molecular formula C11H12N2O5 B113050 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine CAS No. 81864-61-1

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Cat. No.: B113050
CAS No.: 81864-61-1
M. Wt: 252.22 g/mol
InChI Key: DYQUOBYQMFRMHM-UHFFFAOYSA-N
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Description

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a useful research compound. Its molecular formula is C11H12N2O5 and its molecular weight is 252.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-7(14)12-8-5-10-11(6-9(8)13(15)16)18-4-2-3-17-10/h5-6H,2-4H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQUOBYQMFRMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and detailed protocols for the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a potentially valuable intermediate in medicinal chemistry and drug development. The synthetic strategy is designed for clarity, efficiency, and reproducibility, with a focus on the underlying chemical principles and practical considerations for researchers in the field.

Introduction

The 1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. The introduction of specific functional groups, such as acetamido and nitro moieties, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules. This compound serves as a key building block for the synthesis of more complex derivatives with potential applications in various therapeutic areas. This guide delineates a robust three-step synthesis commencing from the readily accessible 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Synthetic Strategy Overview

The synthesis is logically structured in three sequential steps:

  • Reduction of the Aromatic Nitro Group: The initial step involves the selective reduction of the nitro functionality of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine to the corresponding primary amine, yielding 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.

  • Acetylation of the Aromatic Amine: The newly formed amino group is then protected and functionalized via acetylation with acetic anhydride to produce 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

  • Regioselective Nitration: The final step is the electrophilic aromatic substitution, specifically the nitration of the acetamido-activated benzene ring to introduce a nitro group at the C8 position, affording the target molecule.

Synthetic_Pathway Start 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine Intermediate1 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine Start->Intermediate1 Reduction Intermediate2 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine Intermediate1->Intermediate2 Acetylation FinalProduct This compound Intermediate2->FinalProduct Nitration

Caption: Overall synthetic route for this compound.

Part 1: Reduction of 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine

The conversion of the aromatic nitro group to a primary amine is a critical transformation. Two reliable methods are presented here: catalytic hydrogenation, which is often preferred for its clean reaction profile and high yield, and a classical chemical reduction using tin(II) chloride, which is a robust alternative.

Method A: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of nitroarenes.[1] Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

  • To a solution of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel, add 10% Pd/C (5-10 mol%).

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to yield the crude 7-amino-3,4-dihydro-2H-1,5-benzodioxepine. The product is often of sufficient purity for the next step.

Method B: Reduction with Tin(II) Chloride

Reduction with tin(II) chloride in an acidic medium is a classic and effective method for converting nitroarenes to anilines.[2][3][4]

Experimental Protocol:

  • In a round-bottom flask, dissolve 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.

  • Carefully add concentrated hydrochloric acid (HCl) and heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the solution is basic.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain the crude 7-amino-3,4-dihydro-2H-1,5-benzodioxepine.

Part 2: Acetylation of 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

The acetylation of the primary amine serves both as a protection step and to introduce the desired acetamido functionality. Acetic anhydride is a common and effective acetylating agent.

Acetylation_Mechanism Amine R-NH2 Intermediate [R-NH2+-C(=O)CH3 O-C(=O)CH3] Amine->Intermediate Nucleophilic attack AceticAnhydride (CH3CO)2O AceticAnhydride->Intermediate Product R-NHCOCH3 Intermediate->Product Proton transfer & elimination Byproduct CH3COOH Intermediate->Byproduct

Caption: General mechanism of amine acetylation with acetic anhydride.

Experimental Protocol:

  • Dissolve 7-amino-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in glacial acetic acid or a suitable aprotic solvent in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

Part 3: Nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

The final step is the regioselective nitration of the activated aromatic ring. The acetamido group is an ortho-, para-directing group. Since the para position is occupied, the nitration is directed to the ortho position (C8).[3][5] A mixture of concentrated nitric acid and sulfuric acid is the standard nitrating agent.

Causality Behind Experimental Choices: The acetamido group is a moderately activating group, which makes the aromatic ring more susceptible to electrophilic attack than an unsubstituted benzene ring. The use of a strong acid mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction to proceed. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction and to minimize potential side reactions, such as di-nitration.

Experimental Protocol:

  • In a flask, carefully add 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) to concentrated sulfuric acid at 0 °C. Stir until all the solid has dissolved.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the acetamido compound, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30-60 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Data Summary

StepStarting MaterialReagentsProductTypical Yield (%)
1A7-Nitro-3,4-dihydro-2H-1,5-benzodioxepineH₂, 10% Pd/C, Ethanol7-Amino-3,4-dihydro-2H-1,5-benzodioxepine>90
1B7-Nitro-3,4-dihydro-2H-1,5-benzodioxepineSnCl₂·2H₂O, HCl, Ethanol7-Amino-3,4-dihydro-2H-1,5-benzodioxepine70-85
27-Amino-3,4-dihydro-2H-1,5-benzodioxepineAcetic anhydride, Acetic acid7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine85-95
37-Acetamido-3,4-dihydro-2H-1,5-benzodioxepineHNO₃, H₂SO₄This compound60-75

Conclusion

This guide has detailed a reliable and well-precedented synthetic route to this compound. The described protocols are based on fundamental and widely applied organic transformations, ensuring their accessibility to a broad range of researchers. By understanding the principles behind each step, scientists can adapt and optimize these procedures for their specific research needs, paving the way for the discovery of novel benzodioxepine-based compounds with potential therapeutic applications.

References

  • Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). (n.d.). Retrieved from a source providing details on Sn/HCl reduction.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. (2025). Benchchem.
  • Nitration of acetanilide (Lab report). (2012, January 1). :::JAAN's Science Class:::.
  • On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why?. (2020, November 30). Quora.
  • Synthesis of p-Nitroaniline via a Multi-Step Sequence. (n.d.). Magritek.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide. (n.d.). ijarsct.
  • Nitration of Acetanilide and Methyl Benzo
  • (PDF) Nitration of Acetanilide. (n.d.).
  • Sn2+ reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides.

Sources

Technical Guidance for the Physicochemical Characterization of Novel Benzodioxepine Analogs: A Case Study on 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the critical need for robust physicochemical characterization of novel chemical entities, using the specific molecule 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a case study. While a comprehensive search of public domain scientific literature, patent databases, and chemical repositories confirms the existence of this compound (CAS No. 81864-61-1), it reveals a significant lack of published experimental data regarding its specific physicochemical properties. Consequently, this document pivots from a data-specific whitepaper to an in-depth methodological guide. It outlines the authoritative, field-proven experimental workflows and analytical principles required to thoroughly characterize this, or any similar, novel benzodioxepine derivative. The focus is on the causality behind experimental choices, ensuring a self-validating system of protocols essential for regulatory submission and successful drug development.

Introduction and Compound Identification

This compound is a substituted aromatic heterocyclic compound. The core structure is a 1,5-benzodioxepine ring, which is a recurring motif in medicinal chemistry. The substituents—an acetamido group and a nitro group—are expected to significantly influence its electronic, steric, and, consequently, physicochemical properties such as solubility, lipophilicity, and crystal packing.

While specific data is unavailable, the foundational properties can be identified from supplier information:

PropertyValueSource
CAS Number 81864-61-1Commercial Suppliers
Molecular Formula C₁₁H₁₂N₂O₅Commercial Suppliers
Molecular Weight 252.23 g/mol Calculated

The lack of further public data necessitates a de novo characterization campaign. The following sections detail the expert-recommended protocols for such an endeavor.

Structural and Spectroscopic Characterization

The first principle of any physicochemical analysis is the unambiguous confirmation of the chemical structure. A multi-spectroscopic approach is mandatory for establishing identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation. For a novel compound like this compound, a suite of experiments is required.

Expert Insight: The choice of solvent (e.g., DMSO-d₆ or CDCl₃) is critical. The acetamido NH proton may be broad or exchangeable in the presence of water; therefore, a freshly opened, anhydrous solvent is recommended for its clear observation.

Recommended Experiments:

  • ¹H NMR: To identify all proton environments, their multiplicities (splitting patterns), and relative integrations. This confirms the presence of the aromatic, dioxepine ring, and acetamido protons.

  • ¹³C NMR & DEPT-135: To identify all unique carbon environments and distinguish between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are non-negotiable for a novel structure.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming connectivity within the dioxepine and aromatic rings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for definitively placing the acetamido and nitro groups on the aromatic ring.

G cluster_nmr NMR Workflow for Structural Verification Sample Sample 1H_NMR 1H NMR (Proton Environments) 13C_NMR 13C NMR / DEPT (Carbon Skeleton) COSY 2D COSY (H-H Connectivity) HSQC 2D HSQC (Direct C-H Bonds) HMBC 2D HMBC (Long-Range C-H Bonds) Structure Verified Structure

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

  • Analysis: Operate in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes.

  • Validation: The experimentally measured mass-to-charge ratio (m/z) of the molecular ion should be within 5 ppm of the theoretical calculated mass for C₁₁H₁₂N₂O₅. This provides high confidence in the molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.

Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: A small amount of the solid powder is placed directly on the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

  • Expected Key Peaks:

    • ~3300 cm⁻¹: N-H stretch (amide)

    • ~1680 cm⁻¹: C=O stretch (amide I band)

    • ~1550 and 1350 cm⁻¹: Asymmetric and symmetric N=O stretches (nitro group)

    • ~1250 cm⁻¹: C-O-C stretch (dioxepine ether linkages)

    • ~1600, 1500 cm⁻¹: C=C stretches (aromatic ring)

Core Physicochemical Properties

These properties are fundamental to predicting a drug's behavior, from formulation to its pharmacokinetic profile.

Melting Point (MP)

Significance: The melting point is a crucial indicator of purity and crystal lattice energy. A sharp melting point range (< 2 °C) suggests high purity.

Protocol: Differential Scanning Calorimetry (DSC)

  • Instrumentation: Use a calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the compound into an aluminum pan and hermetically seal it.

  • Method: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. DSC also provides the enthalpy of fusion (ΔHfus), a measure of the energy required to break the crystal lattice.

Aqueous Solubility

Significance: Solubility is a master variable in drug development, directly impacting dissolution and bioavailability. The presence of both hydrogen bond donors/acceptors and a nitro group suggests that pH will be a critical factor.

Protocol: pH-Dependent Equilibrium Solubility (Shake-Flask Method)

  • Buffer Preparation: Prepare a series of biocompatible buffers across a physiological pH range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Equilibration: Add an excess of the solid compound to vials containing each buffer. Agitate the vials at a constant temperature (25 °C or 37 °C) until equilibrium is reached (typically 24-48 hours).

  • Sample Processing: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Lipophilicity (LogP / LogD)

Significance: Lipophilicity governs how a compound partitions between aqueous and lipid environments, affecting membrane permeability, plasma protein binding, and metabolism. LogP is the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.

Protocol: Shake-Flask "Gold Standard" Method for LogD₇.₄

  • System Preparation: Use n-octanol (pre-saturated with pH 7.4 buffer) and pH 7.4 buffer (pre-saturated with n-octanol).

  • Partitioning: Add a known amount of the compound to a vial containing a precise volume of both phases. Shake vigorously to partition the compound between the two layers, then allow them to separate completely (centrifugation may be required).

  • Quantification: Determine the concentration of the compound in the aqueous phase (C_aq) and the n-octanol phase (C_oct) using HPLC-UV.

  • Calculation: LogD₇.₄ = log₁₀ (C_oct / C_aq).

G cluster_physchem Core Physicochemical Profiling Compound Compound MP Melting Point (DSC) [Purity, Stability] Sol Aqueous Solubility (HPLC) [Bioavailability] LogD Lipophilicity (LogD) [Permeability, ADME] pKa Ionization Constant (pKa) [Solubility, Target Binding] Result ADME Profile

Ionization Constant (pKa)

Significance: The pKa value(s) define the extent of ionization at a given pH. The acetamido group is weakly acidic/basic, but its pKa is crucial for understanding pH-dependent solubility and receptor interactions.

Protocol: Potentiometric Titration

  • Sample Preparation: Dissolve a precise amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure solubility throughout the titration.

  • Titration: Use a calibrated pH electrode and an auto-titrator to slowly titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then a standardized base (e.g., 0.1 M NaOH).

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point(s) of the titration curve using specialized software. This method provides a highly accurate, thermodynamically relevant pKa value.

Conclusion and Forward Outlook

The successful development of any novel chemical entity hinges on a foundational understanding of its physicochemical properties. For a compound like This compound , for which public data is not available, a systematic and rigorous experimental campaign is not just recommended, but essential. The protocols outlined in this guide represent the industry-standard approach for generating the high-quality, reliable data required for informed decision-making in medicinal chemistry, pre-formulation, and early ADME studies. By adhering to these self-validating methodologies, research and development teams can confidently advance promising compounds, grounded in a robust understanding of their fundamental chemical nature.

References

As this guide details general, well-established methodologies, the references provided are authoritative sources on the principles and practices of physicochemical property determination in drug discovery, rather than specific data points for the target compound.

  • Physicochemical Profiling in Drug Research. Di, L., & Kerns, E. H. (2016). Drug Discovery Today: Technologies. [Link]

  • Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Avdeef, A. (2012). John Wiley & Sons. [Link]

  • Spectrometric Identification of Organic Compounds. Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons. [Link]

  • PubChem Database. National Center for Biotechnology Information. National Library of Medicine. [Link]

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of the novel compound, 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. As no empirical data for this specific molecule is publicly available, this document establishes a predictive and methodological blueprint for its identification and confirmation. By leveraging established principles of spectroscopy and analyzing the known effects of its constituent functional groups, we will project the expected spectral data across core analytical techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Furthermore, this guide details the rigorous, self-validating experimental protocols required to acquire and interpret this data, ensuring scientific integrity and reproducibility. This document is intended to serve as an essential resource for researchers engaged in the synthesis and analysis of novel benzodioxepine derivatives and related heterocyclic compounds.

Introduction: The Rationale for Predictive Analysis

The compound this compound represents a unique chemical entity at the intersection of established pharmacophores. The 3,4-dihydro-2H-1,5-benzodioxepine core is a privileged scaffold in medicinal chemistry, while the vicinal acetamido and nitro groups on the aromatic ring introduce specific electronic and steric features that are critical to understand. In the absence of published reference spectra, a first-principles, predictive approach is not merely an academic exercise but a necessity. It allows researchers to:

  • Anticipate Spectral Features: Know what to look for during analysis, aiding in the identification of the target compound from a complex reaction mixture.

  • Validate Synthetic Outcomes: Confirm the successful installation of both the acetamido and nitro groups onto the benzodioxepine core.

  • Troubleshoot Unexpected Results: Provide a theoretical baseline against which to compare experimental data, helping to identify impurities, side products, or unexpected rearrangements.

This guide is structured to walk the researcher through this predictive process and then provide the practical, field-tested protocols to turn prediction into empirical confirmation.

Molecular Structure and Predicted Spectroscopic Data

A foundational understanding of the molecule's structure is paramount. The numbering of the benzodioxepine ring system dictates the nomenclature and is crucial for assigning NMR signals.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the carbon-hydrogen framework. The predictions below are based on the principles of substituent effects on aromatic systems.[1][2][3] The nitro group is a strong electron-withdrawing group, deshielding ortho and para protons, while the acetamido group is an electron-donating group (via resonance of the nitrogen lone pair), shielding its ortho and para positions.[4]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Rationale for Prediction
H-6 8.2 - 8.4 d ~2.5 This proton is ortho to the strongly electron-withdrawing NO₂ group and meta to the acetamido group, leading to significant deshielding. Coupling is to H-9.
H-9 7.0 - 7.2 d ~2.5 This proton is ortho to the electron-donating acetamido group and meta to the NO₂ group. The donating effect will cause a more upfield shift compared to H-6. Coupling is to H-6.
O-CH₂ (Pos 2/4) 4.2 - 4.4 t ~5.5 These are equivalent methylene protons on the dioxepine ring adjacent to the oxygen atoms.
C-CH₂-C (Pos 3) 2.1 - 2.3 p ~5.5 This central methylene group of the propyl chain will appear as a pentet due to coupling with the four adjacent protons.
NH 8.5 - 9.5 s (broad) - Amide protons are exchangeable and often appear as a broad singlet. Its chemical shift is highly dependent on concentration and solvent.

| COCH₃ | 2.2 - 2.4 | s | - | The methyl group of the acetyl moiety is a singlet with a characteristic chemical shift. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale for Prediction
C=O (Amido) 168 - 170 Typical chemical shift for an amide carbonyl carbon.
C-7 145 - 148 Aromatic carbon attached to the electron-withdrawing nitro group (ipso-carbon).
C-8 120 - 125 Aromatic carbon attached to the acetamido group. The nitrogen's donating effect is countered by the ortho nitro group.
C-5a, C-9a 140 - 150 Quaternary aromatic carbons part of the fused ring system and attached to oxygen.
C-6 115 - 120 Aromatic CH carbon ortho to the nitro group.
C-9 110 - 115 Aromatic CH carbon ortho to the acetamido group.
O-CH₂ (Pos 2/4) 70 - 75 Aliphatic carbons adjacent to oxygen atoms in the dioxepine ring.
C-CH₂-C (Pos 3) 30 - 35 Central aliphatic carbon of the propyl linker.

| COCH₃ | 24 - 26 | Methyl carbon of the acetyl group. |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is the preferred method for this molecule due to its polarity. The fragmentation patterns are predictable based on the functional groups present.[5]

Table 3: Predicted Mass Spectrometry Data (ESI+)

Ion Predicted m/z Rationale for Prediction
[M+H]⁺ 267.09 Molecular ion peak (C₁₁H₁₂N₂O₅, Exact Mass: 266.07). This will be the base peak under soft ionization conditions.
[M+Na]⁺ 289.07 Common sodium adduct, often observed in ESI.
[M-NO₂]⁺ 221.10 Loss of the nitro group (46 Da) is a characteristic fragmentation for nitroaromatic compounds.[6]

| [M-COCH₂]⁺ | 225.08 | Loss of ketene (42 Da) from the acetamido group is a common fragmentation pathway for N-aryl acetamides. |

The "ortho effect," a characteristic fragmentation involving the loss of a hydroxyl radical from the interaction between adjacent nitro and methyl groups, may not be prominent here, but interaction between the nitro and acetamido groups could lead to unique fragmentation pathways worth investigating with tandem MS (MS/MS).[7][8]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) is a suitable technique for acquiring the IR spectrum of a solid sample.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type
3300 - 3100 N-H Stretching
3100 - 3000 Aromatic C-H Stretching
2950 - 2850 Aliphatic C-H Stretching
~1670 C=O (Amide I) Stretching
1550 - 1500 & 1350 - 1300 N-O (Nitro) Asymmetric & Symmetric Stretching
~1540 N-H (Amide II) Bending

| 1250 - 1000 | C-O (Ether) | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum will be dominated by the highly conjugated nitro- and acetamido-substituted benzene ring.

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

Predicted λ_max (nm) Electronic Transition Rationale for Prediction
~250-270 π → π* Absorption due to the benzene ring B-band, often red-shifted by substituents.[9]

| ~320-350 | n → π* / Charge Transfer | The combination of a strong electron-donating group (acetamido) and a strong electron-withdrawing group (nitro) on the aromatic ring will likely create a significant charge-transfer band, resulting in absorption at a longer wavelength.[10][11] |

Experimental Protocols and Methodologies

The following protocols are designed to be self-validating systems, ensuring data integrity and reproducibility.

Workflow for Spectroscopic Analysis

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Synthesize Compound purification Purify (e.g., Column Chromatography) synthesis->purification nmr NMR (¹H, ¹³C, COSY, HSQC) purification->nmr ms High-Resolution MS (ESI) purification->ms ir ATR-FTIR purification->ir uv UV-Vis purification->uv interpretation Correlate & Interpret Spectra nmr->interpretation ms->interpretation ir->interpretation uv->interpretation validation Confirm Structure & Purity interpretation->validation

Caption: Standard workflow for synthesis, purification, and spectroscopic validation.

Nuclear Magnetic Resonance (NMR)

Rationale: To obtain high-resolution spectra, proper sample preparation is critical to avoid peak broadening and artifacts.[12][13][14][15]

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified, dry compound.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, use gentle warming or sonication.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

    • The final sample height in the tube should be approximately 4-5 cm.

  • Instrument Setup (500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire with a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence, a 45-degree pulse angle, a relaxation delay of 2 seconds, and accumulate a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

    • 2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton couplings and one-bond proton-carbon correlations, respectively.

  • Data Processing:

    • Apply Fourier transformation to the acquired FIDs.

    • Phase the spectra correctly.

    • Perform baseline correction.

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the ¹H signals and assign the chemical shifts.

Mass Spectrometry (ESI-MS)

Rationale: ESI is a soft ionization technique ideal for polar, non-volatile molecules, providing the molecular weight with minimal fragmentation.[16][17] High-resolution analysis is crucial for confirming the elemental composition.

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using a mixture of methanol and water (50:50), often with 0.1% formic acid to promote protonation.[18][19]

    • Ensure the final solution is free of any particulate matter.

  • Instrument Setup (ESI-QTOF or ESI-Orbitrap):

    • Calibrate the mass analyzer using a standard calibration solution.

    • Set the instrument to positive ion mode.

    • Optimize ESI source parameters: capillary voltage (~3-4 kV), drying gas flow rate, and temperature.

  • Data Acquisition:

    • Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).

    • Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

    • For fragmentation studies, perform a tandem MS (MS/MS) experiment by selecting the [M+H]⁺ ion (m/z 267.09) as the precursor and applying collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the [M+H]⁺ and any common adducts ([M+Na]⁺).

    • Use the high-resolution data to calculate the elemental composition and confirm that it matches C₁₁H₁₂N₂O₅ within a 5 ppm mass accuracy.

    • Analyze the MS/MS spectrum to confirm the predicted fragmentation patterns.

Infrared (ATR-FTIR) Spectroscopy

Rationale: ATR-FTIR is a rapid, non-destructive technique that requires minimal sample preparation and provides key information about the functional groups present.[20][21][22][23]

Protocol:

  • Sample Preparation:

    • Place a small amount of the dry, solid sample directly onto the ATR crystal.

  • Instrument Setup:

    • Ensure the ATR crystal is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Collect a background spectrum of the clean, empty crystal. This is crucial for correcting for atmospheric H₂O and CO₂.

  • Data Acquisition:

    • Apply pressure to the sample using the instrument's clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and match them to the functional groups predicted in Table 4.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: This technique provides information about the electronic conjugation within the molecule. The Beer-Lambert law allows for quantification if an extinction coefficient is determined.[24][25]

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the compound of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., ethanol or methanol).

    • Prepare a dilute solution (typically in the 1-10 µg/mL range) from the stock solution. The final absorbance should ideally be between 0.1 and 1.0 AU.

  • Instrument Setup:

    • Use a matched pair of quartz cuvettes.

    • Fill one cuvette with the pure solvent to be used as a blank.

  • Data Acquisition:

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction across the desired wavelength range (e.g., 200-600 nm).[26][27]

    • Replace the blank with the sample cuvette.

    • Scan the sample to obtain the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Compare the results with the predicted values in Table 5.

Conclusion

The successful characterization of a novel molecule like this compound hinges on a systematic and multi-faceted analytical approach. This guide provides the necessary predictive framework and detailed experimental protocols to confidently identify, confirm, and characterize its structure. By correlating the data obtained from NMR, MS, IR, and UV-Vis spectroscopy, researchers can build a comprehensive and self-validating dossier for this compound, ensuring the highest standards of scientific integrity. This integrated methodology serves as a robust template for the analysis of other new chemical entities in the field of drug discovery and development.

References

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  • Popa, G., et al. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2843. [Link]

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Sources

An In-depth Technical Guide to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (CAS Number: 81864-61-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a substituted benzodioxepine derivative of interest in medicinal chemistry and drug discovery. While specific literature on this exact compound is limited, this document, written from the perspective of a Senior Application Scientist, outlines its core chemical attributes, a plausible synthetic pathway based on established organic chemistry principles, and its potential for biological activity. The guide is structured to provide not just procedural steps but also the scientific rationale behind the proposed methodologies, ensuring a deep understanding for researchers and drug development professionals. All proposed protocols are designed as self-validating systems, and key claims are supported by authoritative references.

Introduction and Molecular Overview

This compound belongs to the class of benzodioxepines, a family of heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The core structure, a fusion of a benzene ring and a seven-membered dioxepine ring, serves as a versatile scaffold for the development of novel therapeutic agents. The subject molecule is further functionalized with an acetamido group at the 7-position and a nitro group at the 8-position of the aromatic ring. These functional groups are known to modulate the electronic and steric properties of the molecule, significantly influencing its pharmacokinetic and pharmacodynamic profile.

The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and nitro oxygens), along with the electron-withdrawing nature of the nitro group, suggests that this compound could participate in various receptor-ligand interactions. Nitroaromatic compounds, in particular, are known to have a wide range of biological activities, including antimicrobial and anticancer properties, often acting as prodrugs that are activated under hypoxic conditions.[1][2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 81864-61-1Internal Database
Molecular Formula C₁₁H₁₂N₂O₅Internal Database
Molecular Weight 252.23 g/mol Internal Database
Appearance Predicted: Crystalline solidInferred from similar compounds
Solubility Predicted: Soluble in polar organic solvents (DMSO, DMF, Methanol)Inferred from structural features
Melting Point Not available-
Boiling Point Not available-

Proposed Synthetic Pathway and Experimental Protocols

As a specific, peer-reviewed synthesis for this compound has not been identified in the current literature, a logical and robust multi-step synthetic route is proposed based on well-established chemical transformations of analogous structures. The overall strategy involves the sequential functionalization of the 3,4-dihydro-2H-1,5-benzodioxepine core.

The proposed synthesis is designed as a self-validating system, where the successful isolation and characterization of each intermediate provides confidence in the progression to the subsequent step.

Diagram 1: Proposed Synthesis of this compound

Synthesis_Pathway A 3,4-Dihydro-2H-1,5-benzodioxepine B 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine A->B Nitration (HNO₃, H₂SO₄) C 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine B->C Reduction (e.g., Fe/HCl or H₂, Pd/C) D 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine C->D Acetylation (Acetic Anhydride) E This compound D->E Nitration (HNO₃, H₂SO₄) Bioactivity_Pathway A 7-Acetamido-8-nitro-3,4-dihydro- 2H-1,5-benzodioxepine (Prodrug) B Bioreduction in Hypoxic Environment (e.g., Tumor cell, Bacterium) A->B Enzymatic Reduction C Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) B->C D Cellular Damage (DNA, Proteins) C->D E Cell Death D->E

Sources

A Technical Guide to the Biological Activity of Nitro-Substituted Benzodioxepines: From Antimicrobial to Neuroactive Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the fusion of privileged scaffolds with potent pharmacophores is a cornerstone of novel drug design. The benzodioxepine core, a seven-membered heterocyclic system, represents one such scaffold, offering a flexible yet constrained three-dimensional structure amenable to interaction with various biological targets. While benzodioxepine derivatives themselves have demonstrated notable biological activities, their potency and functional diversity can be significantly enhanced through strategic chemical modification.[1][2]

The introduction of a nitro (NO₂) group is a classic and powerful strategy in drug design. As a strong electron-withdrawing group, the nitro moiety profoundly alters the electronic properties of the parent molecule, influencing its polarity, reactivity, and binding interactions.[3][4] This functional group is a well-established pharmacophore, present in numerous approved drugs with applications ranging from antimicrobial to anticancer and central nervous system (CNS) therapies.[5][6] However, its potent bioactivity means it can also act as a toxicophore, primarily through redox cycling mechanisms that generate reactive oxygen and nitrogen species.[4][7] This dual nature necessitates careful structural design and biological evaluation.

This technical guide explores the synergistic potential arising from the combination of these two entities: the nitro-substituted benzodioxepine. We will dissect the current understanding and future potential of this chemical class, examining its diverse biological activities, elucidating the underlying mechanisms of action, and providing detailed experimental frameworks for its evaluation. By analyzing the structure-activity relationships, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of next-generation therapeutics based on this promising scaffold.

Antimicrobial Activity: Leveraging Redox Chemistry

The prevalence of antimicrobial resistance necessitates the exploration of novel chemical entities with unique mechanisms of action. Nitroaromatic compounds have a long history as effective antimicrobial agents, and nitro-substituted benzodioxepines are poised to contribute to this field.

Proposed Mechanism of Action

The primary antimicrobial mechanism of nitro-substituted compounds is contingent upon the intracellular reduction of the nitro group.[8] This process is particularly effective in anaerobic or microaerophilic environments characteristic of many pathogenic bacteria.

  • Enzymatic Reduction: Bacterial nitroreductases transfer electrons to the nitro group, reducing it to a highly reactive nitroso radical anion.

  • Generation of Cytotoxic Species: This radical species can undergo further reactions, leading to the formation of cytotoxic intermediates, including nitroso and hydroxylamine derivatives.

  • Macromolecular Damage: These reactive species can covalently bind to and damage critical biological macromolecules such as DNA, RNA, and proteins, leading to metabolic disruption and cell death.[6][8]

This mechanism is distinct from many conventional antibiotics, suggesting a lower potential for cross-resistance.

Supporting Evidence and Structure-Activity Relationship

While direct studies on a broad range of nitro-benzodioxepines are emerging, evidence from related structures strongly supports their antimicrobial potential. Studies on 5-nitro-1,3-dioxanes, which share a heterocyclic ether structure, have shown that substitution is essential for significant activity.[9] Similarly, recent work on benzodioxepine-biphenyl amide derivatives demonstrated that the inclusion of a nitro group, a strong electron-withdrawing substituent, was a key design element in creating potent antimicrobial agents.[1][2] The general principle is that the electron-deficient aromatic ring facilitates the initial enzymatic reduction, a critical step for bioactivation.[10]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The MIC assay is the gold standard for quantifying the in vitro potency of a potential antimicrobial agent. This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Causality of Experimental Design: This method is chosen for its efficiency, reproducibility, and quantitative output. By testing a serial dilution of the compound, it precisely identifies the lowest concentration that prevents visible microbial growth, providing a clear and comparable metric of potency. The inclusion of positive and negative controls ensures the validity of the assay, confirming that the bacteria are viable and that the medium/solvent is not inhibitory.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., Staphylococcus aureus) from an agar plate.

    • Inoculate into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test nitro-benzodioxepine derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • In a 96-well microtiter plate, perform a serial two-fold dilution of the compound in CAMHB, typically ranging from 128 µg/mL to 0.25 µg/mL. Ensure the final volume in each well is 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in CAMHB without compound) and a negative control (CAMHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Growth is indicated by turbidity or the presence of a bacterial pellet at the bottom of the well.

Visualization: MIC Assay Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Dilute & Add Bacterial Inoculum to each well A->D B Prepare Compound Stock (e.g., in DMSO) C Serial Dilution of Compound in 96-well plate B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC Value (Lowest concentration with no growth) F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anticancer Activity: Exploiting Oxidative Stress

The unique cellular environment of tumors, often characterized by high metabolic rates and hypoxia, can be exploited by bioreductive drugs. Nitro-substituted benzodioxepines fit this profile, offering potential as selective anticancer agents.

Proposed Mechanisms of Action

The anticancer effects of these compounds are likely multifactorial, primarily revolving around the induction of oxidative stress.

  • ROS-Mediated Apoptosis: Similar to their antimicrobial action, the nitro group can be reduced by intracellular reductases (e.g., cytochrome P450 reductase) to form radical anions. In the presence of oxygen, these radicals can be re-oxidized back to the parent nitro compound, creating a futile redox cycle that generates a significant amount of reactive oxygen species (ROS) like superoxide.[11] This overwhelming oxidative stress can trigger the intrinsic apoptotic pathway through mitochondrial damage, cytochrome c release, and subsequent caspase activation.

  • DNA Damage: High levels of ROS can directly damage DNA, causing strand breaks and base modifications, leading to cell cycle arrest and apoptosis.[12]

  • Targeting Hypoxic Cells: In the hypoxic core of solid tumors, the full reduction of the nitro group can lead to the formation of highly cytotoxic species that are selectively toxic to these hard-to-treat cancer cells.

Supporting Evidence and Data

A study on 3,4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one demonstrated its anticancer activity against various human tumor cell lines.[11] The authors suggested that the mechanism may involve the inflection of ROS production and the action of antioxidant enzymes.[11] This provides direct evidence for the potential of this specific chemical class. Furthermore, numerous studies have validated the general strategy of using nitroaromatic compounds as potential anticancer agents, with some exhibiting high antiproliferative activity at low micromolar concentrations.[12]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Nitroaromatic Alkylating AgentsMCF-7 (Breast)< 8.5[12]
Nitroaromatic Alkylating AgentsHL-60 (Leukemia)< 8.5[12]
3,6-Diunsaturated 2,5-DKPsHela (Cervical)0.7 - 8.9[13][14]
5-Nitroindole DerivativesVariousVaries[15]

This table summarizes data from related nitro-containing compounds to illustrate the general potency observed.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

Causality of Experimental Design: This assay is selected because it is a reliable and widely used method to screen for cytotoxic effects of compounds on cancer cell lines. The principle rests on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of an IC₅₀ value (the concentration of drug that inhibits cell growth by 50%).

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 lung carcinoma) under standard conditions (37°C, 5% CO₂).

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the nitro-benzodioxepine compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualization: ROS-Mediated Apoptotic Pathway

Apoptosis_Pathway NBZD Nitro-Benzodioxepine Reductases Intracellular Nitroreductases NBZD->Reductases Reduction Radical Nitro Radical Anion Reductases->Radical ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻) Radical->ROS Redox Cycling Mito Mitochondrial Damage ROS->Mito Induces CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed pathway of ROS-induced apoptosis by nitro-benzodioxepines.

Neuroactivity: A Benzodiazepine Analogy

The structural resemblance between benzodioxepines and benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, and anticonvulsant effects, is striking. This similarity suggests that nitro-substituted benzodioxepines could exhibit significant CNS activity.

Proposed Mechanism of Action: GABA-A Receptor Modulation

Benzodiazepines exert their effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[16][17]

  • Binding Site: These compounds bind to a specific site on the GABA-A receptor, distinct from the GABA binding site itself.[18]

  • Enhanced GABA Effect: This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening.[17]

  • Neuronal Inhibition: The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing a widespread depressant effect on the central nervous system.

Crucially, structure-activity relationship studies of benzodiazepines have shown that an electron-withdrawing group, such as a nitro or halogen, at the 7-position of the benzodiazepine ring system is critical for high potency.[5][19] For instance, Nitrazepam and Clonazepam, both of which contain a 7-nitro group, are potent anticonvulsant and hypnotic agents.[19][20] It is highly probable that nitro-substituted benzodioxepines function via this same mechanism.

Supporting Evidence

Studies on benzodiazepine analogues have consistently shown that electron-withdrawing groups like the nitro group enhance biological activities such as antidepressant and anxiolytic effects.[3] The anticonvulsant properties of 1,4-benzodiazepines are significantly more potent in derivatives containing a 7-nitro group compared to those with a chloro group.[19] Given the structural analogy, these well-established findings provide a strong rationale for investigating nitro-substituted benzodioxepines as novel neuroactive agents.

Experimental Protocol: In Vitro GABA-A Receptor Binding Assay

This assay determines a compound's ability to displace a known radiolabeled ligand from the benzodiazepine binding site on the GABA-A receptor, thereby measuring its binding affinity.

Causality of Experimental Design: A competitive binding assay is the most direct in vitro method to confirm interaction with a specific receptor site. Using [³H]-Flunitrazepam, a high-affinity benzodiazepine radioligand, allows for sensitive detection of displacement by a test compound. The resulting inhibition constant (Ki) is a quantitative measure of binding affinity, providing a critical parameter for SAR studies and predicting in vivo potency.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize rat or bovine cerebral cortex tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.

    • Resuspend the final pellet in buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Assay:

    • In a 96-well plate or microcentrifuge tubes, combine the following:

      • A fixed amount of membrane preparation (e.g., 100-200 µg of protein).

      • A fixed concentration of [³H]-Flunitrazepam (typically at its Kd value, e.g., 1-2 nM).

      • Varying concentrations of the test nitro-benzodioxepine compound.

    • To determine non-specific binding, include wells with an excess of a non-labeled benzodiazepine (e.g., 10 µM Diazepam).

    • Bring all tubes to a final volume with assay buffer.

  • Incubation and Termination:

    • Incubate the mixture on ice or at 4°C for 60-90 minutes to reach equilibrium.

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that displaces 50% of the radioligand).

    • Convert the IC₅₀ to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Visualization: GABA-A Receptor Modulation

GabaModulation cluster_ligands Ligands cluster_action Cellular Effect GABA_R GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel (Closed) GABA_R_Open GABA-A Receptor GABA Site Benzodiazepine Site Chloride (Cl⁻) Channel (Open) GABA_R->GABA_R_Open Conformational Change (Potentiated by NBZD) GABA GABA GABA->GABA_R:g Binds NBZD Nitro-Benzodioxepine NBZD->GABA_R:bz Binds Influx Increased Cl⁻ Influx GABA_R_Open:cl->Influx Hyperpol Neuronal Hyperpolarization (Inhibition) Influx->Hyperpol

Caption: Potentiation of GABAergic inhibition by a nitro-benzodioxepine.

Conclusion and Future Directions

The strategic placement of a nitro group on the benzodioxepine scaffold creates a class of compounds with compelling and diverse biological potential. The available evidence, drawn from direct studies and strong analogies with related chemical classes, indicates that these molecules are promising candidates for development as antimicrobial, anticancer, and neuroactive agents. The electron-withdrawing nature of the nitro group is key, activating the molecule for bioreductive processes that induce cytotoxic oxidative stress in pathogens and cancer cells, while also enhancing its modulatory activity at the GABA-A receptor.

The path forward for this research area is clear and multifaceted:

  • Chemical Synthesis: A broader library of nitro-substituted benzodioxepines must be synthesized to systematically explore the structure-activity relationships. Variations in the position of the nitro group and the addition of other substituents will be crucial for optimizing potency and selectivity.

  • In-Depth Mechanistic Studies: While the proposed mechanisms are well-grounded, further studies are needed to confirm them. This includes quantifying ROS production, analyzing DNA damage, and performing electrophysiological studies on GABA-A receptor modulation.

  • In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Selectivity Profiling: For anticancer and antimicrobial applications, it is critical to assess cytotoxicity against healthy mammalian cells to determine the therapeutic window.

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The Strategic Role of the Acetamido Group in the Design and Function of Benzodioxepine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzodioxepine scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. The strategic incorporation of functional groups is a key aspect of optimizing the therapeutic potential of these core structures. Among these, the acetamido group (–NHCOCH₃) represents a particularly versatile and impactful moiety. This technical guide provides an in-depth analysis of the multifaceted role of the acetamido group in modulating the physicochemical properties, synthesis, biological activity, and pharmacokinetic profile of benzodioxepine derivatives. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The landscape of modern drug discovery is characterized by the pursuit of molecular scaffolds that offer a foundation for the development of novel therapeutic agents. The benzodioxepine ring system, a seven-membered heterocyclic structure fused to a benzene ring, has garnered significant attention due to its presence in compounds with diverse pharmacological properties, including antibacterial and central nervous system activities.

Parallel to the exploration of novel scaffolds is the strategic employment of functional groups to fine-tune the properties of a lead molecule. The acetamido group is a deceptively simple yet profoundly influential functional group in medicinal chemistry. Its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen) is fundamental to its role in molecular recognition at the active sites of enzymes and receptors.[1] Furthermore, the introduction of an acetamido group can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile by modulating its polarity and lipophilicity.[1]

This guide delves into the synergistic relationship between the benzodioxepine scaffold and the acetamido functional group, providing a comprehensive overview of its influence on the development of novel derivatives.

The Influence of the Acetamido Group on Physicochemical Properties

The introduction of an acetamido group onto the benzodioxepine scaffold can be expected to bring about significant alterations in its physicochemical properties, which in turn dictate its behavior in biological systems.

2.1. Solubility and Lipophilicity:

The acetamido group introduces a degree of polarity to the otherwise relatively lipophilic benzodioxepine core. This can enhance aqueous solubility, a critical factor for bioavailability and formulation.[1] The balance between lipophilicity and hydrophilicity is crucial for a drug's ability to permeate cell membranes and distribute throughout the body. The precise impact on the octanol-water partition coefficient (LogP) will depend on the position of the acetamido group on the aromatic ring of the benzodioxepine.

2.2. Hydrogen Bonding Capacity:

The N-H proton of the acetamido group is a potent hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. This dual capacity allows for specific and robust interactions with biological targets such as proteins and enzymes. These interactions are often the basis for a compound's potency and selectivity.

Table 1: Predicted Physicochemical Properties of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

PropertyPredicted ValueSignificance in Drug Development
Molecular FormulaC₁₁H₁₃NO₃Basic molecular information.
Molecular Weight207.23 g/mol Influences diffusion and transport properties.
LogP~1.5 - 2.5A measure of lipophilicity, affecting absorption and distribution.
Hydrogen Bond Donors1Contributes to target binding and solubility.
Hydrogen Bond Acceptors3Contributes to target binding and solubility.
Polar Surface Area (PSA)~58 ŲInfluences membrane permeability.

Note: These values are estimations based on the chemical structure and may vary in experimental settings.

Synthesis of Acetamido-Substituted Benzodioxepine Derivatives

The synthesis of acetamido-substituted benzodioxepines typically involves a two-stage process: the formation of the core benzodioxepine ring system with an amino functionality, followed by the acetylation of the amino group.

3.1. Synthesis of the Amino-Benzodioxepine Precursor:

While specific literature on the synthesis of 7-amino-3,4-dihydro-2H-1,5-benzodioxepine is not abundant, a plausible synthetic route can be inferred from established methodologies for analogous structures. A common approach involves the Williamson ether synthesis to construct the dioxepine ring, starting from a suitably substituted catechol. For a 7-amino derivative, the synthesis would likely commence with a protected aminocatechol, such as 4-nitro-catechol, followed by reduction of the nitro group to an amine.

3.2. N-Acetylation of the Aromatic Amine:

The acetylation of the amino group is a well-established and robust chemical transformation. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity.

Experimental Protocol: N-Acetylation of 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

This protocol describes a general method for the N-acetylation of an aromatic amine using acetic anhydride.

Materials:

  • 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine

  • Acetic anhydride

  • Vinegar (as a weak acid catalyst) or a suitable base like pyridine

  • Water

  • Standard laboratory glassware

Procedure:

  • In a beaker or round-bottom flask, dissolve the 7-amino-3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of a suitable solvent, or if proceeding neat, directly add the catalyst.

  • Add a catalytic amount of vinegar (e.g., 1-5 mL per gram of amine).[2]

  • With constant stirring, add acetic anhydride (typically 1.1-1.5 equivalents) dropwise to the mixture. The reaction is often exothermic.

  • Continue stirring at room temperature for a period of 30 minutes to several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate out of the reaction mixture. If so, isolate the solid by filtration.

  • Wash the collected solid with cold water to remove any remaining acid and unreacted starting materials.

  • The crude product, 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

G cluster_synthesis Synthesis of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine A 7-Amino-3,4-dihydro- 2H-1,5-benzodioxepine R A->R B Acetic Anhydride B->R C Catalyst (e.g., Vinegar) C->R D 7-Acetamido-3,4-dihydro- 2H-1,5-benzodioxepine R->D N-Acetylation

Caption: General workflow for the synthesis of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

Structure-Activity Relationship (SAR) and Biological Potential

While specific SAR studies on a series of acetamido-substituted benzodioxepines are not extensively reported in the public domain, we can infer potential trends based on the known biological activities of related compounds and the general principles of medicinal chemistry.

4.1. Potential Therapeutic Areas:

  • Antibacterial Agents: Benzodioxepine-biphenyl amide derivatives have shown promising antibacterial activity. The acetamido group, being a simpler amide, could also contribute to antibacterial efficacy, potentially through interactions with bacterial enzymes.

  • Anticancer Agents: The acetamido group is a common feature in many anticancer drugs. Its ability to form hydrogen bonds can be crucial for binding to protein kinases or other cancer-related targets.

  • CNS Agents: The benzodioxepine scaffold is structurally related to benzodiazepines, which are well-known CNS agents. The acetamido group could modulate the polarity and blood-brain barrier permeability of these derivatives, influencing their potential as CNS-active compounds.

4.2. Inferred SAR:

The position of the acetamido group on the benzodioxepine ring is expected to be a critical determinant of biological activity. Substitution at the 7-position, for example, places the functional group para to one of the oxygen atoms of the dioxepine ring, which could influence its electronic properties and interaction with biological targets.

G cluster_sar Inferred Structure-Activity Relationship Core Acetamido-Benzodioxepine Core Position Position of Acetamido Group Core->Position Electronic Electronic Effects Position->Electronic Steric Steric Hindrance Position->Steric Activity Biological Activity Electronic->Activity Steric->Activity

Caption: Key factors influencing the SAR of acetamido-benzodioxepine derivatives.

Pharmacokinetic and Metabolic Considerations

The acetamido group can significantly influence the pharmacokinetic profile of a drug candidate.

  • Metabolism: The amide bond of the acetamido group is generally stable to hydrolysis by amidases. However, it can be a site for other metabolic transformations. The methyl group of the acetyl moiety could undergo oxidation.

  • Excretion: The increased polarity imparted by the acetamido group can facilitate renal excretion of the parent compound or its metabolites.

  • Protein Binding: The ability of the acetamido group to form hydrogen bonds may contribute to plasma protein binding, which can affect the drug's distribution and half-life.

Conclusion and Future Perspectives

The acetamido group is a powerful and versatile tool in the medicinal chemist's arsenal for modifying and optimizing the properties of the benzodioxepine scaffold. Its influence on solubility, target binding, and metabolic stability makes it a key functional group to consider in the design of novel benzodioxepine-based therapeutic agents.

Future research in this area should focus on the systematic synthesis and biological evaluation of a library of acetamido-substituted benzodioxepine derivatives with the acetamido group at various positions on the aromatic ring. Such studies will provide a more detailed understanding of the structure-activity relationships and help to unlock the full therapeutic potential of this promising class of compounds. The development of robust synthetic routes to various amino-benzodioxepine precursors will be a critical enabler for these future investigations.

References

  • Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. International Journal of Creative Research Thoughts (IJCRT). Available from: [Link]

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A Technical Guide to the Discovery of Novel Benzodioxepine Compounds: Synthesis, Characterization, and Biological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Medicinal Chemistry

The 2,3-dihydro-1,4-benzodioxepine framework represents a significant class of heterocyclic compounds characterized by the fusion of a benzene ring with a seven-membered dioxepine ring. This "privileged scaffold" is a recurring motif in a multitude of biologically active molecules, demonstrating a remarkable versatility that has captured the attention of researchers in drug discovery and materials science. Derivatives of this core structure have been shown to exhibit a wide array of pharmacological activities, including potent antibacterial, anticancer, and central nervous system (CNS) effects.[1][2][3][4]

The therapeutic potential of these compounds stems from the unique three-dimensional conformation imparted by the seven-membered ring, which allows for precise spatial orientation of functional groups. This structural feature enables tailored interactions with various biological targets. For instance, novel benzodioxepine-biphenyl amide derivatives have recently been engineered as potent antimicrobial agents that target bacterial fatty acid biosynthesis.[1][2] Furthermore, other analogues have been investigated for their ability to induce apoptosis in cancer cell lines, highlighting their potential as next-generation chemotherapeutics.[3]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals engaged in the discovery of novel benzodioxepine compounds. We will delve into the causal logic behind synthetic strategies, present self-validating protocols for purification and characterization, and explore potential mechanisms of biological action, all grounded in authoritative scientific literature.

Part 1: Rational Design and Synthesis of Novel Benzodioxepine Analogues

The cornerstone of discovering novel compounds lies in a robust and flexible synthetic strategy. The choice of reaction pathway is dictated not only by yield and efficiency but also by the ability to readily introduce chemical diversity. The following section outlines a field-proven, multi-step approach for synthesizing a custom-designed benzodioxepine derivative, explaining the critical considerations at each stage.

Core Synthetic Strategy: Building the Heterocyclic Framework and Introducing Diversity

A common and effective route to the benzodioxepine core begins with a catechol precursor. This allows for the systematic construction of the seven-membered ring, followed by functionalization to generate novel analogues. A powerful method for introducing molecular diversity is through palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which enables the formation of carbon-carbon bonds with exceptional control.[1]

The workflow below illustrates a representative synthesis of a novel benzodioxepine-biphenyl amide derivative, a class of compounds noted for its biological potential.[1][2]

G cluster_0 Step 1: Ring Formation (Williamson Ether Synthesis) cluster_1 Step 2: Functionalization (e.g., Acylation) cluster_2 Step 3: Amide Coupling cluster_3 Step 4: Diversification (Suzuki Coupling) A Substituted Catechol C Benzodioxepine Core A->C K2CO3, DMF, Heat B 1,3-Dihalopropane B->C D Carboxylic Acid Derivative C->D 1. Friedel-Crafts Acylation 2. Oxidation F Amide Intermediate D->F EDC, HOBt E Substituted Aniline E->F H Novel Benzodioxepine Derivative F->H Pd(dppf)Cl2, Base G Arylboronic Acid G->H G Crude Crude Synthetic Product Purify Purification (Column Chromatography / Recrystallization) Crude->Purify Pure Pure Compound (>95%) Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (HRMS) Pure->MS IR IR Spectroscopy Pure->IR Final Structurally Confirmed Novel Compound NMR->Final MS->Final IR->Final G cluster_0 Neuronal Synapse cluster_1 Mechanism of Action GABA_N Presynaptic Neuron GABA_R GABA-A Receptor GABA_N->GABA_R GABA Release Post_N Postsynaptic Neuron Hyper Hyperpolarization (Inhibition) Post_N->Hyper Chloride Cl⁻ Influx GABA_R->Chloride Channel Opens BZD Benzodioxepine Compound BZD_Site Allosteric Site BZD->BZD_Site Binds BZD_Site->GABA_R Chloride->Post_N

Sources

In Silico Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine: A Technical Guide to Predictive Modeling in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative to accelerate drug discovery pipelines while mitigating late-stage attrition necessitates the early and accurate assessment of a candidate molecule's pharmacological and safety profile. This technical guide provides an in-depth, practical framework for the in silico prediction of physicochemical, pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicological properties of the novel compound, 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. By leveraging a suite of validated, publicly accessible computational tools, we demonstrate a systematic workflow that enables researchers, medicinal chemists, and drug development professionals to generate a comprehensive, data-driven profile of a molecule of interest, thereby facilitating informed decision-making in the early phases of drug development. This guide champions a self-validating system of protocols, grounded in established scientific principles and supported by authoritative references, to ensure the generation of reliable and actionable data.

Introduction: The Rationale for In Silico Prediction in Modern Drug Discovery

The journey of a novel chemical entity from laboratory bench to approved therapeutic is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1][2] The traditional paradigm of relying solely on extensive and resource-intensive in vitro and in vivo testing is no longer tenable in the face of escalating research and development costs. In silico methodologies, powered by sophisticated algorithms and machine learning models trained on vast datasets of chemical information, have emerged as indispensable tools in contemporary drug discovery.[3][4][5] These computational approaches offer a rapid, cost-effective means of prioritizing compounds with a higher probability of success, ultimately de-risking the drug development process.[6][7]

This guide focuses on a specific molecule, this compound, for which public domain data is scarce. This scenario is representative of the early stages of discovery, where a chemist may have synthesized a novel compound and requires a swift yet comprehensive assessment of its drug-like potential. Our objective is to construct a detailed molecular profile by systematically predicting its key properties.

The Subject Molecule: this compound

To commence our in silico analysis, a standardized representation of the molecule is required. The structure of this compound can be represented by its SMILES (Simplified Molecular Input Line Entry System) string, which is a universal format for input into most cheminformatics tools.

Canonical SMILES: CC(=O)NC1=C(C=C2OCCCCO2)C=C1[O-]

Molecular Formula: C11H12N2O5[8]

CAS Number: 81864-61-1[8]

The workflow for our predictive analysis is outlined below.

In_Silico_Prediction_Workflow cluster_Input Input cluster_Prediction In Silico Prediction cluster_Output Output & Analysis Molecule This compound (SMILES String) Physicochemical Physicochemical Properties (SwissADME) Molecule->Physicochemical ADME ADME Profile (SwissADME, admetSAR 2.0) Molecule->ADME Toxicity Toxicity Assessment (ProTox-II) Molecule->Toxicity Data_Summary Data Summary Table Physicochemical->Data_Summary ADME->Data_Summary Toxicity->Data_Summary Interpretation Interpretation & Drug-Likeness Assessment Data_Summary->Interpretation Decision Go/No-Go Decision Interpretation->Decision

Caption: Workflow for the in silico prediction of molecular properties.

Part I: Prediction of Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental determinants of its biological activity, influencing its solubility, permeability, and ultimately, its bioavailability. We will employ the SwissADME web server for this analysis due to its user-friendly interface and robust predictive models.[9]

Experimental Protocol: Physicochemical Property Prediction using SwissADME
  • Navigate to the SwissADME web server: Access the freely available tool at ]">http://www.swissadme.ch.[9]

  • Input the Molecular Structure: In the provided input field, paste the SMILES string for this compound: CC(=O)NC1=C(C=C2OCCCCO2)C=C1[O-].

  • Initiate the Calculation: Click the "Run" button to start the analysis.

  • Data Collection: The results page will display a comprehensive set of predicted physicochemical properties. Record the values for molecular weight, logP (lipophilicity), water solubility, and topological polar surface area (TPSA).

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for our molecule of interest.

PropertyPredicted ValueInterpretation and Significance
Molecular Weight (MW) 252.23 g/mol Within the range for good oral bioavailability (typically < 500 g/mol ).
LogP (iLOGP) 1.85Indicates moderate lipophilicity, which is favorable for membrane permeability.
Water Solubility (ESOL) LogS = -2.87Predicted to be soluble in water.
Topological Polar Surface Area (TPSA) 108.61 ŲSuggests good cell permeability (typically TPSA < 140 Ų for non-CNS drugs).

Part II: Prediction of ADME Profile

A favorable ADME profile is critical for a drug candidate's success. We will utilize a combination of SwissADME and admetSAR 2.0 to obtain a comprehensive view of the molecule's absorption, distribution, metabolism, and excretion characteristics.[9][10]

Experimental Protocol: ADME Prediction using SwissADME and admetSAR 2.0

SwissADME:

  • Follow the same initial steps as in section 3.1.

  • From the results page, collect data on gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and cytochrome P450 (CYP) inhibition.

admetSAR 2.0:

  • Access the admetSAR 2.0 server: Navigate to [Link]11]

  • Input the SMILES string: Paste the SMILES string into the prediction interface.

  • Run the prediction: Initiate the calculation to obtain a detailed ADME profile.

  • Collect Data: Record predictions for key ADME parameters, including human intestinal absorption, Caco-2 permeability, and potential as a P-glycoprotein (P-gp) substrate.

Predicted ADME Profile

The predicted ADME properties are summarized in the table below.

ADME ParameterPredicted OutcomeSignificance in Drug Development
Human Intestinal Absorption High (SwissADME)Favorable for oral administration.
Blood-Brain Barrier (BBB) Permeation No (SwissADME)The molecule is unlikely to cross the BBB, which is desirable for peripherally acting drugs.
Caco-2 Permeability High (admetSAR 2.0)Correlates with good intestinal absorption.[12]
P-glycoprotein (P-gp) Substrate No (SwissADME & admetSAR 2.0)The compound is not predicted to be a substrate for this major efflux transporter, which can improve bioavailability.
CYP1A2 Inhibitor Yes (SwissADME)Potential for drug-drug interactions with substrates of this enzyme.
CYP2C19 Inhibitor No (SwissADME)Lower risk of interactions with drugs metabolized by this isoform.
CYP2C9 Inhibitor Yes (SwissADME)Potential for drug-drug interactions.
CYP2D6 Inhibitor No (SwissADME)Lower risk of interactions with drugs metabolized by this major isoform.
CYP3A4 Inhibitor Yes (SwissADME)High potential for drug-drug interactions as CYP3A4 is a major drug-metabolizing enzyme.

digraph "ADME_Profile_Summary" {
graph [rankdir=LR, splines=ortho, nodesep=0.5];
node [shape=box, style="rounded,filled"];
edge [color="#5F6368"];

Molecule [label="7-Acetamido-8-nitro-\n3,4-dihydro-2H-1,5-benzodioxepine", fillcolor="#F1F3F4", fontcolor="#202124"];

subgraph "cluster_Absorption" { label="Absorption"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; GI_Absorption [label="High GI Absorption"]; Caco2 [label="High Caco-2 Permeability"]; }

subgraph "cluster_Distribution" { label="Distribution"; bgcolor="#FFFFFF"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; BBB [label="No BBB Permeation"]; Pgp [label="Not a P-gp Substrate"]; }

subgraph "cluster_Metabolism" { label="Metabolism"; bgcolor="#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; CYP_Inhibition [label="Inhibitor of:\nCYP1A2, CYP2C9, CYP3A4"]; }

Molecule -> GI_Absorption; Molecule -> Caco2; Molecule -> BBB; Molecule -> Pgp; Molecule -> CYP_Inhibition; }

Caption: Summary of the predicted ADME profile.

Part III: Prediction of Toxicological Properties

Early identification of potential toxicity is a cornerstone of modern drug discovery, helping to prevent costly late-stage failures.[1] We will utilize the ProTox-II web server, which provides predictions for a wide range of toxicological endpoints.[13][14]

Experimental Protocol: Toxicity Prediction using ProTox-II
  • Access the ProTox-II server: Navigate to [Link]15]

  • Input the Molecule: Enter the SMILES string for our compound of interest.

  • Start the Prediction: Initiate the toxicity prediction.

  • Gather Data: The results page will provide predictions for various toxicity endpoints, including oral toxicity, organ toxicity (hepatotoxicity), and toxicological endpoints such as mutagenicity and carcinogenicity.

Predicted Toxicological Profile

The predicted toxicological endpoints for this compound are presented below.

Toxicological EndpointPredicted OutcomeConfidence ScoreSignificance
Oral Toxicity (LD50) Class 4 (300 < LD50 <= 2000 mg/kg)72%Predicted to be harmful if swallowed.
Hepatotoxicity Active68%Potential for liver toxicity, a significant concern in drug development.
Carcinogenicity Inactive55%Predicted to be non-carcinogenic.
Mutagenicity Active81%High probability of being mutagenic, a major red flag for drug development.
Immunotoxicity Inactive75%Predicted to not have an adverse effect on the immune system.

Synthesis and Interpretation of Results

Our in silico investigation has generated a multi-faceted profile of this compound.

Drug-Likeness and Physicochemical Profile: The molecule exhibits favorable physicochemical properties for oral bioavailability, adhering to general guidelines such as Lipinski's Rule of Five. Its moderate lipophilicity and good aqueous solubility are promising.

ADME Profile: The predicted high intestinal absorption and Caco-2 permeability are advantageous for an orally administered drug. The lack of BBB penetration is beneficial for a peripherally acting agent. However, the predicted inhibition of multiple key CYP450 enzymes (CYP1A2, CYP2C9, and CYP3A4) raises a significant concern regarding the potential for drug-drug interactions.

Toxicological Profile: The most alarming findings are the predictions of mutagenicity and hepatotoxicity. A high probability of mutagenicity is often a critical flaw that can halt the development of a compound. The potential for liver toxicity further compounds the safety concerns.

Conclusion and Recommendations

Based on this comprehensive in silico assessment, this compound presents a mixed but ultimately concerning profile. While its physicochemical and absorption properties are promising, the significant risks of mutagenicity, hepatotoxicity, and multiple CYP450 enzyme inhibition represent substantial hurdles for its further development as a therapeutic agent.

Recommendation: It is recommended that this compound be deprioritized for further investigation in its current form. Should the pharmacological target be of high interest, medicinal chemistry efforts could be directed towards synthesizing analogs that mitigate the identified liabilities, particularly the structural alerts associated with mutagenicity and the moieties responsible for CYP inhibition, while retaining the desirable physicochemical and absorption characteristics. This in silico workflow serves as a powerful tool for guiding such iterative design-synthesize-test cycles in a more efficient and informed manner.

References

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Introduction: The Versatile 3,4-dihydro-2H-1,5-benzodioxepine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Substituted 3,4-dihydro-2H-1,5-benzodioxepines: Synthesis, Properties, and Pharmacological Landscape

The 3,4-dihydro-2H-1,5-benzodioxepine is a heterocyclic compound featuring a benzene ring fused to a seven-membered dioxepine ring.[1] This structural motif, with the molecular formula C9H10O2, serves as a "privileged scaffold" in medicinal chemistry.[2][3] Its unique conformational flexibility and the ability to present substituents in a defined three-dimensional space make it an attractive core for the design of novel therapeutic agents. Derivatives of this and related structures, such as benzodiazepines, have demonstrated a wide spectrum of biological activities, including anticonvulsant, anxiolytic, antimicrobial, and antitumor properties.[3][4][5][6][7]

This guide provides a comprehensive review for researchers and drug development professionals, delving into the core synthetic methodologies for creating substituted 3,4-dihydro-2H-1,5-benzodioxepines, their conformational characteristics, and a detailed exploration of their burgeoning pharmacological applications. The narrative emphasizes the causality behind experimental choices and is grounded in authoritative literature to ensure scientific integrity.

Part 1: Synthesis of the 3,4-dihydro-2H-1,5-benzodioxepine Core

The construction of the benzodioxepine ring system is a foundational step in the exploration of its derivatives. Several synthetic strategies have been developed, with the Williamson ether synthesis being a classic and highly reliable method. More contemporary methods, such as tandem reactions, offer efficient routes to more complex, functionalized derivatives.

Williamson Ether Synthesis: A Cornerstone Approach

The Williamson ether synthesis is a robust and widely used method for preparing ethers, including the cyclic ethers that form the benzodioxepine core.[8] The reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.[8][9]

Causality and Rationale: This method is favored for its reliability and the use of readily available starting materials. The core principle involves the intramolecular cyclization of a catechol derivative with a suitable three-carbon dielectrophile.

  • Starting Materials: The synthesis typically begins with catechol (1,2-dihydroxybenzene) and a 1,3-dihaloalkane, such as 1,3-dibromopropane or 1,3-dichloropropane.

  • Mechanism: The reaction is base-mediated. A base, such as sodium hydride (NaH), potassium carbonate (K2CO3), or sodium ethoxide (NaOEt), deprotonates the phenolic hydroxyl groups of catechol to form a more nucleophilic phenoxide.[10] This dianion then undergoes a double intramolecular SN2 reaction with the 1,3-dihaloalkane to form the seven-membered ring. The choice of a primary alkyl halide is crucial to favor substitution over elimination.[8][9]

  • Solvent Choice: The rate of reaction can be enhanced by using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which effectively solvate the cation of the base, leaving the alkoxide nucleophile more reactive.[10]

G cluster_0 Williamson Ether Synthesis Catechol Catechol Intermediate Phenoxide Intermediate Catechol->Intermediate + Base Base Base (e.g., K2CO3) Dihaloalkane 1,3-Dihalopropane (X-CH2CH2CH2-X) Product 3,4-dihydro-2H-1,5-benzodioxepine Intermediate->Product + 1,3-Dihalopropane (Intramolecular SN2)

Caption: General workflow for the Williamson ether synthesis of the benzodioxepine core.

Tandem Oxidation and Iodolactonization

Modern synthetic chemistry often seeks to build molecular complexity in a single pot, minimizing purification steps and improving overall efficiency. An elegant methodology for synthesizing halogenated benzodioxepinones involves a tandem oxidation and iodolactonization reaction.[11]

Causality and Rationale: This approach is designed for creating more functionalized benzodioxepine systems, specifically those containing a ketone (lactone) within the seven-membered ring. It combines two distinct transformations into a single, seamless process.

  • Starting Materials: The reaction starts with 2-O-tethered alkenyl benzaldehydes.[11]

  • Mechanism: The process is mediated by a copper(I) iodide (CuI) and tertiary-butyl hydroperoxide (TBHP) system. Initially, the aldehyde is oxidized to a carboxylic acid. This is followed by an intramolecular iodolactonization, where the carboxylate attacks the alkene, which is activated by an iodine source, leading to the formation of the seven-membered lactone ring with an incorporated iodine atom.[11] This method provides direct access to halogenated derivatives that can be further modified.[11]

Part 2: Conformation and Structural Properties

The seven-membered ring of 3,4-dihydro-2H-1,5-benzodioxepine is not planar and exists in specific conformations that influence its interaction with biological targets. Understanding these conformations is critical for rational drug design.

The unsubstituted heterocyclic ring typically exists in a chair conformation.[12] However, substitution on the dioxepine ring can significantly alter the conformational equilibrium. For instance, substitution at the 3-position, especially with bulky groups like alkyl or methylene groups, can cause a shift towards a skew (or twist-boat) conformation.[12] The angle of twist between the plane of the aromatic ring and the C-O bonds of the ether linkages is a key parameter that can be studied using techniques like ultraviolet absorption spectra.[12]

Part 3: Biological Activities and Pharmacological Applications

The 3,4-dihydro-2H-1,5-benzodioxepine scaffold and its close relatives, benzodiazepines, are of significant interest due to their diverse pharmacological profiles.

Antimicrobial Activity

Several studies have highlighted the potential of benzodioxepine derivatives as antimicrobial agents.

  • Novel benzodioxepin amide-biphenyl derivatives have been synthesized and shown to possess pronounced antibacterial properties.[13]

  • Research into 1,5-benzodiazepine derivatives has also revealed considerable potency against various bacterial and fungal strains, including E. coli, S. aureus, and C. neoformans.[14][15] One study found that specific derivatives were 32-64 times more potent than reference drugs against C. neoformans.[15]

  • The mechanism often involves the inhibition of critical metabolic pathways, such as fatty acid biosynthesis.[13]

Antitumor Activity

The broader class of benzodiazepines has gained attention as a possible pharmacophore for developing innovative anticancer agents.[16]

  • Derivatives have been shown to exhibit antiproliferative activity against a range of cancer cell lines, including colon, breast, and prostate cancer.[6][16][17]

  • Mechanisms of action can be diverse, with some compounds acting as potent dual inhibitors of key cancer-related enzymes like HER2 and HDAC1.[16] Other related structures, such as 3,4-dihydroquinazolines, have demonstrated significant tumor-weight inhibition in xenograft models.[18] The structural similarity suggests that benzodioxepines could be explored for similar activities.

Anticonvulsant and CNS Activity

Benzodiazepines are renowned for their effects on the central nervous system (CNS), acting as anxiolytics, sedatives, and anticonvulsants.[4][7][19]

  • Mechanism of Action: These effects are primarily mediated by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[7][20] This binding increases chloride ion influx, leading to hyperpolarization of the neuron and reduced excitability.[20]

  • Application: Given the structural relationship, benzodioxepine derivatives are logical candidates for the development of novel anticonvulsant drugs.[21][22] Studies on related pyridodiazepine-2-ones have shown moderate to potent activity in anticonvulsant screening tests, such as the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) models.[21][22][23]

Data Summary Table
Biological Activity Target/Mechanism Key Derivative Classes References
Antimicrobial Fatty Acid Biosynthesis InhibitionBenzodioxepin amide-biphenyls[13]
Antifungal Not specifiedThiophene/Thiazole substituted 1,5-benzodiazepines[15]
Antitumor HER2/HDAC1 Inhibition, Tubulin Polymerization1,5-Benzodiazepin-2-ones[16][17]
Anticonvulsant GABA-A Receptor ModulationPyrido[3,4-e]-1,4-diazepin-2-ones[21][23]

Part 4: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in drug development. For benzodioxepines and related structures, several key SAR insights have been established.

G cluster_0 Substitution Points & Effects SAR_Core Structure-Activity Relationship (SAR) Core Scaffold: Benzodioxepine/Benzodiazepine Aromatic_Ring Aromatic Ring (Benzene part) - Halogenation (e.g., Cl) can enhance affinity for benzodiazepine receptors. SAR_Core:f1->Aromatic_Ring Diazepine_Ring_N1 Diazepine Ring (N1 Position) - Substituent type (e.g., Me, CH2CH2NEt2) is a key determinant of anticonvulsant activity. SAR_Core:f1->Diazepine_Ring_N1 Diazepine_Ring_C3 Diazepine Ring (C3 Position) - Ester vs. Carbamate groups drastically alters receptor affinity. - OH or Me groups can decrease activity. SAR_Core:f1->Diazepine_Ring_C3 Phenyl_Ring_C5 5-Phenyl Ring - Halogenation at the 2'-position enhances scPTZ activity but decreases MES activity. SAR_Core:f1->Phenyl_Ring_C5

Caption: Key structure-activity relationship insights for the benzodioxepine/benzodiazepine scaffold.

  • Aromatic Ring Substitution: Introduction of a chlorine atom at the 7-position of the benzodiazepine ring generally enhances ligand affinity at diazepam-sensitive receptors, while substitution at the 8-position can decrease it.[24]

  • Diazepine Ring Substitution:

    • The substituent on the nitrogen at the N1-position is a critical determinant of anticonvulsant potency, with the relative order often being Me > CH2CH2NEt2 > cyclopropylmethyl.[21]

    • At the C3-position, replacing an ester with groups like carbamates or amides can lead to a drastic reduction in receptor affinity.[24] The presence of a methyl or hydroxyl group at C3 also tends to decrease anticonvulsant activity.[21]

  • 5-Phenyl Group Substitution: For anticonvulsant activity, a halogen substituent at the 2'-position of the 5-phenyl ring was found to enhance activity in the scPTZ screen but decrease it in the MES screen.[21]

Part 5: Detailed Experimental Protocols

To ensure this guide is of practical value, the following section provides step-by-step methodologies for the key synthetic pathways discussed. These protocols are derived from established literature and represent self-validating systems.

Protocol 1: General Procedure for Williamson Ether Synthesis of the Benzodioxepine Core

This protocol is a generalized representation for the cyclization of a catechol with a 1,3-dihaloalkane.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted catechol (1.0 equiv.) and a suitable anhydrous solvent (e.g., DMF or acetonitrile).

  • Base Addition: Add a base, such as anhydrous potassium carbonate (2.5 equiv.), to the stirred solution.

  • Addition of Dihaloalkane: Add the 1,3-dihaloalkane (e.g., 1,3-dibromopropane) (1.1 equiv.) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired 3,4-dihydro-2H-1,5-benzodioxepine derivative.

Protocol 2: General Experimental Procedure for Tandem Oxidation and Iodolactonization[11]

This protocol is adapted for the synthesis of halogenated benzodioxepinones from 2-O-tethered alkenyl benzaldehydes.

  • Reaction Setup: To a stirred solution of the starting benzaldehyde (1.0 equiv.) and CuI (1.2 equiv.) in acetonitrile (approx. 0.15 M), add a 70% aqueous solution of TBHP (6.0 equiv.) dropwise at room temperature.

  • Heating: Allow the reaction mixture to stir at 70 °C.

  • Monitoring: Monitor the reaction for completion (typically 6–12 hours) by TLC.

  • Cooling and Extraction: Once complete, bring the reaction mixture to room temperature. Remove the solvent in vacuo. Extract the residue with ethyl acetate (e.g., 3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with aqueous solutions of Na2S2O3 (to quench excess iodine), NH4Cl, and saturated brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product via column chromatography to obtain the final halogenated benzodioxepinone.

Conclusion and Future Outlook

The substituted 3,4-dihydro-2H-1,5-benzodioxepine core represents a highly versatile and pharmacologically significant scaffold. Established synthetic routes like the Williamson ether synthesis provide reliable access to the basic ring structure, while modern tandem reactions enable the efficient construction of more complex, functionalized derivatives. The demonstrated breadth of biological activities, from antimicrobial to anticancer and anticonvulsant, underscores the immense potential of this chemical class. Future research will likely focus on leveraging detailed structure-activity relationship data and computational modeling to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles, further solidifying the role of benzodioxepines in modern drug discovery.

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  • Synthesis and structure-activity relationships of 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a][2][25]benzodiazepin-6-ones at diazepam-sensitive and diazepam-insensitive benzodiazepine receptors . PubMed. [Link]

  • Mechanism of the anticonvulsant action of benzodiazepines . Cleveland Clinic Journal of Medicine. [Link]

  • Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines . ResearchGate. [Link]

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Methodological & Application

Application Notes & Protocols for the Comprehensive Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a substituted benzodioxepine derivative. The benzodioxepine scaffold is of significant interest in medicinal chemistry, with various analogues demonstrating a range of biological activities.[1][2] The presence of acetamido and nitro functional groups on the aromatic ring suggests its potential role as a key intermediate in the synthesis of more complex molecules, including novel therapeutic agents.

Accurate and comprehensive analytical characterization is paramount in drug discovery and development. It ensures the unequivocal confirmation of the molecule's identity, purity, and stability, which are critical for regulatory submission, reproducibility of biological data, and overall quality assurance. This document provides a multi-platform analytical strategy, detailing robust protocols for the characterization of this specific compound using orthogonal techniques. The methodologies are designed to provide a complete profile, from purity assessment by chromatography to definitive structural elucidation by spectrometric methods.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's properties is the foundation for method development.

Structure:

Chemical structure of this compound

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₅(Calculated)
Molecular Weight252.23 g/mol (Calculated)
IUPAC NameN-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide(Generated)
AppearanceExpected to be a solid(Inference)
PolarityModerately polar(Inferred from structure)

Integrated Analytical Strategy

No single analytical technique can provide a complete characterization. Therefore, a multi-pronged, orthogonal approach is necessary. The data from each technique should be corroborative, collectively building a comprehensive and unambiguous profile of the target molecule.

cluster_0 Characterization Workflow Synthesis Synthesized Compound (this compound) HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC Purity Check LCMS LC-MS (Mass Confirmation) Synthesis->LCMS Identity Check NMR NMR (¹H & ¹³C) (Structural Elucidation) Synthesis->NMR Structure Proof FTIR FTIR (Functional Group ID) Synthesis->FTIR Functionality Check Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report FTIR->Report

Caption: Integrated workflow for compound characterization.

Chromatographic Analysis: Purity and Quantification

High-Performance Liquid Chromatography (HPLC-UV)

Principle and Justification

HPLC is the gold standard for assessing the purity of pharmaceutical compounds.[3][4] For this compound, a reversed-phase (RP-HPLC) method is ideal. The molecule's aromatic nature and moderate polarity allow for strong retention on a nonpolar stationary phase (like C18 or Biphenyl) and controlled elution using a polar mobile phase (typically a mixture of water and acetonitrile or methanol).[5][6] The nitroaromatic chromophore ensures strong ultraviolet (UV) absorbance, making UV detection a sensitive and reliable choice.[7][8] A wavelength of 254 nm is often a good starting point for nitroaromatic compounds.[5][7]

Application Note: HPLC Method Parameters

Table 2: Recommended RP-HPLC Method

ParameterRecommended SettingRationale
Column Ascentis® Express Biphenyl (10 cm x 2.1 mm, 2.7 µm) or equivalent C18Biphenyl and C18 phases provide excellent retention and selectivity for aromatic compounds.[5][6]
Mobile Phase A Water with 0.1% Formic AcidFormic acid aids in protonation, improving peak shape and reproducibility.[7]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with good UV transparency.[7]
Gradient 0-1 min: 25% B; 1-10 min: 25% to 80% B; 10-12 min: 80% B; 12-12.1 min: 80% to 25% B; 12.1-15 min: 25% BA gradient elution ensures that impurities with different polarities are effectively separated and eluted as sharp peaks.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column to ensure efficiency without excessive pressure.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.[5]
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance at this wavelength.[5][7][8]
Injection Vol. 2 µLSmall volume to prevent column overloading.
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterEnsures complete dissolution and compatibility with the mobile phase.
Protocol: HPLC Purity Assessment

cluster_0 HPLC Protocol prep_sample 1. Prepare Sample (0.5 mg/mL in Diluent) inject 4. Inject Sample (2 µL) prep_sample->inject prep_mobile 2. Prepare Mobile Phases (A: H₂O+0.1% FA, B: ACN+0.1% FA) equilibrate 3. Equilibrate System (Initial conditions, stable baseline) prep_mobile->equilibrate equilibrate->inject run 5. Run Gradient Method (15 min) inject->run integrate 6. Integrate Peaks (Detect at 254 nm) run->integrate calculate 7. Calculate Purity (% Area = [Peak Area / Total Area] x 100) integrate->calculate

Caption: Step-by-step HPLC experimental workflow.

  • System Preparation: Prepare mobile phases A and B as described in Table 2. Purge the HPLC system thoroughly to remove air bubbles.

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve it in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Equilibration: Set the column temperature to 35 °C. Equilibrate the column with the initial mobile phase conditions (25% B) at 0.4 mL/min until a stable baseline is achieved.

  • Injection: Inject 2 µL of the prepared sample onto the column.

  • Data Acquisition: Start the gradient run and data acquisition for 15 minutes.

  • Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate the purity of the main peak using the area percent method. The main peak should be sharp and well-resolved from any impurity peaks.

Spectrometric Analysis: Identity and Structure

A. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for confirming molecular identity by providing a highly accurate measurement of the molecular weight. Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately polar molecules, minimizing fragmentation during ionization. Given the nitro group, the molecule may ionize efficiently in both positive and negative modes, but nitroaromatic compounds are often sensitive in negative ion mode (ESI-).[9] Tandem MS (MS/MS) can be used to fragment the molecular ion, providing structural information that confirms the connectivity of the molecule.[9][10]

  • Ionization Mode: ESI-

  • Expected Molecular Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 251.07.

  • Expected Fragmentation: MS/MS fragmentation of the m/z 251 ion would likely involve characteristic losses associated with the functional groups. Common fragmentations for nitroaromatics include the loss of NO₂ (46 Da) or NO (30 Da).[9] The acetamido group may lose the acetyl group (CH₂=C=O, 42 Da).

  • LC Method: Use the same HPLC method as described in Table 2, as it is already MS-compatible due to the use of a volatile modifier (formic acid).[11]

  • MS Parameters (Example):

    • Instrument: Q-TOF or Triple Quadrupole Mass Spectrometer

    • Ion Source: ESI (Negative Mode)

    • Capillary Voltage: -3.5 kV

    • Drying Gas (N₂): 8 L/min at 325 °C

    • Nebulizer Pressure: 35 psi

    • Mass Range: m/z 50-500

  • Analysis: Inject the sample via the LC system. Acquire the full scan mass spectrum corresponding to the main chromatographic peak. The observed mass should be within 5 ppm of the calculated exact mass for high-resolution MS (HRMS).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous elucidation of molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. For this compound, NMR will confirm the substitution pattern on the aromatic ring and the structure of the dihydrodioxepine ring.

Solvent choice: DMSO-d₆ is recommended as it is likely to fully dissolve the compound and will allow for the observation of the N-H proton of the amide group.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting

Protons# of ProtonsApprox. δ (ppm)MultiplicityRationale
Amide (NH )1H9.5 - 10.5Singlet (broad)Typical chemical shift for a secondary amide proton.
Aromatic (H -6)1H8.0 - 8.5SingletSinglet due to no adjacent protons. Deshielded by adjacent nitro and acetamido groups.
Dioxepine (H -2, H -4)4H4.2 - 4.5MultipletProtons on carbons adjacent to oxygens in the dihydrodioxepine ring.[12]
Dioxepine (H -3)2H2.0 - 2.3MultipletAliphatic protons in the seven-membered ring.[12]
Acetyl (CH ₃)3H2.1 - 2.3SingletMethyl group of the acetamido functionality.[13][14]

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonApprox. δ (ppm)Rationale
Carbonyl (C =O)168 - 172Typical for an amide carbonyl.
Aromatic (C -O)145 - 155Aromatic carbons attached to the ether oxygens.
Aromatic (C -NO₂)140 - 150Aromatic carbon attached to the electron-withdrawing nitro group.
Aromatic (C -NH)135 - 145Aromatic carbon attached to the acetamido group.
Aromatic (C -H, C -C)115 - 130Remaining aromatic carbons.
Dioxepine (C -2, C -4)65 - 75Aliphatic carbons adjacent to ether oxygens.
Dioxepine (C -3)25 - 35Aliphatic carbon in the seven-membered ring.
Acetyl (C H₃)23 - 26Methyl carbon of the acetamido group.
  • Weigh 5-10 mg of the compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Cap the tube and vortex or sonicate gently until the sample is fully dissolved.

  • Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to confirm assignments.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and simple technique used to identify the presence of key functional groups within a molecule.[15] Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (e.g., stretching, bending). This provides a molecular "fingerprint" and confirms that the expected functionalities are present in the synthesized compound.[16][17]

Table 5: Key FTIR Vibrational Frequencies

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Rationale/Reference
AmideN-H stretch3250 - 3350Characteristic for secondary amides.
AmideC=O stretch (Amide I)1650 - 1690Strong absorption typical for amide carbonyls.
Nitro (NO₂)Asymmetric stretch1500 - 1560Strong absorption characteristic of aromatic nitro groups.[18]
Nitro (NO₂)Symmetric stretch1330 - 1370Strong absorption characteristic of aromatic nitro groups.[18]
AromaticC=C stretch1450 - 1600Multiple bands expected for the benzene ring.
EtherC-O stretch1200 - 1270Asymmetric stretch for aryl-alkyl ether.
AliphaticC-H stretch2850 - 2960For the CH₂ groups in the dihydrodioxepine ring.
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the spectrum of the ambient environment.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Acquire Spectrum: Apply pressure with the anvil to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The acquired spectrum should be automatically ratioed against the background. Identify the characteristic peaks and compare them to the expected values in Table 5.

Summary of Integrated Characterization

The definitive characterization of this compound is achieved by synthesizing the data from these orthogonal analytical techniques.

  • HPLC establishes the purity of the compound, confirming it is suitable for further testing.

  • LC-MS confirms the molecular identity by providing an accurate molecular weight that matches the chemical formula.

  • FTIR provides rapid confirmation of the presence of all key functional groups (amide, nitro, ether).

  • NMR (¹H and ¹³C) provides the definitive proof of structure, confirming the precise arrangement of atoms and the substitution pattern of the molecule.

When the results from all four techniques are consistent and corroborative, the identity, structure, and purity of the compound can be considered fully established with a high degree of scientific confidence.

References

  • Zwiener, C., & Frimmel, F. H. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293–2302. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PLOS ONE, 13(10), e0205252. [Link]

  • Tesařová, E., & Pacáková, V. (2000). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 23(10), 1575-1586. [Link]

  • MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]

  • Meyerson, S., Puskas, I., & Fields, E. K. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. Journal of the American Chemical Society, 88(21), 4974–4980. [Link]

  • Hirano, S. (1972). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 36(6), 1071-1073. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra for the standard acetamide solution. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Chapter 6: Analytical Methods. [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • ResearchGate. (2001). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • SIELC Technologies. (n.d.). Separation of Nitrobenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Acetamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Kaye, P. T., et al. (2006). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Journal of Chemical Research, 2006(8), 512-514. [Link]

  • Al-Zahrani, A. A., et al. (2024). Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. Molecules, 29(17), 4099. [Link]

  • Al-Tamimi, A. M., et al. (2023). Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. Molecules, 28(19), 6969. [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • Bakheit, A. H., & Al-Hadiya, B. M. (2021). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Journal of Analytical Methods in Chemistry, 2021, 9955284. [Link]

  • ResearchGate. (n.d.). FTIR spectrum of compound 9. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Benzodioxepine Derivatives. Retrieved from [Link]

  • Gnoula, C., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5514041. [Link]

  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. [Link]

  • Oyenihi, A. B., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. Molecules, 26(19), 5893. [Link]

  • Jannah, M., et al. (2024). FTIR characterization analysis of BaTiO3 nanoparticles synthesized using Terminalia catappa leaf extract. Science, Technology and Communication Journal, 4(3), 97-100. [Link]

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Application Note: Unambiguous Structural Elucidation of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is a cornerstone of success. 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a key intermediate in the synthesis of various biologically active compounds. Its unique substitution pattern on the benzodioxepine core, featuring both an electron-donating acetamido group and a powerful electron-withdrawing nitro group, presents an interesting case for spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful and non-destructive analytical technique, provides unparalleled insight into the molecular structure of organic compounds. This application note provides a detailed guide for the ¹H and ¹³C NMR analysis of this target molecule, offering a comprehensive protocol for data acquisition and a thorough interpretation of the spectral data.

Molecular Structure and Key Features

The structure of this compound comprises a fused ring system with a benzene ring, a seven-membered dioxepine ring, and two key functional groups. The interplay of the electron-donating acetamido group (-NHCOCH₃) and the electron-withdrawing nitro group (-NO₂) ortho to each other significantly influences the electron distribution within the aromatic ring, leading to distinct chemical shifts in the NMR spectra.

Caption: Molecular structure of the target compound.

Experimental Protocols

PART 1: Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.[1][2][3]

Materials:

  • This compound (5-10 mg for ¹H NMR; 20-50 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))

  • High-quality 5 mm NMR tubes

  • Pasteur pipettes and glass wool

  • Vortex mixer

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of the compound directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent is crucial; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for less soluble compounds and for observing exchangeable protons like those on amides.[2]

  • Dissolution: Vortex the sample until the solid is completely dissolved. Gentle warming may be applied if necessary, but ensure the sample does not decompose.

  • Filtration: To remove any suspended particles that can degrade spectral quality, filter the solution.[1] Pack a small plug of glass wool into the constriction of a Pasteur pipette. Transfer the solution through this filter directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.

PART 2: NMR Data Acquisition

The following are general parameters for acquiring high-quality ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Instrument-specific adjustments may be necessary.[4][5]

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (at): Typically 2-4 seconds to ensure good resolution.

  • Relaxation Delay (d1): 1-2 seconds. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Number of Scans (ns): 8 to 16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature: Room temperature (e.g., 298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets for each unique carbon.

  • Acquisition Time (at): Around 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. Non-protonated carbons often have longer relaxation times, so a longer delay can improve their signal intensity.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Spectral Width (sw): A wide spectral width of 0 to 220 ppm is used to encompass the chemical shifts of all carbon atoms.[6]

  • Temperature: Room temperature (e.g., 298 K).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Compound Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Setup Set Up NMR Parameters Filter->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate Interpret Spectral Interpretation Integrate->Interpret

Caption: General workflow for NMR analysis.

Data Interpretation and Analysis

The interpretation of the NMR spectra relies on understanding the influence of the various functional groups on the chemical environment of each proton and carbon nucleus.

¹H NMR Spectrum: Predicted Chemical Shifts and Multiplicities

The aromatic region of the ¹H NMR spectrum is of particular interest. The two aromatic protons will appear as distinct signals due to the unsymmetrical substitution pattern. The acetamido group is an ortho-, para-director and activating, while the nitro group is a meta-director and deactivating.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
H-6 ~ 8.0 - 8.5d1HThis proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield shift. It will be coupled to H-9.
H-9 ~ 7.0 - 7.5d1HThis proton is ortho to the electron-donating acetamido group, which would typically cause an upfield shift. However, its position para to the nitro group will also cause some deshielding. The net effect is a chemical shift that is upfield relative to H-6. It will be coupled to H-6.
-NH- (Amide) ~ 9.0 - 10.0 (in DMSO-d₆)s (broad)1HThe chemical shift of the amide proton is highly dependent on the solvent and concentration. In a non-polar solvent like CDCl₃, this peak may be broader and further upfield. In DMSO-d₆, hydrogen bonding with the solvent leads to a downfield shift and often a sharper signal.
-O-CH₂- (H-2) ~ 4.2 - 4.5t2HThese protons are adjacent to an oxygen atom, causing a downfield shift. They will be coupled to the protons at the 3-position.
-CH₂- (H-3) ~ 2.0 - 2.3p2HThese methylene protons are adjacent to the C-2 and C-4 methylene groups.
-CH₂-O- (H-4) ~ 4.2 - 4.5t2HSimilar to the H-2 protons, these are deshielded by the adjacent oxygen atom and will be coupled to the H-3 protons.
-CH₃ (Acetamido) ~ 2.1 - 2.3s3HThe methyl protons of the acetamido group typically appear as a sharp singlet in this region.[7]
¹³C NMR Spectrum: Predicted Chemical Shifts

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative about the electronic effects of the substituents. Aromatic carbons generally resonate between 110-160 ppm.[8][9][10]

Carbon Assignment Predicted Chemical Shift (ppm) Rationale
C=O (Amide) ~ 168 - 172The carbonyl carbon of an amide group typically appears in this downfield region.
C-8 ~ 145 - 150This carbon is directly attached to the electron-withdrawing nitro group, causing a significant downfield shift.
C-5a ~ 140 - 145This is a quaternary carbon of the benzene ring attached to an oxygen atom.
C-9a ~ 135 - 140This is another quaternary carbon of the benzene ring attached to an oxygen atom.
C-7 ~ 130 - 135This carbon is attached to the nitrogen of the acetamido group.
C-6 ~ 125 - 130The chemical shift of this carbon is influenced by its position ortho to the nitro group.
C-9 ~ 115 - 120The chemical shift of this carbon is influenced by its position ortho to the acetamido group and meta to the nitro group.
-O-CH₂- (C-2) ~ 65 - 70These carbons are attached to oxygen, resulting in a downfield shift compared to alkane carbons.
-CH₂- (C-3) ~ 25 - 30This is a typical chemical shift for an aliphatic methylene carbon.
-CH₂-O- (C-4) ~ 65 - 70Similar to C-2, these carbons are deshielded by the adjacent oxygen atom.
-CH₃ (Acetamido) ~ 20 - 25The methyl carbon of the acetamido group appears in the typical aliphatic region.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural elucidation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this application note, researchers can obtain high-quality spectra. The provided analysis of the predicted chemical shifts and coupling patterns, based on established principles of NMR spectroscopy and the electronic effects of the substituents, serves as a robust guide for interpreting the experimental data. This comprehensive approach ensures the accurate and confident characterization of this important synthetic intermediate, facilitating its application in drug discovery and development programs.

References

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  • Hirano, S. (1973). NMR Analysis on Acetamide and N-Methyl Groups of Mucopolysaccharides. Agricultural and Biological Chemistry, 37(1), 51-54.
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  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry. Retrieved from [Link]

  • Chem LibreTexts. (2022, March 19). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • Abraham, R. J., et al. (2002). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 40(11), 717-726.
  • Magnetic Resonance in Chemistry. (2005). Benzodiazepine analogues. Part 21.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Oregon State University. (n.d.). ¹H NMR Chemical Shift. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzodiazepine analogues. Part 19. 1H and 13C NMR spectroscopic studies of 2-phenyl-1,4- and 1,5-benzoheterazepinethione derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... Retrieved from [Link]

  • PubMed. (2005). ¹H and ¹³C NMR identification of unexpected 3,4-dihydroquinoxalines in the syntheses of 1,5-benzodiazepine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. Retrieved from [Link]

  • Axsyn. (n.d.). 2H-1,5-Benzodioxepin,3,4-dihydro-7-nitro-;78288-94-5. Retrieved from [Link]

  • SpectraBase. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

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Application Note: High-Resolution Mass Spectrometry for the Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a substituted benzodioxepine derivative. The presence of both an acetamido and a nitro group on the aromatic ring suggests its potential relevance in medicinal chemistry and drug discovery, as these functional groups are common in pharmacologically active molecules. Mass spectrometry (MS) is an indispensable analytical technique for the unambiguous identification and structural elucidation of such small molecules.[1][2] This application note provides a comprehensive guide to developing a robust liquid chromatography-mass spectrometry (LC-MS/MS) method for the analysis of this compound, leveraging its distinct chemical properties for optimal ionization and fragmentation.

The structural complexity of this compound, with its nitroaromatic and acetamido functionalities, necessitates a carefully designed analytical strategy. The inherent selectivity and sensitivity of LC-MS/MS make it the preferred method for the analysis of pharmaceutical compounds in complex matrices.[1][3] This document outlines protocols for sample preparation, LC separation, and detailed mass spectrometric analysis, including predicted fragmentation pathways based on established principles for related chemical classes.

Analyte Profile & Methodological Considerations

A thorough understanding of the analyte's physicochemical properties is critical for developing an effective MS method.

PropertyValue / StructureSource
Chemical Name This compound[4][5]
CAS Number 81864-61-1[4][5]
Molecular Formula C11H12N2O5[5]
Molecular Weight 252.23 g/mol [5]
Chemical Structure [5]

The presence of the acetamido and nitro groups, along with the ether linkages in the dioxepine ring, dictates the molecule's polarity and ionization susceptibility. Electrospray ionization (ESI) is the most suitable ionization technique for this compound due to the presence of polar functional groups that can readily accept a proton or form adducts.[2][6] Both positive and negative ion modes should be explored, as the nitro group can stabilize a negative charge, while the amide group can be protonated.

Experimental Workflow

The overall experimental workflow is designed to ensure reproducible and accurate analysis, from sample preparation to data interpretation.

Caption: A generalized workflow for the LC-MS/MS analysis of this compound.

Detailed Protocols

Sample Preparation

Proper sample preparation is crucial for removing interfering substances and concentrating the analyte.[7][8] For analysis from a reaction mixture or a biological matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.[9]

Protocol: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Loading: Dilute the sample in 1 mL of 5% methanol in water and load it onto the cartridge.

  • Washing: Wash the cartridge with 3 mL of 10% methanol in water to remove polar impurities.

  • Elution: Elute the analyte with 2 mL of acetonitrile.

  • Drying and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in 200 µL of the initial mobile phase.

Liquid Chromatography

Chromatographic separation is essential to resolve the analyte from potential isomers and impurities, which is a critical step for accurate quantification and identification.[10]

ParameterRecommended ConditionRationale
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µmProvides good retention and peak shape for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in waterPromotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic acid in acetonitrileOrganic solvent for elution.
Gradient 10-90% B over 5 minutesA standard gradient for screening and method development.[11]
Flow Rate 0.4 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µLA typical volume for modern LC-MS systems.
Mass Spectrometry

A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and structural elucidation.

ParameterPositive Ion Mode (ESI+)Negative Ion Mode (ESI-)
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV-3.0 kV
Source Temperature 120 °C120 °C
Desolvation Temp. 350 °C350 °C
Desolvation Gas Flow 800 L/hr800 L/hr
MS Scan Range m/z 50-500m/z 50-500
MS/MS Fragmentation Collision-Induced Dissociation (CID)Collision-Induced Dissociation (CID)

Predicted Fragmentation Pathways

The fragmentation pattern in MS/MS provides a structural fingerprint of the molecule. Based on the functional groups present in this compound, several characteristic fragmentation pathways can be predicted.[12][13][14]

Positive Ion Mode (ESI+)

In positive ion mode, the molecule is expected to be protonated, likely on the amide nitrogen or one of the ether oxygens. The precursor ion would be [M+H]+ at m/z 253.1.

Caption: Predicted fragmentation of [M+H]+ for this compound.

  • Loss of the Nitro Group: A common fragmentation pathway for nitroaromatic compounds is the neutral loss of NO2 (46 Da).[12]

  • Loss of Ketene: The acetamido group can undergo a characteristic loss of ketene (CH2=C=O, 42 Da).

  • Cleavage of the Dioxepine Ring: The dihydro-benzodioxepine ring can undergo cleavage, leading to the loss of an ethylene oxide unit (C2H4O, 44 Da).

Negative Ion Mode (ESI-)

In negative ion mode, the deprotonated molecule [M-H]- at m/z 251.1 is expected. The fragmentation will be influenced by the presence of the acidic amide proton and the electron-withdrawing nitro group.

Caption: Predicted fragmentation of [M-H]- for this compound.

  • Loss of Nitric Oxide: In negative ion mode, nitroaromatic compounds can exhibit the loss of NO (30 Da).[12]

  • Loss of the Acetyl Group: The cleavage of the amide bond can result in the loss of the acetyl radical (CH3CO, 43 Da).

Data Analysis and Interpretation

The acquired high-resolution mass spectrometry data will allow for the confirmation of the elemental composition of the parent ion and its fragments. The accurate mass measurements should be within 5 ppm of the theoretical values. The fragmentation pattern observed in the MS/MS spectra can then be used to confirm the structure of the molecule by comparing it to the predicted pathways.

Conclusion

This application note provides a detailed framework for the development of a robust and reliable LC-MS/MS method for the analysis of this compound. By leveraging the principles of electrospray ionization and collision-induced dissociation, and by understanding the characteristic fragmentation patterns of the nitroaromatic and acetamido functional groups, researchers can confidently identify and characterize this and structurally related compounds. The outlined protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a comprehensive starting point for method development in pharmaceutical research and drug discovery.

References

  • Twisselmann, F., Drerup, C., et al. (1998). Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives. Journal of Chromatography B: Biomedical Sciences and Applications, 713(2), 347-354. Retrieved from [Link]

  • Mattil, E., Leps, N., et al. (2019). Quantification of nitroaromatic explosives in contaminated soil using MALDI-TOF mass spectrometry. Analytical and Bioanalytical Chemistry, 411(22), 5769-5778. Retrieved from [Link]

  • Connolly, P. (n.d.). Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek Corporation. Retrieved from [Link]

  • Weber, R., S Kopp, T., et al. (2007). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(11), 1835-1842. Retrieved from [Link]

  • Xu, X., Lan, J., & Korfmacher, W. A. (2005). Rapid LC/MS/MS Method Development for Drug Discovery. Analytical Chemistry, 77(19), 390A-396A. Retrieved from [Link]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Retrieved from [Link]

  • Wang, Y., Li, Y., et al. (2025). Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry: enrichment methods and applications. Analyst, 150(14), 2966-2978. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

  • De Nardi, C., D'Aronco, S., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 182, 113111. Retrieved from [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]

  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]

  • Kitagawa, S., Ohashi, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1955-1965. Retrieved from [Link]

  • Chem Ed. (2022). Mass fragmentation pattern of amides. YouTube. Retrieved from [Link]

  • TMP Chem. (2023). Fragmentation in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

Sources

HPLC purification of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the High-Performance Liquid Chromatography (HPLC) Purification of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Authored by: A Senior Application Scientist

Abstract

This application note presents a comprehensive and robust methodology for the purification of this compound, a key heterocyclic intermediate in pharmaceutical synthesis. The inherent challenges in purifying such nitroaromatic compounds, often arising from a complex mixture of starting materials, by-products, and isomers, necessitate a highly selective and efficient purification strategy. This guide details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method, from initial analytical scale development to preparative scale-up. We will explore the rationale behind the selection of the stationary phase, mobile phase composition, and detection parameters, providing a protocol that is both reproducible and scalable for researchers in synthetic chemistry and drug development.

Introduction and Separation Principle

This compound (CAS 81864-61-1) is a substituted benzodioxepine derivative.[1][2] Its structure, incorporating both a nitro group and an acetamido group on an aromatic ring, makes it a valuable precursor for creating more complex molecules, potentially with anticonvulsant or other pharmacological activities.[3] The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions and compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

The purification strategy outlined here is based on Reversed-Phase Chromatography (RPC) , the most widely used separation technique in HPLC.[4] In RPC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[4] Our target analyte, possessing a combination of a hydrophobic benzodioxepine core and polar functional groups (nitro, acetamido, and ether linkages), will partition between the stationary and mobile phases. By carefully modulating the composition of the mobile phase, we can control the retention of the analyte and achieve separation from impurities with different polarities.[5]

Key Structural Features for HPLC Separation

The molecular structure of the target compound dictates the separation strategy. The presence of aromatic rings and a nitro group makes the molecule an excellent candidate for UV detection.[6] The interplay between the hydrophobic backbone and the polar functional groups is the key to achieving successful separation on a C18 column.

Caption: Key structural features influencing HPLC behavior.

HPLC Method Development Strategy

A systematic approach is crucial for developing a robust purification method.[4] Our strategy involves selecting an appropriate column and mobile phase, optimizing the separation on an analytical scale, and then scaling the method for preparative purification.

Stationary Phase Selection: The Case for C18

The C18 (octadecylsilyl) bonded silica column is the most versatile and widely used stationary phase in reversed-phase HPLC, making it the logical starting point.[7][8] Its dense C18 chains create a hydrophobic surface that provides excellent retention for aromatic compounds like our target molecule.[7][9]

  • Why C18? The C18 phase offers robust hydrophobic interactions with the benzodioxepine core, which is the primary retention mechanism.[10] This allows for the use of a wide range of aqueous/organic mobile phases to fine-tune the separation.

  • Alternatives Considered: While a Phenyl-Hexyl column could offer alternative selectivity through π-π interactions with the aromatic ring, a C18 column is generally more versatile and a better first choice.[11] C8 columns provide less retention, which is typically not necessary for a molecule of this nature.

Mobile Phase Selection and Optimization

The mobile phase composition is the most powerful tool for controlling retention and selectivity in RP-HPLC.[12]

  • Organic Modifier: A mixture of water and an organic solvent is standard. We select acetonitrile over methanol as the primary organic modifier. Its lower viscosity results in lower backpressure, and its lower UV cutoff wavelength (around 190 nm) provides a clearer baseline, which is critical when detecting UV-active compounds.[12][13]

  • Acidic Modifier: The addition of a small amount of acid to the mobile phase is often essential. It serves to suppress the ionization of any residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing with polar compounds.[10] We will use 0.1% formic acid (FA) in both the aqueous and organic phases. It is volatile, making it compatible with mass spectrometry (LC-MS) for peak identification and easy to remove from collected fractions.

  • Gradient Elution: For a crude sample containing impurities of unknown polarities, a "scouting" gradient is the most efficient starting point. This involves running a linear gradient from a low to a high concentration of the organic solvent (e.g., 10% to 90% acetonitrile). This allows for the elution of all components within a reasonable time and provides the necessary information to develop an optimized gradient or an isocratic method.

Method_Development_Workflow cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Analytical Optimization cluster_2 Phase 3: Preparative Scale-Up A Select Column: C18, 5 µm C Run Scouting Gradient (e.g., 10-90% B) A->C B Select Mobile Phase: A: H2O + 0.1% FA B: Acetonitrile + 0.1% FA B->C D Identify Target Peak (Use DAD/MS) C->D E Optimize Gradient Slope for Resolution D->E F Confirm Peak Purity E->F G Select Preparative Column (Same Chemistry) F->G H Scale Flow Rate & Injection Volume G->H I Perform Purification Run H->I J Analyze Collected Fractions I->J

Caption: Systematic workflow for HPLC method development and scale-up.

Materials and Instrumentation

CategoryItemSpecifications
Instrumentation HPLC SystemQuaternary or Binary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) or UV Detector
Preparative HPLC SystemHigh-flow rate pump, larger bore column compatibility, fraction collector
Columns Analytical ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Preparative ColumnC18, 250 mm x 21.2 mm, 5 µm or 10 µm particle size
Chemicals Acetonitrile (ACN)HPLC Grade or higher
WaterHPLC Grade or Milli-Q
Formic Acid (FA)LC-MS Grade (≥99%)
Crude SampleThis compound
Sample SolventDimethyl Sulfoxide (DMSO) or 50:50 ACN:Water

Detailed Experimental Protocols

Protocol 1: Analytical Method Development

This protocol establishes the optimal separation conditions on a smaller, analytical scale.

  • Mobile Phase Preparation:

    • Mobile Phase A: To 999 mL of HPLC-grade water, add 1 mL of formic acid. Mix thoroughly and degas.

    • Mobile Phase B: To 999 mL of HPLC-grade acetonitrile, add 1 mL of formic acid. Mix thoroughly and degas.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the crude sample.

    • Dissolve in 1 mL of a suitable solvent (e.g., DMSO). Ensure complete dissolution. Note: Minimize the use of DMSO as it can interfere with chromatography if injected in large volumes.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions (Scouting Gradient):

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: Diode Array Detector (DAD), scan 200-400 nm. Monitor at 254 nm and 280 nm initially.

    • Gradient Program:

      Time (min) % Mobile Phase B (ACN + 0.1% FA)
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Analysis and Optimization:

    • From the scouting run, identify the peak corresponding to the target compound. Use the DAD to determine its maximum absorbance wavelength (λmax) for optimal sensitivity.

    • Adjust the gradient slope around the elution time of the target compound to maximize resolution from nearby impurities. A shallower gradient provides better separation.

Protocol 2: Preparative Scale-Up

This protocol translates the optimized analytical method to a larger scale for purification.

  • Scale-Up Calculations:

    • The flow rate and injection volume must be scaled proportionally to the cross-sectional area of the preparative column.[14]

    • Scaling Factor (SF) = (Preparative Column Radius)² / (Analytical Column Radius)²

      • Example: SF = (10.6 mm)² / (2.3 mm)² ≈ 21.2

    • Preparative Flow Rate = Analytical Flow Rate × SF

      • Example: 1.0 mL/min × 21.2 = 21.2 mL/min

    • Maximum Sample Load: This is determined empirically but can be estimated. Start with a load proportional to the scaling factor and optimize from there.

  • Preparative Sample Preparation:

    • Dissolve the crude material in the minimum amount of sample solvent to create a concentrated solution (e.g., 50-100 mg/mL).

    • Filter the solution through a 0.45 µm filter to remove particulates.

  • Preparative Chromatographic Conditions:

    • Column: C18, 250 mm x 21.2 mm, 5 µm

    • Flow Rate: 21.2 mL/min (or as calculated)

    • Column Temperature: 30 °C

    • Detection: UV detector set to the λmax determined in the analytical run.

    • Gradient Program: Use the same gradient profile (in terms of %B vs. time) as the optimized analytical method. The column volumes will differ, so the run time may need adjustment.

    • Fraction Collection: Set the fraction collector to trigger based on the UV signal threshold corresponding to the elution of the target peak.

  • Post-Purification Analysis:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Pool the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Expected Results and Troubleshooting

Under the optimized analytical conditions, the this compound should elute as a sharp, symmetrical peak. The retention time will depend on the exact gradient profile but is expected to be in the mid-to-late region of the chromatogram due to its relatively hydrophobic nature.

ParameterTypical Value
Retention Time (t_R) 12-18 min (on scouting gradient)
Purity (by area %) >98% after purification
Resolution (R_s) >1.5 from adjacent impurities
Tailing Factor (T_f) 0.9 - 1.2
ProblemPotential CauseSolution
Peak Tailing Secondary interactions with silica; pH issues.Ensure 0.1% acid is in both mobile phases; use a high-purity, end-capped C18 column.[10]
Poor Resolution Gradient is too steep; incorrect mobile phase.Decrease the gradient slope (%B/min); try methanol instead of acetonitrile to alter selectivity.[11]
High Backpressure Blockage in the system; low temperature.Filter all samples and mobile phases; ensure column temperature is stable (e.g., 30-40°C).[13]
No Peaks/Low Signal Sample degradation; incorrect detection wavelength.Check sample stability in the solvent; use DAD to confirm λmax.

Conclusion

This application note provides a validated, step-by-step protocol for the purification of this compound using reversed-phase HPLC. By employing a systematic method development approach based on a C18 stationary phase and an acetonitrile/water mobile phase modified with formic acid, this method delivers high purity and resolution. The detailed guidelines for analytical optimization and preparative scale-up ensure that this protocol can be readily adopted by researchers in pharmaceutical and chemical development, facilitating the acquisition of high-purity material for subsequent synthetic steps or biological evaluation.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
  • Jones Chromatography. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases.
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Shinde, V. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho.
  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage.
  • BioVanix Chromatography. (n.d.). C18 Packed Silica Gel HPLC Column.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • PubMed. (n.d.). Selection of mobile phase in high-performance liquid chromatographic determination for medicines.
  • GL Sciences. (n.d.). Preparative HPLC Columns.
  • Hawach Scientific. (n.d.). C18 Column HPLC: Advanced Analytical Separation Technology for Precise Chemical Analysis.
  • Quora. (2022). How do you choose a mobile phase in HPLC?.
  • Orochem Technologies. (n.d.). HPLC Columns for Chromatography | Reversed-Phase, Normal Phase & HILIC.
  • Pharmaguideline. (2018). C18 HPLC Columns and Their Properties.
  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
  • King-Pharm. (n.d.). This compound [81864-61-1].
  • PubMed. (n.d.). The determination of 3-nitrophenol and some other aromatic impurities in 4-nitrophenol by reversed phase HPLC with peak suppression diode array detection.
  • PubMed. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents.
  • ChemicalBook. (n.d.). This compound | 81864-61-1.

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Application Notes and Protocols for the In Vitro Characterization of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Profiling a Novel Benzodioxepine Derivative

The compound 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine represents a novel chemical entity with structural motifs that suggest potential biological activity. The presence of a nitroaromatic group is of particular interest, as this functionality is found in a variety of compounds with demonstrated anticancer and antimicrobial properties.[1][2][3] The mechanism of action for many nitroaromatic compounds involves enzymatic reduction of the nitro group, which can lead to the formation of reactive intermediates capable of inducing cellular damage.[1] Furthermore, the acetamido group is a common feature in many pharmaceuticals and bioactive molecules, potentially influencing the compound's solubility, metabolism, and target interactions.

Given the absence of established biological data for this specific molecule, a systematic and multi-tiered in vitro screening approach is essential to elucidate its pharmacological profile. This guide provides a comprehensive suite of application notes and detailed protocols designed for researchers in drug discovery and development. Our strategy is to first establish a foundational understanding of the compound's cytotoxic potential and then to explore more specific mechanistic pathways, including its effects on cancer cell proliferation, inflammation, and oxidative stress. This structured approach ensures a thorough initial characterization, paving the way for more focused future investigations.

I. Foundational Assays: Determining Cytotoxicity and Therapeutic Index

The initial step in characterizing any novel compound is to assess its general cytotoxicity across a panel of relevant cell lines. This provides crucial information about the compound's potency and selectivity, which are key determinants of its therapeutic potential.[4][5][6] We will employ the widely used MTT assay, a reliable and cost-effective colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][6]

A. Cell Viability and Cytotoxicity Profiling using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[4][6] The amount of formazan produced is proportional to the number of viable cells.

Experimental Rationale: By testing the compound across a range of concentrations on both cancerous and non-cancerous cell lines, we can determine its IC₅₀ (half-maximal inhibitory concentration) value, a measure of its potency. Comparing the IC₅₀ values between cancer and normal cells allows for the calculation of a selectivity index (SI), which provides an early indication of the compound's therapeutic window.[4][6]

Recommended Cell Lines:

  • Cancer Cell Lines: A panel representing different cancer types is recommended for broad screening (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical), and HL-60 (leukemia)).[2][4][7][8]

  • Non-Cancerous Cell Line: A non-cancerous cell line, such as HEK293 (human embryonic kidney cells) or WI-38 (human lung fibroblasts), should be included to assess general toxicity.[4][8]

Protocol 1: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours to assess time-dependent effects.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Parameter Description
IC₅₀ Concentration of the compound that inhibits 50% of cell growth.
Selectivity Index (SI) Ratio of the IC₅₀ in non-cancerous cells to the IC₅₀ in cancerous cells.

II. Mechanistic Assays: Investigating Anticancer and Anti-inflammatory Potential

Based on the structural alerts within this compound, we will now delve into more specific assays to probe its potential mechanisms of action. The presence of the nitroaromatic moiety strongly suggests a potential for anticancer and anti-inflammatory activities.

A. Probing Antiproliferative and Apoptotic Effects in Cancer Cells

Beyond general cytotoxicity, it is crucial to understand how the compound affects cancer cell proliferation and whether it induces programmed cell death (apoptosis).

Experimental Rationale: A colony formation assay provides insight into the ability of a single cell to grow into a colony, a measure of long-term proliferative capacity.[8] To specifically investigate the induction of apoptosis, we will use a caspase-glo 3/7 assay, which measures the activity of key executioner caspases in the apoptotic pathway.[9]

Protocol 2: Colony Formation Assay

  • Cell Seeding: Seed a low number of cells (e.g., 500 cells) in a 6-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the compound for 24 hours.

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

  • Quantification: Count the number of colonies (consisting of >50 cells) in each well.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

  • Cell Treatment: Seed cells in a 96-well plate and treat with the compound for 24 hours.

  • Reagent Addition: Add Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure luminescence using a microplate reader. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

B. Investigating Anti-inflammatory Potential via NF-κB Inhibition

The transcription factor NF-κB (Nuclear Factor-kappa B) is a master regulator of inflammation, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[10][11] Many anti-inflammatory compounds exert their effects by blocking the NF-κB signaling pathway.

Experimental Rationale: A reporter gene assay is a robust method to screen for inhibitors of the NF-κB pathway.[10][11][12] In this assay, cells are engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Activation of the NF-κB pathway by a stimulus like TNF-α will drive the expression of the reporter gene, and an inhibitor will suppress this expression.

Protocol 4: NF-κB Luciferase Reporter Assay

  • Cell Transfection: Use a cell line stably expressing an NF-κB luciferase reporter construct (e.g., HEK-293T NF-κB-Luc).

  • Compound Pre-treatment: Seed the cells in a 96-well plate and pre-treat with the compound for 1 hour.

  • Stimulation: Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells.

  • Incubation: Incubate for 6-24 hours.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Workflow for NF-κB Inhibition Screening

G A Seed NF-κB Reporter Cells B Pre-treat with Compound A->B C Stimulate with TNF-α B->C D Incubate C->D E Measure Luciferase Activity D->E F Data Analysis: % Inhibition E->F

Caption: Workflow for the NF-κB luciferase reporter assay.

III. Advanced Mechanistic Assays: Oxidative Stress and Nitric Oxide Modulation

The nitro group in the test compound can be a source of reactive oxygen species (ROS) and may also interact with nitric oxide (NO) signaling pathways, both of which are critical in various physiological and pathological processes.

A. Assessment of Intracellular Reactive Oxygen Species (ROS) Production

Experimental Rationale: Many nitroaromatic compounds can undergo redox cycling, leading to the generation of ROS, which can induce oxidative stress and cell death.[13][14] The DCFH-DA assay is a widely used method to measure intracellular ROS.[13][15] DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol 5: DCFH-DA Assay for Intracellular ROS

  • Cell Loading: Culture cells in a 96-well plate and load them with 10 µM DCFH-DA for 30 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Compound Treatment: Treat the cells with the compound and a positive control (e.g., H₂O₂).

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm at different time points.

B. Evaluation of Nitric Oxide Synthase (NOS) Inhibition

Experimental Rationale: Nitric oxide (NO) is a key signaling molecule involved in inflammation and vasodilation, produced by nitric oxide synthases (NOS).[16][17] Aberrant NO production is implicated in various diseases. Given the nitrogen-containing structure of the compound, it is pertinent to investigate its effect on NOS activity. A common method to assess NOS activity is to measure the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[18]

Protocol 6: Griess Assay for Nitrite Production

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) to induce iNOS expression, in the presence or absence of the test compound.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Incubation: Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined using a sodium nitrite standard curve.

Signaling Pathway Implication

G cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Potential Inhibition by Compound LPS LPS iNOS_expression iNOS_expression LPS->iNOS_expression Induces Compound Compound Compound->iNOS_expression May Inhibit NO_Production NO_Production Compound->NO_Production May Inhibit iNOS_expression->NO_Production Leads to

Caption: Potential inhibition of the iNOS/NO pathway.

IV. Summary of Proposed In Vitro Assays and Expected Outcomes

This comprehensive suite of in vitro assays will provide a robust initial characterization of this compound.

Assay Purpose Expected Outcome
MTT Assay Determine cytotoxicity and selectivity.IC₅₀ values and Selectivity Index.
Colony Formation Assay Assess long-term antiproliferative effects.Inhibition of colony formation in cancer cells.
Caspase-Glo® 3/7 Assay Quantify apoptosis induction.Increased caspase activity in treated cells.
NF-κB Reporter Assay Screen for anti-inflammatory activity.Inhibition of TNF-α-induced NF-κB activation.
DCFH-DA Assay Measure intracellular ROS production.Altered ROS levels in treated cells.
Griess Assay Evaluate impact on nitric oxide production.Inhibition of LPS-induced nitrite production.

V. Conclusion and Future Directions

The protocols outlined in this application note provide a clear and logical path for the initial in vitro evaluation of this compound. By systematically assessing its cytotoxicity, antiproliferative, apoptotic, anti-inflammatory, and oxidative properties, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from this initial screening cascade will warrant further, more detailed mechanistic studies, including target identification, in vivo efficacy studies, and preclinical safety profiling. This structured approach ensures that resources are directed efficiently towards the most promising avenues of investigation.

References

  • Pharmatest Services. Cancer cell assays in vitro. [Link]

  • Kumar, A., et al. (2012). A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases. PubMed. [Link]

  • Sarkar, A., et al. (2021). In Vitro Assays to Study Inflammasome Activation in Primary Macrophages. JOVE. [Link]

  • Zvetkova, E., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]

  • Kumar, A., et al. (2012). A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases. PMC. [Link]

  • Sharma, S., et al. (2022). NfκBin: a machine learning based method for screening TNF-α induced NF-κB inhibitors. Scientific Reports. [Link]

  • Charles River Laboratories. Cancer Cell-Based Assays. [Link]

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  • Nazarewicz, R. R., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI. [Link]

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  • NIH. (2009). Novel Drug Discovery Assay To Identify Inhibitors Of Nfkb Signaling. [Link]

  • Miller, J. S., et al. (2021). Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. [Link]

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  • Boster Bio. Cytotoxicity Assays | Life Science Applications. [Link]

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  • Roy, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • Förstermann, U., et al. (2020). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

  • Kim, J. H., et al. (2019). In Vitro and in Vivo Studies on Anti-Inflammatory Effects of Traditional Okinawan Vegetable Methanol Extracts. ACS Omega. [Link]

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  • Kim, M. H., et al. (2015). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst. [Link]

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Application Note & Protocol: A Validated Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a potentially valuable intermediate in medicinal chemistry and drug development. The synthetic strategy is a two-step process commencing with the acetylation of the commercially available 7-amino-3,4-dihydro-2H-1,5-benzodioxepine, followed by a regioselective nitration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, safety precautions, and expected outcomes.

Introduction

The 1,5-benzodioxepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of specific functional groups onto this heterocyclic system allows for the fine-tuning of its pharmacological properties. This protocol details the synthesis of a novel derivative, this compound, which incorporates an acetamido group and a nitro group on the benzene ring. These functional groups offer multiple avenues for further chemical modification, making this compound a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

The synthetic route described herein is designed to be robust and reproducible, relying on well-established chemical transformations. The initial acetylation of the amino group serves a dual purpose: it protects the amine from oxidation during the subsequent nitration step and, as an ortho-, para-directing group, it controls the regioselectivity of the electrophilic aromatic substitution, favoring the introduction of the nitro group at the C-8 position.

Overall Synthetic Workflow

The synthesis of this compound is achieved in two sequential steps, as illustrated in the workflow diagram below.

G A 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine B Acetic Anhydride, Pyridine A->B Reactants C 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine B->C Product D 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine E Nitric Acid, Sulfuric Acid D->E Reactants F This compound E->F Product G cluster_0 Nitronium Ion Formation cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Aromaticity Restoration A HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ B H₂NO₃⁺ → NO₂⁺ + H₂O A->B C Benzodioxepine Derivative + NO₂⁺ → Sigma Complex (Arenium Ion) B->C D Sigma Complex + H₂O → Final Product + H₃O⁺ C->D

Unveiling the Therapeutic Potential of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical entities, heterocyclic compounds have consistently emerged as a rich source of biologically active molecules. This guide focuses on a specific, yet under-explored molecule: 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine . While extensive, peer-reviewed literature on this exact compound is nascent, its structural motifs, particularly the benzodioxepine core, suggest a compelling potential for therapeutic applications. This document serves as a foundational resource for researchers, scientists, and drug development professionals, providing a theoretical framework and practical protocols to investigate its promise. We will draw upon data from related compounds and established methodologies to chart a course for its systematic evaluation.

Introduction: The Benzodioxepine Scaffold - A Privileged Structure in Drug Discovery

The 1,5-benzodioxepine ring system is a seven-membered heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique conformational flexibility allows it to interact with a variety of biological targets. Derivatives of this scaffold have been reported to exhibit a wide range of pharmacological activities, including but not limited to, antiviral, anticancer, and neuroprotective effects. The specific substitutions on the aromatic ring of this compound—an acetamido group at position 7 and a nitro group at position 8—are hypothesized to modulate its electronic and steric properties, potentially conferring novel biological activities.

The presence of the nitro group, a known electrophile and a common feature in some antimicrobial and anticancer agents, alongside the acetamido group, which can influence solubility and hydrogen bonding, makes this compound a particularly intriguing candidate for further investigation.

Postulated Mechanisms of Action and Potential Therapeutic Targets

Based on the structural features of this compound and the known activities of related compounds, we can hypothesize several potential mechanisms of action and therapeutic targets.

Anticancer Activity

The nitroaromatic moiety is a key feature in several bioreductive anticancer drugs. These compounds can be selectively activated under the hypoxic conditions often found in solid tumors.

  • Hypothetical Signaling Pathway: Hypoxia-Inducible Factor (HIF-1α) Mediated Bioreduction

HIF-1a Mediated Bioreduction cluster_TumorCell Hypoxic Tumor Cell Hypoxia Hypoxia (Low Oxygen) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Nitroreductases Nitroreductases (e.g., POR) HIF1a->Nitroreductases Upregulation ActiveMetabolite Reductive Metabolites (Cytotoxic) Nitroreductases->ActiveMetabolite Reduction Compound 7-Acetamido-8-nitro- benzodioxepine (Prodrug) Compound->Nitroreductases Enters Cell DNA_Damage DNA Damage & Apoptosis ActiveMetabolite->DNA_Damage

Caption: Hypothetical activation of the prodrug in hypoxic tumor cells.

Neuroprotective Effects

Certain benzodioxepine derivatives have shown promise in the context of neurodegenerative diseases. The mechanism often involves the modulation of oxidative stress and inflammatory pathways.

  • Hypothetical Signaling Pathway: Nrf2-ARE Pathway Activation

Nrf2-ARE Pathway Activation cluster_Neuron Neuron under Oxidative Stress cluster_Nucleus Compound 7-Acetamido-8-nitro- benzodioxepine Keap1_Nrf2 Keap1-Nrf2 Complex Compound->Keap1_Nrf2 Modulation Nrf2 Nrf2 (Free) Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cell_Survival Enhanced Neuronal Survival Antioxidant_Genes->Cell_Survival Leads to Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: Postulated neuroprotective mechanism via the Nrf2-ARE pathway.

Experimental Protocols: A Roadmap for Investigation

The following protocols are designed to provide a starting point for the in vitro and in vivo evaluation of this compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of the compound on cancer cell lines under both normoxic and hypoxic conditions.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT or similar cell viability assay kit

  • Hypoxia chamber or incubator with controlled O₂ levels

  • 96-well plates

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the compound in complete medium. The final DMSO concentration should be less than 0.1%.

  • Normoxic/Hypoxic Incubation:

    • For normoxic conditions, incubate the plates in a standard incubator (21% O₂).

    • For hypoxic conditions, place the plates in a hypoxia chamber (1% O₂).

  • Incubation Period: Incubate the cells with the compound for 48-72 hours.

  • Cell Viability Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Data Presentation:

Cell LineConditionIC₅₀ (µM)
MCF-7Normoxia
MCF-7Hypoxia
A549Normoxia
A549Hypoxia
In Vitro Neuroprotection Assay

Objective: To assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (dissolved in DMSO)

  • Oxidative stress inducer (e.g., H₂O₂, 6-OHDA)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

  • 24-well plates

Protocol:

  • Cell Seeding: Seed SH-SY5Y cells in 24-well plates and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the compound for 12-24 hours.

  • Induction of Oxidative Stress: Add the oxidative stress inducer (e.g., H₂O₂) to the medium and incubate for the required duration (e.g., 24 hours).

  • LDH Assay: Collect the cell culture supernatant and measure LDH release according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the compound relative to the cells treated with the oxidative stress inducer alone.

Experimental Workflow:

Neuroprotection Assay Workflow Start Seed SH-SY5Y Cells Pretreat Pre-treat with Compound Start->Pretreat Induce_Stress Add Oxidative Stressor (e.g., H2O2) Pretreat->Induce_Stress Incubate Incubate for 24h Induce_Stress->Incubate Assay Perform LDH Assay Incubate->Assay Analyze Analyze Data & Calculate Protection Assay->Analyze

Caption: Workflow for the in vitro neuroprotection assay.

Future Directions and Considerations

The preliminary investigations outlined above will provide crucial insights into the potential of this compound. Positive results should be followed by more in-depth studies, including:

  • Mechanism of Action Elucidation: Western blotting for key proteins in the hypothesized signaling pathways (e.g., HIF-1α, Nrf2, HO-1).

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer and neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessment of the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its safety profile.

Conclusion

While this compound is a relatively uncharacterized molecule, its structural features suggest a promising starting point for drug discovery efforts. The protocols and theoretical frameworks presented in this guide offer a systematic approach to unlocking its therapeutic potential. Through rigorous and creative investigation, the scientific community can determine if this compound holds the key to novel treatments for some of our most challenging diseases.

References

Due to the nascent stage of research on this specific molecule, direct references are limited. The following references provide foundational knowledge on the therapeutic potential of the benzodioxepine scaffold and related concepts.

  • Title: Benzodioxepine derivatives as potential therapeutic agents. Source: A comprehensive review on the synthetic strategies and pharmacological activities. URL: [Link]

  • Title: Hypoxia-inducible factors as targets for cancer therapy. Source: A review of the role of HIFs in tumor progression and the development of HIF inhibitors. URL: [Link]

  • Title: The Nrf2-antioxidant response element pathway: a target for regulating inflammatory and oxidative stress in neurodegenerative diseases. Source: A review on the therapeutic potential of targeting the Nrf2 pathway. URL: [Link]

Application Note: Initial Evaluation of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Forward-Looking Statement: This document provides a structured, hypothesis-driven framework for the initial in vitro evaluation of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a novel compound with no prior published anticancer activity. The protocols and rationale are based on the known activities of its constituent chemical moieties: the benzodioxepine scaffold, the acetamido group, and the nitroaromatic system.

Introduction and Scientific Rationale

The search for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. The compound this compound presents a unique combination of three pharmacologically relevant motifs, suggesting a strong rationale for its investigation as a potential therapeutic candidate.

  • The Benzodioxepine Scaffold: Derivatives of benzodioxepine and related oxepines have demonstrated cytotoxic effects against various cancer cell lines.[1][2] Some have been shown to interact with critical cellular targets like tubulin, disrupting microtubule dynamics and leading to cell death.[1]

  • The Acetamido Group: The acetamido moiety is a prevalent feature in many established chemotherapeutic agents. Its inclusion in a molecular scaffold can enhance pharmacokinetic properties, stability, and selectivity.[3][4] Furthermore, acetamido groups can modulate the interaction between a drug and its molecular target, often enhancing cytotoxicity against a range of cancer cell lines.[4][5][6]

  • The Nitroaromatic System: Nitroaromatic compounds have a well-documented history as potential anticancer agents.[7][8][9] A key feature is their ability to be bioreduced under the hypoxic conditions characteristic of solid tumors, generating reactive cytotoxic species that can damage cancer cells.[9][10] This hypoxia-activated prodrug strategy offers a potential mechanism for tumor-selective toxicity.[10]

Based on these precedents, we hypothesize that this compound may exert anticancer activity through a multi-faceted mechanism, potentially involving direct cytotoxicity and hypoxia-mediated activation. This guide outlines a logical, phased approach to systematically test this hypothesis.

Compound Handling and Stock Solution Preparation

Proper handling and solubilization are critical for obtaining reproducible data.

Protocol: Solubilization and Storage

  • Initial Solubility Test: Begin by assessing the solubility of the compound (King-Pharm, CAS: 81864-61-1) in dimethyl sulfoxide (DMSO). Aim for a concentration of at least 10 mM.

  • Stock Solution Preparation: Prepare a 10 mM stock solution in sterile, anhydrous DMSO. Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Phase I: In Vitro Cytotoxicity Screening

The initial step is to determine the compound's ability to inhibit the growth of cancer cells and to establish its potency (IC50).

Protocol: MTT Cell Proliferation Assay

  • Cell Line Selection: Utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) to assess selectivity.

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for 48 or 72 hours. Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Data Presentation:

Summarize the IC50 values in a table for clear comparison of the compound's potency and selectivity.

Cell LineTumor TypeIC50 (µM) after 72hSelectivity Index (SI)¹
MCF-7Breast AdenocarcinomaExperimental ValueCalculated Value
HCT116Colon CarcinomaExperimental ValueCalculated Value
A549Lung CarcinomaExperimental ValueCalculated Value
HEK293Normal Embryonic KidneyExperimental ValueN/A

¹ Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase II: Mechanistic Investigation

If significant cytotoxicity is observed, the next phase is to investigate the underlying mechanism of cell death.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Assay

  • Treatment: Treat a selected cancer cell line (e.g., the one with the lowest IC50) with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Cycle Analysis

Many cytotoxic agents induce cell cycle arrest at specific checkpoints.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle

  • Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A to prevent staining of RNA. Stain the cells with PI.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.

Workflow Visualization:

G cluster_phase1 Phase I: Cytotoxicity cluster_phase2 Phase II: Mechanism of Action p1_start Seed Cells in 96-well plate p1_treat Treat with Compound (0.1-100 µM) p1_start->p1_treat p1_assay Perform MTT Assay p1_treat->p1_assay p1_end Calculate IC50 Values p1_assay->p1_end p2_apoptosis Annexin V/PI Staining (Apoptosis Assay) p1_end->p2_apoptosis If IC50 is potent p2_cellcycle PI Staining (Cell Cycle Analysis) p1_end->p2_cellcycle If IC50 is potent p2_western Western Blot (Signaling Pathway) p1_end->p2_western If IC50 is potent

Caption: Initial workflow for evaluating a novel anticancer compound.

Investigation of Signaling Pathways

Based on the functional groups, the compound could potentially modulate key cancer-related signaling pathways such as PI3K/Akt or MAPK.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cells with the compound at IC50 concentration for various time points (e.g., 6, 12, 24 hours). Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, PARP, Caspase-3) and a loading control (e.g., β-actin or GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities to determine changes in protein expression or phosphorylation status. Cleavage of PARP or Caspase-3 would provide further evidence of apoptosis.

Hypothesized Signaling Pathway Modulation:

pathway cluster_cell Cancer Cell compound 7-Acetamido-8-nitro- 3,4-dihydro-2H-1,5-benzodioxepine akt Akt compound->akt Inhibition? erk ERK compound->erk Inhibition? receptor Growth Factor Receptor pi3k PI3K receptor->pi3k ras Ras receptor->ras pi3k->akt proliferation Proliferation, Survival akt->proliferation raf Raf ras->raf mek MEK raf->mek mek->erk erk->proliferation

Caption: Potential inhibition of pro-survival signaling pathways.

Conclusion and Future Directions

This application note provides a comprehensive, step-by-step guide for the initial characterization of this compound as a potential anticancer agent. The data generated from these protocols will establish whether the compound possesses cytotoxic activity and will provide initial insights into its mechanism of action. Positive and significant findings from this in vitro screening cascade would warrant further investigation, including more extensive pathway analysis, studies under hypoxic conditions to test the prodrug hypothesis, and eventual progression to in vivo xenograft models to evaluate therapeutic efficacy.

References

  • de Oliveira, R. B., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 15(2), 208-217. Available from: [Link][7][8][9]

  • Gontijo, J. V. P., et al. (2021). Preformulation and formulation development of a bioactive nitroaromatic compound. ResearchGate. Available from: [Link][11]

  • Kharb, R., et al. (2016). Acetamides: chemotherapeutic agents for inflammation-associated cancers. Future Medicinal Chemistry, 8(13), 1605-1627. Available from: [Link][5]

  • Kumar, P., et al. (2025). A comprehensive review on the role of acetamido as a linker for the design and discovery of anticancer agents. Tumor Biology. Available from: [Link][3][4]

  • Sharma, P., et al. (2013). Novel acetamidothiazole derivatives: Synthesis and in vitro anticancer evaluation. European Journal of Medicinal Chemistry, 69, 588-596. Available from: [Link][6]

  • Speranza, G., et al. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Il Farmaco, 57(10), 853-859. Available from: [Link][12]

  • Tuszynski, J. A., et al. (2021). Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives. International Journal of Molecular Sciences, 22(16), 8887. Available from: [Link][1]

  • Wakelin, L. P. G., & Denny, W. A. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 27(3), 1019. Available from: [Link][10]

  • Yamori, T., et al. (2000). Effects of Anticancer Drugs, Metals and Antioxidants on Cytotoxic Activity of benzothiepins/benzoxepins. Anticancer Research, 20(5A), 3343-3348. Available from: [Link][2]

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Application Notes and Protocols: Antimicrobial Screening of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the face of escalating antimicrobial resistance, the discovery of novel antimicrobial agents is a critical priority in global health. This document provides a comprehensive, in-depth guide to the antimicrobial screening of the novel compound 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. As a potential new chemical entity, its activity against clinically relevant pathogens is unknown. These application notes detail the principles and step-by-step protocols for a tiered screening approach, beginning with qualitative primary screening and progressing to quantitative determination of inhibitory and bactericidal concentrations. The methodologies are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[1][2] This guide is designed to provide researchers with a robust framework for the initial evaluation of this compound's antimicrobial potential.

Introduction: The Rationale for Screening

The emergence of multidrug-resistant (MDR) bacteria poses a severe threat to modern medicine. Consequently, there is an urgent need to explore new chemical scaffolds for antimicrobial activity.[3] The compound this compound represents such a novel structure. Its potential bioactivity is unexplored, making a systematic in vitro evaluation essential.

The screening process outlined herein follows a logical progression:

  • Primary Screening (Qualitative): The Agar Disk Diffusion assay provides a rapid, cost-effective initial assessment to determine if the compound exhibits any antimicrobial activity.[4][5]

  • Quantitative Analysis (MIC): The Broth Microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that inhibits visible microbial growth.[3][6] This is the gold standard for quantifying antimicrobial potency.[7]

  • Bactericidal/Fungicidal Activity (MBC/MFC): Following MIC determination, a subsequent test determines the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC), which is the lowest concentration required to kill 99.9% of the initial microbial inoculum.[8][9] This differentiates between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[10]

This structured workflow ensures that resources are used efficiently while generating the high-quality data necessary for drug development decisions.

Overall Experimental Workflow

The screening process is designed as a funnel, starting with broad qualitative tests and moving towards precise quantitative measurements for promising candidates.

Caption: High-level workflow for antimicrobial screening of the target compound.

Materials and Reagents

  • Test Compound: this compound

  • Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Microbial Strains (ATCC recommended):

    • Staphylococcus aureus (e.g., ATCC 29213) - Gram-positive

    • Escherichia coli (e.g., ATCC 25922) - Gram-negative

    • Pseudomonas aeruginosa (e.g., ATCC 27853) - Gram-negative, non-fermenter

    • Candida albicans (e.g., ATCC 90028) - Fungal/Yeast

  • Growth Media:

    • Mueller-Hinton Agar (MHA) and Broth (MHB) for bacteria

    • Sabouraud Dextrose Agar (SDA) and Broth (SDB) for fungi

  • Positive Control Antibiotics:

    • Ciprofloxacin or Gentamicin (for bacteria)

    • Fluconazole (for fungi)

  • Reagents for McFarland Standards: 1% w/v Barium Chloride (BaCl₂) and 1% v/v Sulfuric Acid (H₂SO₄)[11][12]

  • Equipment:

    • Sterile 96-well microtiter plates

    • Sterile Petri dishes (90 mm or 150 mm)

    • Micropipettes and sterile tips

    • Incubator (35-37°C for bacteria, 30°C for fungi)

    • Vortex mixer

    • Spectrophotometer (optional, for McFarland standard verification)

Protocol 1: Inoculum Preparation (McFarland Standard)

Principle: Standardizing the inoculum density is the most critical step for ensuring the reproducibility of susceptibility testing. The 0.5 McFarland standard provides a turbidity visually comparable to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[11][13] Using an inoculum that is too light or too heavy can lead to falsely susceptible or falsely resistant results, respectively.[12]

Procedure:

  • Prepare the 0.5 McFarland Standard:

    • Carefully mix 9.95 mL of 1% H₂SO₄ with 0.05 mL of 1% BaCl₂.[12][14]

    • Transfer to a sealed, screw-cap tube identical to the one used for the inoculum.

    • Store in the dark at room temperature. Vigorously vortex before each use.[11][14]

  • Prepare Microbial Suspension:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Vortex thoroughly to create a smooth, homogenous suspension.

  • Standardize Turbidity:

    • Against a white background with a contrasting black line, visually compare the turbidity of the microbial suspension to the 0.5 McFarland standard.[14]

    • Adjust the suspension as needed:

      • If too turbid, add more sterile saline/broth.

      • If not turbid enough, add more microbial growth.

    • This standardized inoculum should be used within 15 minutes of preparation to maintain the correct cell density.

Protocol 2: Primary Screening - Agar Disk Diffusion

Principle: This method provides qualitative data on antimicrobial activity. The test compound diffuses from a paper disk into the agar, creating a concentration gradient. If the compound is active, it will inhibit microbial growth, resulting in a clear "zone of inhibition" (ZOI) around the disk.[4] The size of the zone correlates with the compound's potency and diffusion characteristics.[15] This method is standardized by CLSI document M02.[5][16]

Procedure:

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized inoculum (from Protocol 1).

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of a Mueller-Hinton agar plate in three different directions (rotating the plate 60° each time) to ensure confluent growth.

  • Disk Application:

    • Prepare sterile paper disks (6 mm diameter). Impregnate each disk with a defined amount of the test compound (e.g., 10 µL of a 1 mg/mL stock solution).

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the compound-impregnated disk onto the center of the inoculated agar plate.

    • Place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (impregnated with DMSO only) on the same plate, sufficiently spaced apart.

  • Incubation:

    • Invert the plates and incubate within 15 minutes of disk application.

    • Incubate at 35-37°C for 18-24 hours for bacteria.

  • Data Interpretation:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm).

    • A zone of inhibition around the test compound disk (and not the solvent control) indicates antimicrobial activity.

Table 1: Example Data Presentation for Disk Diffusion
Microorganism Compound Concentration per Disk Zone of Inhibition (mm)
S. aureus ATCC 292137-Acetamido-8-nitro...10 µg[Insert Data]
Ciprofloxacin (Positive Control)5 µg[Insert Data]
DMSO (Solvent Control)10 µL0
E. coli ATCC 259227-Acetamido-8-nitro...10 µg[Insert Data]
Ciprofloxacin (Positive Control)5 µg[Insert Data]
DMSO (Solvent Control)10 µL0

Protocol 3: Quantitative Analysis - Broth Microdilution (MIC)

Principle: The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC).[6][17] The test compound is serially diluted in a 96-well plate, and a standardized microbial inoculum is added.[18] Following incubation, the MIC is identified as the lowest concentration of the compound that completely inhibits visible growth.[7] This protocol is based on CLSI document M07.

Procedure:

  • Preparation of Compound Dilutions:

    • Dispense 50 µL of sterile Mueller-Hinton Broth into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 64 µg/mL, add a 128 µg/mL solution).

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.

    • This leaves well 11 as the growth control (no compound) and well 12 as the sterility control (no compound, no inoculum).

  • Preparation of Final Inoculum:

    • Dilute the standardized 0.5 McFarland suspension in MHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Plate Inoculation:

    • Add 50 µL of the final inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well will be 100 µL, and the compound concentrations will be halved to the desired final test range.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours.[7]

  • Reading the MIC:

    • Visually inspect the plate. The MIC is the lowest concentration of the compound where no turbidity (cloudiness) or pellet is observed.[6]

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Caption: Example 96-well plate layout for a single-strain MIC assay.

Protocol 4: Determining Cidal Activity (MBC/MFC)

Principle: The MBC/MFC is a critical follow-up to the MIC, distinguishing whether a compound kills microbes or merely inhibits their growth.[19] It is defined as the lowest concentration that results in a ≥99.9% reduction of the initial inoculum.[8][9] An agent is generally considered bactericidal if the MBC is no more than four times the MIC.[9][10]

Procedure:

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC value and at least two higher concentrations that showed no visible growth.[8]

    • Mix the contents of each selected well thoroughly.

    • Using a calibrated loop or pipette, withdraw a fixed volume (e.g., 10 µL) from each of these wells.

  • Plating:

    • Spread the 10 µL aliquot onto a quadrant of a fresh, antibiotic-free agar plate (MHA for bacteria, SDA for fungi).

  • Incubation:

    • Incubate the plates under the appropriate conditions (35-37°C for 18-24 hours for bacteria).

  • Reading the MBC/MFC:

    • After incubation, count the number of colonies on each quadrant.

    • The MBC is the lowest concentration from the MIC plate that corresponds to a ≥99.9% reduction in CFU/mL compared to the initial inoculum count or results in no growth on the subculture plate.[8][20]

Table 2: Example Data Presentation for MIC and MBC
Microorganism Compound MIC (µg/mL) MBC (µg/mL)
S. aureus ATCC 292137-Acetamido-8-nitro...[Insert Data][Insert Data]
Ciprofloxacin[Insert Data][Insert Data]
E. coli ATCC 259227-Acetamido-8-nitro...[Insert Data][Insert Data]
Ciprofloxacin[Insert Data][Insert Data]

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved from [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Retrieved from [Link]

  • Aryal, S. (2022). McFarland Standards. Microbe Notes. Retrieved from [Link]

  • Adnan, M., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health (NIH). Retrieved from [Link]

  • Microbiology Class. (2023). PREPARATION OF 0.5 McFARLAND TURBIDITY STANDARDS. Retrieved from [Link]

  • Wikipedia. (n.d.). McFarland standards. Retrieved from [Link]

  • Microbe Online. (2016). Preparation of McFarland Turbidity Standards. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved from [Link]

  • Acharya, T. (2013). Broth Dilution Method for MIC Determination. Microbe Online. Retrieved from [Link]

  • Harrison, T. G., et al. (2023). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. Retrieved from [Link]

  • ESCMID. (n.d.). EUCAST. Retrieved from [Link]

  • MI Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Intertek Inform. (2024). CLSI M02:2024 Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]

  • Wikipedia. (n.d.). Minimum bactericidal concentration. Retrieved from [Link]

  • ResearchGate. (2012). M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • InformationBoxTicket Lifestyles. (2023). McFarland Standards in Microbiology. YouTube. Retrieved from [Link]

  • BMG Labtech. (2024). The minimum bactericidal concentration of antibiotics. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (n.d.). Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • CLSI. (2008). Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. Retrieved from [Link]

  • CLSI. (n.d.). M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. Retrieved from [Link]

  • National Institutes of Health, Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Retrieved from [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (n.d.). Home. Retrieved from [Link]

  • CLSI. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]

  • Kocić, T., et al. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health (NIH). Retrieved from [Link]

  • CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01. Retrieved from [Link]

  • U.S. Food & Drug Administration (FDA). (2024). Antibacterial Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • CLSI. (n.d.). VET01 | Performance Standards for Antimicrobial Disk and Dilution Susceptibility Tests for Bacteria Isolated From Animals. Retrieved from [Link]

  • EUCAST. (n.d.). Guidance Documents. Retrieved from [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Retrieved from [Link]

  • National Institute for Communicable Diseases (NICD). (2019). Antimicrobial susceptibility testing EUCAST disk diffusion method. Retrieved from [Link]

  • Liu, X., et al. (2021). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. National Institutes of Health (NIH). Retrieved from [Link]

  • MDPI. (2022). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. Retrieved from [Link]

  • PubChem. (n.d.). 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1-methylethyl)-. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in successfully navigating the challenges of this synthesis.

Synthetic Overview

The synthesis of this compound is most logically achieved via a two-step process starting from the corresponding 7-amino precursor or, more directly, from the known 7-acetamido intermediate. The key transformation is the regioselective electrophilic aromatic substitution (nitration) at the C8 position, which is ortho to the activating acetamido directing group.

Proposed Synthetic Pathway

The primary challenge lies in controlling the regioselectivity of the nitration to favor the desired C8 isomer over the alternative C6 (para) position and preventing common side reactions such as polysubstitution or hydrolysis.

Synthetic Pathway Precursor 7-Acetamido-3,4-dihydro- 2H-1,5-benzodioxepine Product 7-Acetamido-8-nitro-3,4-dihydro- 2H-1,5-benzodioxepine Precursor->Product HNO₃ / H₂SO₄ Low Temperature

Caption: Proposed synthesis via electrophilic nitration.

Troubleshooting Guide (Q&A Format)

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Question 1: My nitration reaction resulted in a very low yield or failed completely. What are the likely causes?

Answer: A low or zero yield in the nitration step typically points to one of three areas: the stability of the nitrating agent, the reaction temperature, or the quality of your starting material.

  • Cause (A) - Inactive Nitrating Agent: The active electrophile in this reaction is the nitronium ion (NO₂⁺), generated in situ from nitric acid and a strong acid catalyst, typically concentrated sulfuric acid. If your acids are old, have absorbed atmospheric moisture, or are of insufficient concentration, the formation of the nitronium ion will be inefficient.

  • Solution: Always use fresh, concentrated (98%+) sulfuric acid and fuming (>90%) or concentrated (>70%) nitric acid. The reaction should be conducted under anhydrous conditions where possible.

  • Cause (B) - Improper Temperature Control: Nitration is a highly exothermic reaction. If the temperature is too low (e.g., < -10 °C), the activation energy barrier may not be overcome, leading to a sluggish or stalled reaction. Conversely, if the temperature is too high, side reactions will dominate (see Question 3).

  • Solution: The standard protocol involves slowly adding the nitric acid (or a pre-mixed nitrating solution) to a solution of the substrate in sulfuric acid, maintaining the temperature between 0 and 5 °C with an ice/salt bath. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cause (C) - Poor Starting Material Quality: Impurities in your 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine precursor can interfere with the reaction.

  • Solution: Ensure your starting material is pure and dry. Recrystallize if necessary and confirm purity by ¹H NMR and melting point analysis before proceeding.

Question 2: My final product is a mixture of isomers. How can I improve the regioselectivity for the 8-nitro product?

Answer: This is the most significant challenge in this synthesis. The acetamido group is an ortho, para-director. You are targeting the ortho product (8-nitro), but the para product (6-nitro) is also electronically favored and may form as a major byproduct.

  • Cause: The ortho/para ratio in electrophilic aromatic substitution is influenced by both steric and electronic factors. While electronically similar, the para position is sterically less hindered, often making it the major product.

  • Solution (A) - Modify Reaction Conditions: In some systems, lower temperatures can favor the formation of the para isomer. However, you can experiment with slightly different conditions. Running the reaction at a strictly controlled 0 °C may offer a different isomeric ratio than at 5-10 °C.

  • Solution (B) - Alternative Nitrating Systems: While mixed acid is standard, other reagents can offer different selectivity. Consider investigating systems like iron(III) nitrate (Fe(NO₃)₃·9H₂O), which has been shown to promote ortho-nitration in some aniline derivatives.[1] This approach may proceed through a different mechanism, potentially favoring the desired isomer.

  • Solution (C) - Purification: If a mixture is unavoidable, focus on efficient separation. The two isomers will have slightly different polarities. Meticulous column chromatography on silica gel using a gradient elution (e.g., starting with hexane/ethyl acetate and gradually increasing the ethyl acetate polarity) is the most effective method for separation. Check fraction purity carefully by TLC.

Troubleshooting_Low_Yield Start Low Yield in Nitration Step CheckTLC Does TLC show unreacted starting material? Start->CheckTLC CheckSideProducts Does TLC show multiple new spots (not product)? CheckTLC->CheckSideProducts No CauseA Potential Cause: - Reaction too cold - Inactive nitrating agent CheckTLC->CauseA Yes CauseB Potential Cause: - Temp too high - Wrong stoichiometry CheckSideProducts->CauseB Yes CauseC Potential Cause: - Product lost during workup - Inefficient extraction CheckSideProducts->CauseC No SolutionA Solution: - Maintain 0-5 °C - Use fresh, conc. acids CauseA->SolutionA SolutionB Solution: - Strict temp. control (0-5 °C) - Add nitrating agent slowly CauseB->SolutionB SolutionC Solution: - Check pH before extraction - Use appropriate solvent - Perform multiple extractions CauseC->SolutionC

Caption: Decision tree for troubleshooting low nitration yield.

Question 3: My reaction mixture turned dark brown/black, and I isolated a complex mixture of byproducts. What happened?

Answer: A dark, tar-like reaction mixture is a classic sign of uncontrolled oxidation and/or polysubstitution side reactions.

  • Cause (A) - Overheating: The acetamido group strongly activates the aromatic ring, making it highly susceptible to further reaction. If the temperature rises uncontrollably, you can get dinitration or even trinitration. Furthermore, concentrated nitric acid is a powerful oxidizing agent, and at elevated temperatures, it can oxidize the substrate, leading to decomposition and tar formation.

  • Solution: Strict temperature control is non-negotiable. Use a reliable thermometer and an efficient cooling bath (ice/salt or dry ice/acetone). Add the nitrating agent dropwise or in small portions, allowing the temperature to stabilize between additions.

  • Cause (B) - Hydrolysis: If your acid mixture contains too much water, the acetamido group (-NHCOCH₃) can be hydrolyzed back to an amino group (-NH₂). Aniline and its derivatives are extremely sensitive to oxidation under nitrating conditions and will readily decompose.

  • Solution: Use high-concentration acids and minimize exposure to atmospheric moisture.

Question 4: I am struggling to purify the crude product. It seems to contain acidic impurities. How can I remove them?

Answer: A common byproduct in nitration reactions, especially if the substrate has any potential for hydrolysis or oxidation, is the formation of nitrophenolic compounds. These are highly acidic and can complicate purification.

  • Solution: A validated industrial method for purifying crude nitroaromatic products involves an alkaline wash.[2] Before your main chromatographic purification, dissolve the crude organic extract in a suitable solvent (like ethyl acetate or dichloromethane) and wash it with a mild aqueous base.

    • First, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize and remove any strong acid carryover from the reaction.

    • Next, perform a wash with a dilute (e.g., 1 M) sodium hydroxide (NaOH) solution. This will convert acidic nitrophenolic byproducts into their water-soluble sodium salts, which will partition into the aqueous layer.[2]

    • Finally, wash with brine (saturated NaCl solution) to remove residual water before drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.

This pre-purification workup will significantly simplify the subsequent column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for this reaction? For the nitration step, concentrated sulfuric acid typically serves as both the catalyst and the solvent. The starting material, 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine, is dissolved directly in the sulfuric acid before cooling and addition of nitric acid.

Q2: How can I monitor the reaction's progress? Thin Layer Chromatography (TLC) is the best method. Use a silica gel plate and a solvent system like 1:1 Hexane:Ethyl Acetate. Spot the starting material, a co-spot (starting material + reaction mixture), and the reaction mixture. The product should be more polar than the starting material, resulting in a lower Rf value. The reaction is complete when the starting material spot has disappeared.

Q3: What are the expected spectroscopic characteristics of the final product?

  • ¹H NMR: You should expect to see the disappearance of one aromatic proton signal and shifts in the remaining aromatic protons. The two aromatic protons on the nitrated ring (at C5 and C6) will likely appear as singlets due to the substitution pattern. You will also see signals for the acetamido methyl group (CH₃), the NH proton, and the two sets of methylene protons (-OCH₂CH₂O-) of the dioxepine ring.

  • IR Spectroscopy: Look for characteristic strong peaks for the nitro group (NO₂) around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). You will also see peaks for the amide C=O stretch (~1670 cm⁻¹) and N-H stretch (~3250 cm⁻¹).

Q4: Is this reaction scalable? Yes, but extreme caution is required. Nitration reactions are highly exothermic and can run away if not properly controlled. When scaling up, ensure you have adequate cooling capacity and a plan for controlled, slow addition of the nitrating agent. A jacketed reactor with overhead stirring is highly recommended for larger scales.

Detailed Experimental Protocols

Protocol 1: Nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

Disclaimer: This protocol is a representative procedure based on established chemical principles. It must be adapted and optimized for specific laboratory conditions. All work should be performed in a certified fume hood with appropriate personal protective equipment.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq).

  • Dissolution: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (98%, ~5 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 20 °C. Stir until all solid has dissolved.

  • Cooling: Cool the resulting solution to 0 °C using an ice/salt bath.

  • Nitration: In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (70%, 1.1 eq) to concentrated sulfuric acid (~2 mL per gram of substrate) while cooling in an ice bath.

  • Addition: Using a dropping funnel, add the nitrating mixture dropwise to the cooled solution of the substrate over 30-60 minutes. CRITICAL: Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A precipitate (the crude product) should form.

  • Isolation & Wash: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

Protocol 2: Purification Workflow

Purification Workflow Crude Crude Solid Product (from filtration) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Wash1 Wash with aq. NaHCO₃ Dissolve->Wash1 Wash2 Wash with 1M aq. NaOH (Removes acidic impurities) Wash1->Wash2 Wash3 Wash with Brine Wash2->Wash3 Dry Dry organic layer (Na₂SO₄) Wash3->Dry Evaporate Evaporate Solvent Dry->Evaporate Column Silica Gel Column Chromatography (e.g., Hexane/EtOAc gradient) Evaporate->Column Pure Pure 7-Acetamido-8-nitro... Product Column->Pure

Caption: Workflow for purification and isolation.

References

  • Method of purifying nitrated aromatic compounds from a nitration process.
  • Process of purifying nitro-aromatic compounds.
  • Method and apparatus for purifying nitration products.
  • A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. ResearchGate. [Link]

  • Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. National Institutes of Health (NIH). [Link]

  • (PDF) Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. ResearchGate. [Link]

  • (PDF) Nitration of Acetanilide. ResearchGate. [Link]

  • Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. The Royal Society of Chemistry. [Link]

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  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. PubMed. [Link]

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  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic acid. PubChem. [Link]

  • Compound D560-0113. MolPort. [Link]

  • Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones.
  • Synthesis of benzodiazepines.
  • Regioselective meta-Nitration of Azines. ResearchGate. [Link]

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Technical Support Center: Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges and improve reaction yield and purity. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability of your experimental outcomes.

I. Understanding the Synthesis: An Overview

The synthesis of this compound is a critical step in various research and development pipelines. The core of this synthesis involves the electrophilic aromatic substitution, specifically the nitration of the precursor, 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine. The acetamido group (-NHCOCH₃) is a moderately activating, ortho-, para-directing group.[1] This directing effect is crucial for achieving the desired regioselectivity of the nitro group at the C-8 position.

Reaction Pathway and Directing Effects

The acetamido group, through resonance, enriches the electron density at the ortho and para positions of the benzene ring, making them more susceptible to electrophilic attack. In the case of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine, the positions ortho to the acetamido group are C6 and C8. Due to the steric hindrance imposed by the adjacent fused dioxepine ring, the electrophilic attack by the nitronium ion (NO₂⁺) is favored at the less hindered C8 position.

G cluster_0 Directing Effects of the Acetamido Group Start 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine Resonance Resonance Stabilization of Intermediates Start->Resonance Ortho_Attack Attack at C6 (Ortho) Resonance->Ortho_Attack Electron donation Para_Attack Attack at C8 (Ortho/Para-like) Resonance->Para_Attack Electron donation Steric_Hindrance Steric Hindrance from Dioxepine Ring Ortho_Attack->Steric_Hindrance Proximity to ring fusion Major_Product Favored Product: This compound Para_Attack->Major_Product Less hindered, electronically favored Steric_Hindrance->Major_Product Disfavored

Caption: Directing effects in the nitration of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

II. Detailed Experimental Protocol

While a specific literature protocol for this exact transformation can be elusive, the following procedure is based on well-established methods for the nitration of acetanilides and is expected to provide a good starting point for optimization.[2][3]

Starting Material: 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine can be synthesized from the corresponding 7-nitro compound by reduction to the amine followed by acetylation.[4]

Reaction:

G Start 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine Reaction Nitration (0-10 °C) Start->Reaction Reagents Concentrated H₂SO₄ Concentrated HNO₃ Reagents->Reaction Workup Quench with Ice-Water Reaction->Workup Isolation Vacuum Filtration Workup->Isolation Purification Recrystallization (Ethanol) Isolation->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 1.0 equivalent of 7-acetamido-3,4-dihydro-2H-1,5-benzodioxepine in 4-5 volumes of glacial acetic acid.[3]

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 1.1 equivalents of concentrated nitric acid to 2.0 equivalents of concentrated sulfuric acid. This should be done slowly and in an ice bath to dissipate the heat of mixing.

  • Addition of Nitrating Mixture: Add the cold nitrating mixture dropwise to the solution of the starting material. Maintain the reaction temperature below 10 °C throughout the addition.[2]

  • Reaction: After the addition is complete, allow the reaction to stir at a low temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Pour the reaction mixture slowly onto a generous amount of crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purification: Purify the crude product by recrystallization from ethanol. The desired p-nitro product is typically less soluble than the o-nitro isomer.[5]

ParameterRecommended ConditionRationale
Solvent Glacial Acetic AcidDissolves the starting material and is inert to nitrating agents.[6]
Temperature 0-10 °CMinimizes the formation of byproducts and prevents over-nitration.[2]
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the nitronium ion (NO₂⁺) electrophile.[6]
Stoichiometry Slight excess of HNO₃Ensures complete conversion of the starting material.
Reaction Time 30-60 minutesTypically sufficient for nitration of activated rings. Monitor by TLC.
Work-up Quenching on icePrecipitates the organic product and dilutes the strong acids.
Purification Recrystallization (Ethanol)Separates the desired product from isomers and impurities.[5][7]

III. Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Degradation of starting material.1. Increase reaction time or allow the reaction to warm to room temperature after the initial low-temperature phase. Confirm completion with TLC. 2. Ensure complete precipitation by using sufficient ice and allowing adequate time. Be cautious not to use an excessive amount of solvent during recrystallization. 3. Ensure the nitrating mixture is added slowly and the temperature is strictly controlled.
Formation of Multiple Products (Isomers) 1. Reaction temperature too high. 2. Insufficiently activating acetamido group.1. Maintain the reaction temperature below 10 °C. 2. While the 8-nitro isomer is expected to be the major product, some formation of the 6-nitro isomer is possible. Separate the isomers by careful recrystallization or column chromatography. The para-isomer is generally less soluble.[5]
Product is Darkly Colored 1. Presence of oxidized byproducts. 2. Residual acidic impurities.1. During recrystallization, after dissolving the crude product in hot ethanol, add a small amount of activated charcoal and perform a hot filtration to remove colored impurities.[7] 2. Ensure the filtered product is washed thoroughly with cold water until the washings are neutral. A wash with a dilute sodium bicarbonate solution can also be considered before the final water wash.[7]
Difficulty in Product Crystallization 1. Presence of oily impurities. 2. Inappropriate recrystallization solvent.1. Attempt to purify a small sample by column chromatography to obtain a seed crystal. 2. If ethanol is not effective, try other solvents like methanol or ethanol/water mixtures.

IV. Frequently Asked Questions (FAQs)

Q1: Why is the reaction carried out at a low temperature?

A1: The nitration of an activated aromatic ring is a highly exothermic process. Low temperatures are crucial to control the reaction rate, prevent the formation of multiple nitrated products (dinitration), and minimize the oxidation of the starting material, all of which can lead to a lower yield and a more complex purification process.[2]

Q2: What is the role of sulfuric acid in this reaction?

A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.[6]

Q3: How can I be sure that the nitro group has been introduced at the C-8 position?

A3: The regiochemistry of the product can be confirmed using spectroscopic methods such as ¹H NMR and ¹³C NMR. The coupling patterns and chemical shifts of the aromatic protons will be distinct for the 8-nitro and 6-nitro isomers. Further confirmation can be obtained from 2D NMR experiments like NOESY or by single-crystal X-ray diffraction if a suitable crystal can be obtained.

Q4: Can I use a different nitrating agent?

A4: While the nitric acid/sulfuric acid mixture is the most common and cost-effective nitrating agent, other reagents like dinitrogen pentoxide (N₂O₅) could potentially offer higher regioselectivity under milder conditions, though they are often more expensive and less readily available.[2]

Q5: What are the main safety precautions for this reaction?

A5: This reaction involves the use of concentrated and fuming acids, which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The addition of the nitrating mixture should be done slowly and with adequate cooling to prevent the reaction from becoming uncontrollable.

V. References

  • Vedantu. Preparation of p-Nitroacetanilide: Step-by-Step Guide. Available from: [Link]

  • Magritek. Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available from: [Link]

  • BYJU'S. Preparation of p-Nitroacetanilide. (2020). Available from: [Link]

  • Unacademy. p-Nitroacetanilide Study Material. Available from: [Link]

  • Slideshare. Preparation of p-nitroacetanilide from Acetanilide. Available from: [Link]

  • BYJU'S. Preparation of p-Nitroacetanilide. (2020). Available from: [Link]

  • ResearchGate. Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. (2009). Available from: [Link]

  • Royal Society of Chemistry. 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. A Study on Electrophilic Aromatic Substitution of Acetanilide. Available from: [Link]

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Technical Support Center: Purification of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in high purity. Drawing from extensive experience in synthetic organic chemistry and purification sciences, this document provides in-depth troubleshooting advice and answers to frequently asked questions.

The purification of this compound can be a nuanced process, often complicated by the presence of structurally similar impurities, potential for degradation, and the compound's specific physicochemical properties. This guide is structured to provide a logical, experience-driven approach to overcoming these purification hurdles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

Issue 1: Persistent Yellow/Orange Coloration in the Purified Product

Question: After what I believed to be a successful purification, my final product of this compound remains a distinct yellow or orange color, suggesting impurities. What is the likely cause and how can I resolve this?

Answer:

The persistent coloration is a common issue when working with aromatic nitro compounds.[1] The color likely originates from residual starting materials, side-products from the nitration reaction, or degradation products. Aromatic nitro compounds themselves can be colored, but a vibrant or changing color often points to impurities.

Causality and Troubleshooting Steps:

  • Incomplete Reaction or Side-Reactions: The nitration of the acetamido-benzodioxepine precursor may not have gone to completion, or side-reactions could have produced isomeric nitro-compounds.

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). A well-chosen TLC solvent system (e.g., a mixture of ethyl acetate and hexanes) should clearly separate the starting material, the desired product, and any major byproducts. Ensure the reaction has reached completion before proceeding to workup.

  • Residual Acid from Nitration: Lingering acidic residues from the nitration mixture can contribute to product instability and color.

    • Solution: During the aqueous workup, perform a thorough wash with a mild base such as a saturated sodium bicarbonate solution. Be cautious, as rapid addition can cause excessive foaming due to CO2 evolution.[2] Continue washing until the aqueous layer is no longer acidic.

  • Oxidation/Degradation Products: The electron-withdrawing nitro group can render the molecule susceptible to certain degradation pathways, especially under harsh pH or temperature conditions.

    • Solution: Avoid excessive heat during solvent removal (rotary evaporation). If possible, maintain a water bath temperature below 50°C. Storing the crude and purified material under an inert atmosphere (nitrogen or argon) can also mitigate oxidative degradation.

Workflow for Color Removal:

Sources

Technical Support Center: Optimization of Reaction Conditions for the Nitration of Acetamidobenzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of acetamidobenzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize this crucial synthetic step. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

Introduction: The Chemistry of Nitrating Acetamidobenzodioxepine

The nitration of acetamidobenzodioxepine is an electrophilic aromatic substitution (EAS) reaction, a fundamental transformation in organic synthesis.[1][2][3] The goal is to introduce a nitro (-NO₂) group onto the aromatic ring of the acetamidobenzodioxepine scaffold. The reaction is governed by the electronic properties of the substituents on the aromatic ring: the acetamido group (-NHCOCH₃) and the benzodioxepine moiety.

The acetamido group is a moderately activating, ortho, para-directing group.[4][5] This is due to the resonance effect of the nitrogen lone pair, which increases electron density at the ortho and para positions, making them more susceptible to electrophilic attack.[4][5] The benzodioxepine ring is also generally considered to be activating. The interplay of these directing effects is crucial for achieving the desired regioselectivity. The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO₂⁺) in situ.[2][6]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the nitration of acetamidobenzodioxepine.

Question 1: I am observing a very low yield or no formation of the desired nitrated product. What are the potential causes and how can I fix this?

Answer:

Low or no yield in this nitration can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Insufficiently Activating Conditions: The generation of the nitronium ion (NO₂⁺) is critical. For some substrates, the reaction conditions may not be strong enough.

    • Solution: Ensure your mixed acid (HNO₃/H₂SO₄) is properly prepared and of the correct concentration. For less reactive substrates, a higher proportion of sulfuric acid can increase the concentration of the nitronium ion.[2]

  • Reaction Temperature is Too Low: While temperature control is vital to prevent side reactions, a temperature that is too low can significantly slow down or even halt the reaction.

    • Solution: If you are running the reaction at or below 0°C and seeing no product formation, consider allowing the reaction to slowly warm to room temperature after the initial addition of the nitrating agent. Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

  • Hydrolysis of the Starting Material: The acetamido group can be susceptible to hydrolysis under strongly acidic conditions, reverting to the corresponding amine. This amine is highly activated and can be oxidized by nitric acid, leading to decomposition and a lower yield of the desired product.

    • Solution: Maintain a low reaction temperature during the addition of the nitrating agent to minimize the rate of hydrolysis. Ensure the reaction time is not excessively long.

Question 2: My reaction is producing a mixture of isomers. How can I improve the regioselectivity?

Answer:

Achieving high regioselectivity is a common challenge in the nitration of substituted aromatic rings.

  • Understanding the Directing Effects: The acetamido group is a strong ortho, para-director. The benzodioxepine ring also influences the position of nitration. The combination of these effects will determine the final isomer distribution. For the related compound, 2,3-dihydro-1,4-benzodioxin-6-amine, nitration is known to occur at the 7-position, which is ortho to the amine and meta to the dioxin oxygens.

  • Choice of Nitrating Agent: The choice of nitrating agent can influence the ortho:para ratio.

    • Mixed Acid (HNO₃/H₂SO₄): This system often favors the formation of the para isomer due to steric hindrance at the ortho positions.

    • Nitric Acid in Acetic Anhydride (Acetyl Nitrate): This reagent can sometimes lead to a higher proportion of the ortho isomer.[7]

  • Reaction Temperature: Temperature can also play a role in selectivity. Running the reaction at a lower temperature generally provides better selectivity.

Question 3: The reaction mixture has turned dark brown or black, and I am getting a lot of tarry byproducts. What is happening and how can I prevent it?

Answer:

The formation of dark, tarry material is a strong indication of oxidative side reactions.

  • Oxidation of the Aromatic Ring or Amine: The benzodioxepine ring is electron-rich and can be susceptible to oxidation by nitric acid, especially under harsh conditions. If the acetamido group hydrolyzes to the amine, the resulting aniline derivative is very easily oxidized.

    • Solution 1: Temperature Control: This is the most critical factor. The addition of the nitrating agent should be done slowly and dropwise, with efficient cooling (e.g., an ice-salt bath) to maintain a low and consistent internal temperature, typically between 0 and 5°C.[8]

    • Solution 2: Controlled Addition of Nitrating Agent: Add the pre-cooled nitrating mixture very slowly to the solution of your substrate. This prevents localized "hot spots" where the temperature can spike and cause decomposition.[2]

    • Solution 3: Milder Nitrating Agents: If temperature control is insufficient, consider using a milder nitrating agent, such as nitric acid in acetic anhydride.

Question 4: I am observing the formation of di-nitrated products. How can I favor mono-nitration?

Answer:

Polysubstitution occurs when the mono-nitrated product is reactive enough to undergo a second nitration.

  • Excess Nitrating Agent: Using a large excess of the nitrating agent will drive the reaction towards di-nitration.

    • Solution: Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures increase the likelihood of a second nitration.

    • Solution: Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction promptly by pouring it onto ice.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of nitric acid to sulfuric acid for this reaction?

A1: A common starting point for the nitration of activated aromatic compounds like acetamidobenzodioxepine is a 1:1 or 1:2 mixture of concentrated nitric acid to concentrated sulfuric acid by volume. However, the optimal ratio may need to be determined empirically for your specific substrate and scale.

Q2: What is the mechanism of the nitration reaction?

A2: The reaction proceeds via a well-established electrophilic aromatic substitution mechanism:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[6]

  • Electrophilic Attack: The electron-rich aromatic ring of acetamidobenzodioxepine attacks the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[6]

  • Deprotonation: A weak base in the reaction mixture (e.g., HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the final product.[6]

Q3: How should I purify the crude product?

A3: The crude product, which often precipitates upon quenching the reaction with ice water, can be collected by vacuum filtration and washed with cold water to remove residual acid.[2] Recrystallization is a common method for purification. A suitable solvent system might be ethanol or an ethanol/water mixture. Column chromatography can also be employed for separating isomers if necessary.

Q4: Can the acetamido group be hydrolyzed during the reaction?

A4: Yes, amide hydrolysis can occur under the strongly acidic conditions of the nitration reaction, especially at elevated temperatures.[9][10] This is a significant potential side reaction that can lead to byproducts and lower yields. Maintaining a low reaction temperature is the primary way to mitigate this issue.

Experimental Protocols

Protocol 1: Standard Nitration using Mixed Acid

This protocol is a general starting point and may require optimization.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetamidobenzodioxepine (1.0 eq) in glacial acetic acid or concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.05 eq) to concentrated sulfuric acid (e.g., 2 volumes relative to nitric acid), keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of the substrate, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at 0-5°C for 30-60 minutes, monitoring the progress by TLC.

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with stirring.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product and purify by recrystallization from a suitable solvent.

ParameterRecommended ConditionRationale
Temperature 0-10°CMinimizes side reactions like oxidation and hydrolysis.[8]
Nitrating Agent HNO₃/H₂SO₄Generates a high concentration of the nitronium ion.[2]
Equivalents of HNO₃ 1.05 - 1.1Avoids polysubstitution.
Solvent Glacial Acetic Acid or H₂SO₄Dissolves the starting material and is stable to the reaction conditions.
Quenching Pouring onto iceStops the reaction and precipitates the product.[2]

Visualizing the Process

Diagram 1: General Mechanism of Electrophilic Aromatic Nitration

EAS_Nitration cluster_0 Step 1: Generation of Nitronium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromatization HNO3 HNO₃ NO2+ NO₂⁺ (Nitronium Ion) HNO3->NO2+ + H₂SO₄ H2O H₂O H2SO4 H₂SO₄ HSO4- HSO₄⁻ Substrate Acetamidobenzodioxepine SigmaComplex Sigma Complex (Arenium Ion) Substrate->SigmaComplex + NO₂⁺ Product Nitrated Product SigmaComplex->Product - H⁺

Caption: The three key stages of the electrophilic aromatic nitration reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Yield Start Low or No Yield Observed CheckTemp Is reaction temperature too low? Start->CheckTemp CheckConc Are nitrating conditions strong enough? CheckTemp->CheckConc No IncreaseTemp Action: Allow to warm to RT after addition. Monitor by TLC. CheckTemp->IncreaseTemp Yes CheckHydrolysis Is starting material being hydrolyzed? CheckConc->CheckHydrolysis No IncreaseAcid Action: Increase H₂SO₄ ratio. Consider stronger nitrating agent. CheckConc->IncreaseAcid Yes ControlTempTime Action: Maintain low temp (0-5°C). Minimize reaction time. CheckHydrolysis->ControlTempTime Yes Success Yield Improved CheckHydrolysis->Success No, consult further. IncreaseTemp->Success IncreaseAcid->Success ControlTempTime->Success

Caption: A logical workflow for diagnosing and resolving low product yield.

References

  • Nitrations of acetanilides by reagents of N02X type. Canadian Journal of Chemistry. [Link]

  • Title of Practical: The Nitration of Acetanilide Aim: To Observe The Electrophilic Substitution of An Aromatic Compound I.E. Acetanilide. Scribd. [Link]

  • Nitration of Acetanilide Experiment. Scribd. [Link]

  • Nitration of acetanilide (Lab report). JAAN's Science Class. [Link]

  • Nitration of Acetanilide | Organic Chemistry Experiment. YouTube. [Link]

  • Directional nature of the acetamido group in electrophilic substitution reaction. Stack Exchange. [Link]

  • Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Publications. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]

  • Directing Effects of Substituents in Conjugation with the Benzene Ring. Chemistry LibreTexts. [Link]

  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Publishing. [Link]

  • Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]

  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]

  • Base-Promoted Hydrolysis of Acetamide (RXN Mechanism). YouTube. [Link]

  • HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM | ACETIC ACID | AMMONIUM CHLORIDE | ORGANIC CHEMISTRY 12 |. YouTube. [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Synthetic utilization of polynitroaromatic compounds. 3. Preparation of substituted dibenz[b,f][2][7]oxazepine-11(10H)-ones from 2,4,6-trinitrobenzoic acid via nucleophilic displacement of nitro groups. PubMed. [Link]

  • 7-Nitro-2,3-dihydro-1,4-benzodioxin-6-amine. PubChem. [Link]

  • Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate. [Link]

  • EAS-Nitration. OpenOChem Learn. [Link]

  • Acidic Hydrolysis of Nitriles To Amides. Master Organic Chemistry. [Link]

  • Preparation method of 4-nitro-piperidine derivative.
  • Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]

  • EAS (SEAr) Reactions - Nitration, Halogenation & Sulfonylation (IOC 36). YouTube. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Application of chemically induced dynamic nuclear polarization to the nitration of N-acetyltyrosine and to some reactions of peroxynitrite. PubMed. [Link]

  • Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N-Nitrososulfonamides. PMC. [Link]

  • C-Nitrosation, C-Nitration, and Coupling of Flavonoids with N-Acetyltryptophan Limit This Amine N-Nitrosation in a Simulated Cured and Cooked Meat. PubMed. [Link]

  • Benzo[b]thiophen derivatives. Part XI. Nitration of 3-acetyl. RSC Publishing. [Link]

  • (PDF) Selective Nitration and Nitrosation of ArylBoronic Acid Derivatives with N- Nitrososulfonamides. ResearchGate. [Link]

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Technical Support Center: Synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific nitration reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

I. Overview of the Synthesis

The synthesis of this compound is a crucial step in the development of various pharmaceutical intermediates. The core of this synthesis involves an electrophilic aromatic substitution (EAS) reaction, specifically the nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine.[1][2][3] The acetamido group is a moderately activating, ortho-, para-directing group, while the benzodioxepine fused ring also influences the regioselectivity of the nitration. The desired product is formed by the introduction of a nitro group at the 8-position, which is ortho to the activating acetamido group.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[1][4][5] While this is a standard and effective method, it is not without its challenges. Several side reactions can occur, leading to the formation of undesired isomers, polysubstituted products, and degradation products. Understanding and controlling these side reactions is paramount for achieving a high yield and purity of the target compound.

II. Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during the synthesis, providing explanations for their cause and actionable solutions.

Observed Issue Potential Cause(s) Proposed Solutions & Scientific Rationale
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Formation of Multiple Isomers: Nitration at other positions on the aromatic ring. 3. Polynitration: Introduction of more than one nitro group. 4. Degradation of Starting Material or Product: Harsh reaction conditions (e.g., excessive temperature).1. Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). A slight, gradual increase in temperature may be necessary, but exercise caution as nitration is exothermic.[6][7] 2. Control Regioselectivity: The acetamido group strongly directs ortho and para. The formation of the 6-nitro isomer is a common side product. Careful control of temperature (keeping it low) can favor the desired 8-nitro isomer. 3. Prevent Polynitration: Use a stoichiometric amount of nitric acid. Adding the nitrating agent slowly and maintaining a low temperature can minimize the formation of dinitro products. The presence of the activating acetamido group makes the ring susceptible to further nitration.[8] 4. Maintain Controlled Temperature: The reaction is highly exothermic.[7] Use an ice bath to maintain the temperature, typically between 0-10 °C, to prevent thermal degradation and reduce the rate of side reactions.
Presence of a Dark-Colored, Tarry Residue 1. Oxidation/Degradation: The strong oxidizing nature of nitric acid can lead to the degradation of the aromatic starting material or product, especially at elevated temperatures. 2. Formation of Phenolic Impurities: Hydrolysis of the acetamido group under strongly acidic conditions can generate an amino group, which is highly activating and prone to oxidation. Subsequent nitration of these phenolic byproducts can lead to complex, colored mixtures.1. Strict Temperature Control: As mentioned, maintaining a low and consistent temperature is critical. 2. Minimize Reaction Time: Do not let the reaction run significantly longer than necessary once TLC indicates completion. 3. Purification: The crude product may require purification by column chromatography to remove these colored impurities. Washing the crude product with a sodium bicarbonate solution can help neutralize residual acids and remove some acidic byproducts.[9]
Difficult Purification / Isomer Separation The physical properties (e.g., polarity, solubility) of the desired 8-nitro isomer and the undesired 6-nitro isomer can be very similar, making separation by crystallization or standard column chromatography challenging.1. Fractional Crystallization: This technique can sometimes be effective if there is a sufficient difference in the solubilities of the isomers in a particular solvent system. Experiment with different solvents or solvent mixtures. 2. High-Performance Liquid Chromatography (HPLC): For small-scale purifications or for obtaining a highly pure analytical standard, preparative HPLC is a powerful tool. 3. Optimize Column Chromatography: Use a high-quality silica gel with a fine mesh size and a carefully selected eluent system. A shallow gradient elution may be necessary to achieve separation.
Unexpected N-Nitro or O-Nitro Compounds Although less common in aromatic nitration, under certain conditions, nitration can occur on the nitrogen of the acetamido group or on an oxygen atom of the dioxepine ring.This is generally indicative of incorrect reaction conditions or the use of inappropriate nitrating agents. Adhering to the standard nitric acid/sulfuric acid protocol at low temperatures should minimize these side reactions.
Visualizing the Reaction Pathways

The following diagram illustrates the main reaction pathway leading to the desired product and the primary competing side reaction.

Caption: Main and side reaction pathways in the nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine.

III. Frequently Asked Questions (FAQs)

Q1: My reaction mixture turned dark brown/black immediately upon adding the nitric acid. What happened?

A1: This is a strong indication of rapid oxidation and degradation. The most likely cause is that the reaction temperature was too high when the nitrating mixture was added, or the addition was too fast. Nitration reactions are highly exothermic, and a rapid increase in local temperature can lead to uncontrolled side reactions.[7] To prevent this, ensure your starting material is fully dissolved and cooled in an ice bath before the slow, dropwise addition of the pre-cooled nitrating mixture.

Q2: I obtained a mixture of products that I can't separate by recrystallization. What are my options?

A2: Co-crystallization of isomers is a common problem. Your best option for purification is column chromatography on silica gel. You will likely need to experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separating the desired 8-nitro isomer from other byproducts. If this is unsuccessful, preparative HPLC may be necessary.

Q3: Can I use a different nitrating agent to avoid these side reactions?

A3: While other nitrating agents exist (e.g., acetyl nitrate, nitronium tetrafluoroborate), the nitric acid/sulfuric acid system is the most common and cost-effective for this type of transformation.[10] Using a milder nitrating agent might reduce degradation but could also lead to a sluggish or incomplete reaction. The key to success with the standard method lies in careful control of reaction conditions, particularly temperature and stoichiometry.

Q4: How can I confirm the regiochemistry of my product?

A4: The most definitive method for confirming the position of the nitro group is through Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H NMR will show characteristic shifts and coupling patterns for the aromatic protons. For example, the protons on the aromatic ring of the 8-nitro product will have a different splitting pattern compared to the 6-nitro isomer. Two-dimensional NMR techniques like COSY and HMBC can provide further confirmation of the structure.

Q5: Is it possible for the acetamido group to be hydrolyzed during the reaction?

A5: Yes, under the strongly acidic conditions of the nitration, there is a risk of hydrolyzing the acetamido group to an amine. The resulting 7-amino-3,4-dihydro-2H-1,5-benzodioxepine is highly activated towards electrophilic substitution and is also susceptible to oxidation, which can contribute to the formation of colored byproducts and a more complex product mixture. Using the minimum necessary amount of sulfuric acid and keeping the reaction temperature low can help to mitigate this side reaction.

IV. Experimental Protocols

A. Synthesis of this compound

Disclaimer: This protocol is intended for use by trained professionals in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE).

Materials:

  • 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Distilled Water

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine in a minimal amount of concentrated sulfuric acid.

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material over 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • A precipitate should form. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • To remove acidic impurities, suspend the crude product in a saturated sodium bicarbonate solution, stir for 30 minutes, filter, and wash with water.

  • Dry the crude product in a vacuum oven.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

B. Thin Layer Chromatography (TLC) Monitoring

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

  • On a silica gel TLC plate, spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Develop the plate in the TLC chamber.

  • Visualize the spots under a UV lamp (254 nm). The product should appear as a new spot with a different Rf value than the starting material.

V. References

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]

  • Clark, J. (2000). The nitration of benzene. Retrieved from Chemguide: [Link]

  • Wikipedia. (2023, November 29). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Retrieved from [Link]

  • ResearchGate. (2008). Synthesis and crystal structure of 3, 4-dihydro-7-acetamido-2H-1,5-benzodioxepine. Retrieved from [Link]

  • Ridd, J. H. (1971). Nitration and aromatic reactivity. Cambridge University Press.

  • BYJU'S. (n.d.). Aromatic Nitration. Retrieved from [Link]

  • Google Patents. (2016). Method of purifying nitrated aromatic compounds from a nitration process. Retrieved from

Sources

Interpreting complex NMR spectra of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this technical support guide to address the specific challenges you may encounter when interpreting the NMR spectra of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This molecule's structure presents several interesting challenges, from the substituted aromatic system to the flexible seven-membered ring. This guide is structured in a question-and-answer format to provide direct solutions to potential issues.

Technical Support Center: this compound

Frequently Asked Questions (FAQs)

Q1: I'm about to run an NMR experiment on this compound for the first time. What are the key considerations for sample preparation?

A1: Proper sample preparation is critical for acquiring a high-quality spectrum.[1] Here are the essential steps:

  • Solvent Selection : Your choice of deuterated solvent is crucial. Chloroform-d (CDCl3) is a good starting point for many organic molecules. However, if your compound has limited solubility, consider more polar solvents like DMSO-d6 or Acetone-d6.[2][3] Bear in mind that the solvent can influence the chemical shifts of labile protons, such as the N-H proton of the acetamido group.[4]

  • Concentration : For a standard 1H NMR spectrum, a concentration of 5-25 mg of your compound in 0.6-0.7 mL of solvent is typically sufficient.[2] For 13C NMR, which is inherently less sensitive, you may need a more concentrated sample, around 50-100 mg.[2] Be aware that overly concentrated samples can lead to broadened lineshapes and difficulty in shimming the magnet.[2]

  • Homogeneity and Purity : Ensure your sample is fully dissolved and free of any particulate matter.[2][5] Suspended solids will degrade the spectral resolution, making shimming difficult.[2][5] It's good practice to dissolve your sample in a small vial first and then filter it into the NMR tube using a pipette with a cotton or glass wool plug.[6] Paramagnetic impurities, even in trace amounts, can cause significant line broadening.[5]

  • NMR Tubes : Always use clean, unscratched NMR tubes of good quality.[2][7]

Troubleshooting Guide: Spectral Interpretation

Q2: The aromatic region of my 1H NMR spectrum is confusing. What signals should I expect and how can I assign them?

A2: The aromatic region is complex due to the opposing electronic effects of the acetamido (electron-donating) and nitro (electron-withdrawing) groups. Here's a breakdown of what to expect and a strategy for assignment:

  • Expected Signals : You should see two signals in the aromatic region, each corresponding to one proton. These protons are ortho to each other and will appear as doublets due to coupling to each other (ortho-coupling, ³J).

  • Chemical Shift Prediction :

    • The nitro group (-NO2) is a strong electron-withdrawing group and will significantly deshield nearby protons, shifting them downfield (to a higher ppm value).[8]

    • The acetamido group (-NHAc) is an electron-donating group and will shield nearby protons, shifting them upfield (to a lower ppm value).[9][10]

    • Therefore, the proton ortho to the nitro group (H-9) will be significantly downfield, while the proton ortho to the acetamido group (H-6) will be at a higher field.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-6~7.0 - 7.5Doublet (d)³J(H6-H9) ≈ 8-9
H-9~8.0 - 8.5Doublet (d)³J(H9-H6) ≈ 8-9
  • Assignment Strategy :

    • Identify the two doublets in the aromatic region.

    • The doublet at the higher ppm value is H-9.

    • The doublet at the lower ppm value is H-6.

    • Confirm the coupling by ensuring the J-values for both doublets are identical. Typical ortho coupling constants in benzene rings are in the range of 8-9 Hz.[11]

Q3: The signals for the dihydrodioxepine ring protons are broad and not well-resolved. What could be the cause and how can I fix it?

A3: Broad signals from the seven-membered dihydrodioxepine ring are likely due to conformational flexibility. This ring can undergo relatively slow conformational exchange on the NMR timescale, leading to broadened peaks.

  • Understanding the Conformation : Seven-membered rings like this can exist in several conformations, such as chair and boat forms, that can interconvert.[12][13] If this interconversion is at an intermediate rate on the NMR timescale at room temperature, it can lead to signal broadening.

  • Troubleshooting Steps :

    • Variable Temperature (VT) NMR : This is the most powerful technique to investigate conformational dynamics.

      • Cooling the sample : As you lower the temperature, the rate of conformational exchange will slow down. If you cool it enough, you may "freeze out" individual conformers, resulting in sharp signals for each distinct proton in each conformation.

      • Heating the sample : As you raise the temperature, the exchange rate will increase. If you heat it enough, the exchange may become fast on the NMR timescale, resulting in sharp, averaged signals.

    • Check for Other Broadening Sources : While conformational exchange is the most likely culprit, also consider:

      • Poor Shimming : The magnetic field may not be homogeneous. Try re-shimming the instrument, especially if other peaks in the spectrum are also broad.[3][7]

      • Sample Concentration : A sample that is too concentrated can lead to increased viscosity and broader lines.[2]

      • Paramagnetic Impurities : These can cause significant broadening.[5][14] Ensure your sample and solvent are pure.

Q4: I'm not sure how to assign the signals for the aliphatic and acetamido groups. What are the expected chemical shifts and multiplicities?

A4: Here are the expected signals for the non-aromatic protons:

Proton Group Structure Predicted Chemical Shift (ppm) Multiplicity Integration
Acetamido CH₃-NHCOCH₃ ~2.2Singlet (s)3H
Dihydrodioxepine C2/C4Ar-O-CH₂ -~4.3 - 4.5Triplet (t) or complex multiplet4H (total)
Dihydrodioxepine C3-O-CH₂-CH₂ -O-~2.1 - 2.3Quintet (quin) or complex multiplet2H
Acetamido NH-NH COCH₃~8.5 - 9.5 (solvent dependent)Singlet (s), often broad1H
  • Rationale :

    • The acetamido methyl group is a sharp singlet integrating to 3H, typically found around 2.2 ppm.[9]

    • The protons on the dihydrodioxepine ring are more complex. The methylene groups attached to the aromatic ring oxygens (C2 and C4 positions) are deshielded and will appear further downfield. The central methylene group (C3) will be further upfield. Due to the ring's flexibility, these may appear as complex multiplets rather than simple triplets or quintets at room temperature.

    • The acetamido NH proton is a singlet that is often broad due to quadrupole effects from the nitrogen atom and exchange with trace amounts of water. Its chemical shift is highly dependent on the solvent and concentration. To confirm its assignment, you can add a drop of D₂O to your NMR tube and shake it; the NH peak should disappear due to proton-deuterium exchange.[3][15]

Advanced Techniques: 2D NMR for Unambiguous Assignment

Q5: The 1D spectra are too complex for a confident assignment. What 2D NMR experiments should I run?

A5: For a molecule with this level of complexity, 2D NMR is essential for unambiguous structure elucidation.[16][17][18]

  • COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other (typically through 2 or 3 bonds).[19][20]

    • Application : It will confirm the ortho-coupling between H-6 and H-9 in the aromatic region. It will also show the coupling between the adjacent methylene groups in the dihydrodioxepine ring.

  • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbons they are directly attached to (one-bond correlation).[17][19][20]

    • Application : This is the best way to definitively assign your 13C spectrum. Each proton signal will show a cross-peak to its corresponding carbon signal.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).[18][19][20]

    • Application : This is extremely powerful for connecting different parts of the molecule. For example, you can see correlations from the aromatic proton H-6 to the carbons of the dihydrodioxepine ring, and from the NH proton to the carbonyl carbon of the acetamido group.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment shows correlations between protons that are close in space, even if they are not directly coupled through bonds.[16][17]

    • Application : This can provide valuable information about the 3D conformation of the molecule. For instance, you might see a NOE between the NH proton and the aromatic proton H-6, confirming their proximity.

Visual Workflow and Data Summary

NMR_Troubleshooting_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Troubleshooting Prep Prepare Sample (Solvent, Concentration) Acq_1D Acquire 1D Spectra (1H, 13C) Prep->Acq_1D Analysis_1D Analyze 1D Spectra (Shifts, Couplings, Integration) Acq_1D->Analysis_1D Acq_2D Acquire 2D Spectra (COSY, HSQC, HMBC) Analysis_2D Analyze 2D Spectra (Correlations) Acq_2D->Analysis_2D Problem Spectrum Issues? (Broad peaks, Overlap) Analysis_1D->Problem Assign Final Structure Assignment Analysis_1D->Assign Problem->Acq_2D No, but complex Troubleshoot Troubleshoot: - Re-shim - Check Concentration - VT NMR Problem->Troubleshoot Yes Troubleshoot->Acq_1D Analysis_2D->Assign

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Web. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • UQ eSpace. (n.d.). Proton magnetic resonance in aromatic nitro compounds. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5-HMR-2 Chemical Shift. Retrieved from [Link]

  • Slideshare. (n.d.). 2D NMR Spectroscopy. Retrieved from [Link]

  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common Problems.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC).
  • PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Retrieved from [Link]

  • Web. (n.d.). Nitro Groups. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts (δ , ppm) of various aromatic and other protons in N-(phenyl) - ResearchGate. Retrieved from [Link]

  • YouTube. (2021, March 24). Interpreting Aromatic NMR Signals. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... - ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Spectroscopy Practice Problems. Retrieved from [Link]

  • Web. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • ACS Publications. (2024, May 14). NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. Retrieved from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, April 13). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Solvent versus Substituent Effects on the Nitrogen NMR Shielding of the Nitro-Group in Substituted Benzenes. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can multiplets in para-disubstituted benzene rings be described?. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubMed Central. (n.d.). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. Retrieved from [Link]

  • PubMed. (2005). Benzodiazepine analogues. Part 21. 13C NMR analysis of benzoxathiepine derivatives. Retrieved from [Link]

  • Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • Web. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Web. (n.d.). Chemical shifts. Retrieved from [Link]

  • Web. (2025, August 10). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-7-ethoxy-8-methyl-4H-chromen-4-one. Retrieved from [Link]

  • Sci-Hub. (1971). Conformational studies on 1,3-dioxepans. Part III. 2,5-O-methylene-D-mannitol and some related compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. Retrieved from [Link]

Sources

Technical Support Center: A Guide to In Vitro Assays with 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine in in vitro assays. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions to ensure the success of your experiments. As scientists, we understand that unexpected results are a part of the discovery process. This resource is built on a foundation of scientific principles and field-proven experience to help you navigate those challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about working with this compound.

Q1: What are the primary challenges I should anticipate when working with a nitroaromatic compound like this?

A1: Nitroaromatic compounds have specific chemical properties that can influence experimental outcomes. The nitro group is strongly electron-withdrawing, which can impact the molecule's interaction with biological targets and its metabolic stability.[1][2] A key characteristic is the potential for the nitro group to be reduced by cellular enzymes, such as nitroreductases.[2][3][4] This reduction can lead to reactive intermediates that may exert biological effects, including cytotoxicity or mutagenicity, which could be a desired outcome or a confounding factor depending on your research goals.[1][4][5] Additionally, these compounds can sometimes exhibit poor aqueous solubility.[6]

Q2: How should I prepare my stock solution of this compound?

A2: For initial stock solutions, it is best practice to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO).[6] A typical starting concentration for a stock solution is 10 mM. To prepare, carefully weigh the compound and add the appropriate volume of DMSO. Ensure the compound is fully dissolved by gentle vortexing or sonication. It is crucial to store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound degradation.[6] Always protect the stock solution from light.

Q3: What is a reasonable starting concentration range for my cell-based assays?

A3: For initial screening in cell-based assays, a broad concentration range is recommended to determine the compound's potency. A common starting point is a dose-response curve ranging from 10 nM to 100 µM. For many small molecule inhibitors, activity in cell-based assays is typically observed in the low micromolar to nanomolar range.[7] If you observe effects only at concentrations greater than 10 µM, it is important to consider the possibility of non-specific effects or off-target activity.[7]

Q4: Are there any known off-target effects associated with the benzodioxepine core structure or the nitro group?

A4: While specific off-target effects for this compound are not extensively documented in publicly available literature, the general classes of molecules it belongs to offer some clues. Derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have been explored for activities at serotonin and adrenergic receptors.[8] As mentioned, the nitroaromatic moiety can be a substrate for nitroreductases, leading to the generation of reactive intermediates that can interact with various cellular macromolecules, potentially causing oxidative stress or DNA damage.[3][5] These are important considerations when interpreting your data.

Section 2: In-Depth Troubleshooting Guides

This section provides a systematic, question-based approach to resolving specific experimental issues.

Issue 1: No Observable Effect in My Assay

You've treated your cells or biochemical assay with this compound, but you do not observe the expected biological effect.

Q: How can I confirm the integrity and activity of my compound?

A: Verify Compound Identity and Purity:

  • Source: Ensure your compound is from a reputable supplier.[6]

  • Analysis: If possible, obtain a certificate of analysis (CoA) with data from techniques like HPLC or NMR to confirm purity.

A: Assess Compound Stability:

  • Storage: Confirm that the compound has been stored correctly—protected from light and moisture, at the recommended temperature.[6]

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of your stock solution, as this can degrade the compound.[6]

Q: Could solubility be the culprit for the lack of activity?

A: Yes, poor aqueous solubility is a frequent reason for the inactivity of small molecules. [6] If the compound precipitates in your assay medium, its effective concentration will be significantly lower than intended.

Protocol for a Simple Solubility Test:

  • Prepare a dilution of your compound in the assay buffer to the highest concentration you plan to test.

  • Visually inspect the solution for any signs of precipitation or cloudiness against a dark background.

  • Incubate the solution under the same conditions as your assay (e.g., 37°C) for a few hours and inspect again.

Solutions for Poor Solubility:

  • Lower Solvent Concentration: Ensure the final concentration of DMSO in your assay is typically less than 0.5% to avoid solvent-induced artifacts.[6]

  • Use of Surfactants: In biochemical assays, a low concentration of a non-ionic surfactant like Tween-20 or Triton X-100 can sometimes help maintain solubility. However, be cautious as this can affect biological membranes in cell-based assays.

  • Sonication: Gentle sonication can sometimes help to dissolve the compound in the final assay medium.

Issue 2: High Background or Non-Specific Effects

You observe a response, but it is not dose-dependent, or you see a high background signal that masks any specific effects.

Q: What are the potential causes of high background signals in my cell-based assay?

A: High background can stem from several sources, including issues with cell health or the compound itself.

Potential Cause Troubleshooting Steps
Cell Stress or Death Ensure cells are healthy, within an optimal passage number, and plated at a consistent density. Stressed cells can produce confounding signals.
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, LDH release) in parallel to your primary assay to determine the concentration at which the compound becomes toxic to your cells. The nitro group and its metabolites can sometimes be cytotoxic.[5]
Assay Interference The nitro group can sometimes interfere with certain assay readouts, such as fluorescence-based assays. Run a control with the compound in the absence of cells or your biological target to check for direct interference with the assay reagents.

Workflow for Investigating Non-Specific Effects:

start High Background Signal Observed cell_health Check Cell Morphology and Viability start->cell_health assay_interference Run Compound-Only Control (No Cells) start->assay_interference If cells appear healthy cytotoxicity Perform Cytotoxicity Assay (e.g., MTT, LDH) cell_health->cytotoxicity If cells appear unhealthy dose_response Assess Dose-Response Relationship cytotoxicity->dose_response assay_interference->cytotoxicity If no interference conclusion Identify Source of Non-Specific Effect dose_response->conclusion Compound 7-Acetamido-8-nitro- benzodioxepine (Parent Compound) Nitroreductase Nitroreductase (e.g., in hypoxic cells) Compound->Nitroreductase Target Intended Target Compound->Target Intended Action ReactiveMetabolite Reactive Metabolite (e.g., hydroxylamine) Nitroreductase->ReactiveMetabolite Reduction OffTarget Off-Target Macromolecules (DNA, Proteins) ReactiveMetabolite->OffTarget Covalent Binding Effect Observed Biological Effect Target->Effect OffTarget->Effect

Sources

Technical Support Center: Enhancing the Biological Activity of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound and maximize its therapeutic potential in your experimental models. Here, we address common challenges and frequently asked questions with in-depth, scientifically grounded solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and handling of this compound.

Q1: What is the hypothesized mechanism of action for this compound?

A1: The biological activity of this compound is likely dictated by its two key functional moieties: the nitro group and the benzodioxepine scaffold.

  • The Nitro Group: As an electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the molecule, which can enhance binding to target receptors.[1][2] A crucial aspect of many nitroaromatic compounds is their potential for bioreductive activation, especially in hypoxic (low oxygen) environments, such as those found in solid tumors or certain microbial infections.[3] This reduction is often carried out by nitroreductase enzymes, which convert the nitro group into cytotoxic metabolites like hydroxylamines or generate reactive oxygen and nitrogen species.[3][4] Therefore, the compound may act as a prodrug that is selectively activated under specific physiological conditions.

  • The Benzodioxepine Scaffold: Benzodioxepine derivatives are known to possess a wide range of biological activities, including antimicrobial and receptor-binding properties.[5][6] The specific conformation of the dioxepine ring can influence how the molecule interacts with its biological targets.

Q2: I'm having trouble dissolving the compound. What are the recommended solvents and storage conditions?

A2: The solubility of aromatic compounds can be challenging. For this compound, a stepwise approach to solubilization is recommended.

Recommended Solvents for Stock Solutions:

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)≥ 10 mMRecommended for initial stock solutions. Minimize freeze-thaw cycles.
Dimethyl Formamide (DMF)≥ 10 mMAn alternative to DMSO.
EthanolLimitedMay be suitable for lower concentrations, but solubility could be an issue.

Protocol for Solubilization:

  • Start with a small amount of the compound.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Gently vortex or sonicate at room temperature until the compound is fully dissolved.

  • For working solutions, dilute the DMSO stock in your aqueous buffer or cell culture medium. Note: The final DMSO concentration in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Storage:

  • Solid Form: Store at 4°C, protected from light and moisture.

  • Stock Solutions (in DMSO): Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: Is the compound stable in aqueous media?

A3: The stability of the compound in aqueous solutions can be influenced by pH, light, and temperature. The nitro group can sometimes be susceptible to degradation under certain conditions. It is advisable to prepare fresh working solutions from your frozen stock for each experiment. If you suspect instability, you can perform a simple stability test by incubating the compound in your experimental buffer for the duration of your assay and then analyzing for degradation using techniques like HPLC.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Scenario 1: Low or No Biological Activity Observed

Q: I'm not seeing the expected biological effect of the compound in my cell-based assay. What could be the issue?

A: This is a common challenge. The lack of activity can stem from several factors, from compound handling to the specific biology of your experimental system.

Troubleshooting Workflow for Low Biological Activity

start Start: Low/No Activity Observed solubility Is the compound fully dissolved in the final assay medium? start->solubility bioactivation Does your experimental system have sufficient nitroreductase activity? solubility->bioactivation Yes outcome2 Outcome: Re-evaluate Hypothesis solubility->outcome2 No, precipitates observed. Action: Re-optimize solubilization. concentration Is the compound concentration high enough? bioactivation->concentration Yes bioactivation->outcome2 No/Unknown. Action: Measure nitroreductase levels or use a system with known activity. target Is the biological target present and accessible? concentration->target Yes concentration->outcome2 No. Action: Perform a dose-response experiment with a wider range. outcome1 Outcome: Activity Observed target->outcome1 Yes target->outcome2 No/Unknown. Action: Confirm target expression and cellular localization.

Caption: Troubleshooting workflow for low biological activity.

Detailed Explanations:

  • Compound Solubility and Precipitation:

    • Problem: The compound may be precipitating out of your aqueous assay medium, leading to a lower effective concentration.

    • Solution: Visually inspect your assay plates for any signs of precipitation. Consider including a solubility-enhancing agent like a low concentration of a non-ionic surfactant, or slightly increasing the final DMSO concentration (while staying within acceptable limits for your cells).

  • Requirement for Bioactivation:

    • Problem: As a nitroaromatic compound, its activity may be dependent on reduction by nitroreductase enzymes.[3] Different cell lines have varying levels of these enzymes.

    • Solution:

      • Measure Nitroreductase Activity: If possible, quantify the nitroreductase activity in your cell line.

      • Use a Positive Control: Test a known nitroaromatic drug that requires nitroreductase activation to see if it is active in your system.

      • Consider Hypoxic Conditions: If the compound is intended for hypoxic activation, ensure your experimental setup maintains a low-oxygen environment.

  • Inadequate Concentration:

    • Problem: The effective concentration might be higher than you are currently testing.

    • Solution: Perform a dose-response study over a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the EC50 or IC50.

Scenario 2: Inconsistent Results Between Experiments

Q: I'm getting significant variability in my results from one experiment to the next. How can I improve reproducibility?

A: Inconsistent results are often due to subtle variations in experimental procedures.

Key Areas to Standardize:

  • Compound Handling: Always prepare fresh dilutions of the compound from a single, validated stock solution for each set of experiments. Avoid repeated freeze-thaw cycles of the stock.

  • Cell Culture Conditions: Ensure that cell passage number, confluency, and media composition are consistent.

  • Assay Timing: The timing of compound addition and the duration of the assay should be precisely controlled.

  • Controls: Always include appropriate positive and negative controls in every experiment to monitor for systemic issues.[7]

Hypothetical Bioactivation Pathway

Compound 7-Acetamido-8-nitro- benzodioxepine (Inactive Prodrug) Nitroreductase Nitroreductase (Enzyme) Compound->Nitroreductase Reduction Intermediates Reactive Intermediates (e.g., Hydroxylamine) Nitroreductase->Intermediates Cytotoxicity Cellular Damage & Biological Effect Intermediates->Cytotoxicity Reacts with biomolecules

Caption: Hypothesized bioactivation of the compound.

References

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
  • Owczarek, D., & Żebrowska, J. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 25(23), 5623.
  • Perez-Gonzalez, A., & Ruiz-Pernia, J. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. International Journal of Molecular Sciences, 23(11), 6299.
  • Perez-Gonzalez, A., & Ruiz-Pernia, J. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Perez-Gonzalez, A., & Ruiz-Pernia, J. J. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • ResearchGate. (2025). Benzodiazepine Analogues. Part 22.
  • Li, Y., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Journal of Agricultural and Food Chemistry, 70(24), 7225–7234.
  • PubMed. (2024).
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • YouTube. (2022). Troubleshooting and optimizing lab experiments.

Sources

Validation & Comparative

A Predictive Bioactivity Profile: Comparing 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine with its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzodioxepine Scaffold

The 3,4-dihydro-2H-1,5-benzodioxepine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Its derivatives have been investigated for their potential as antibacterial, anticancer, and cardiovascular agents.[1][2][3][4][5] The biological activity of these compounds is highly dependent on the nature and position of substituents on the aromatic ring and the dioxepine moiety. This guide provides a comparative analysis of the predicted biological activity of a novel derivative, 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, based on the established structure-activity relationships (SAR) of its structural analogs. By dissecting the contributions of the benzodioxepine core, the acetamido group, and the nitro group, we can construct a scientifically grounded hypothesis of its potential therapeutic applications and guide future experimental validation.

Structural Analogs and Their Known Biological Activities

The biological profile of this compound can be inferred by examining analogs with substitutions on the benzodioxepine ring. The following sections detail the known activities of related compounds, providing a framework for our predictions.

Antimicrobial Activity of Benzodioxepine Derivatives

Recent studies have highlighted the potential of benzodioxepine derivatives as a novel class of antibacterial agents.[3][5] A series of benzodioxepin-biphenyl amide derivatives were synthesized and showed promising activity, particularly against Staphylococcus aureus. The antimicrobial efficacy of these compounds was significantly influenced by the substituents on the biphenyl group, with electron-withdrawing groups playing a crucial role.[3] For instance, a nitro-substituted derivative demonstrated enhanced antibacterial properties.[3] This suggests that the introduction of a nitro group, as in our target compound, could be a key determinant of its antimicrobial potential.

The mechanism of action for many nitroaromatic antimicrobial agents involves the reduction of the nitro group within the target cell to produce toxic reactive nitrogen species.[6][7] These intermediates can cause cellular damage by reacting with DNA and other crucial biomolecules, leading to cell death.[6][7]

Anticancer and Cytotoxic Potential

The benzodioxane and related dioxepine scaffolds have also been explored for their anticancer properties.[8][9] Certain 1,4-dioxane derivatives have demonstrated cytotoxic effects in human prostate cancer cells (PC-3).[8] The anticancer activity was found to be dependent on the chirality of the molecule and was linked to its interaction with α1d-adrenoreceptors.[8]

Furthermore, the presence of acetamido and nitro groups in other molecular scaffolds, such as chalcones, has been correlated with cytotoxic activity.[10] While some nitrochalcones exhibited antifungal effects without significant toxicity, aminochalcones (which are related to acetamidochalcones through hydrolysis) were found to be more toxic.[10] This highlights the complex interplay of different functional groups in determining the overall cytotoxic profile of a compound.

Cardiovascular and CNS Activities

Historically, benzodioxan derivatives have been extensively studied for their effects on the cardiovascular and central nervous systems. These compounds are known to interact with α-adrenoreceptors and 5-HT (serotonin) receptors.[1][2][8] The selectivity for different receptor subtypes is highly dependent on the substitution pattern on the aromatic ring and the stereochemistry of the molecule.[2][8] While our target compound has not been evaluated for these activities, the core scaffold suggests a potential for interaction with these receptor systems.

The Influence of Acetamido and Nitro Substituents

The biological activity of an aromatic compound is significantly modulated by its substituents. In this compound, the acetamido and nitro groups are expected to have a profound impact on its electronic properties and, consequently, its biological interactions.

  • The Nitro Group: The nitro group is a strong electron-withdrawing group and is a well-known pharmacophore in many antimicrobial drugs.[6][11] Its presence can enhance the ability of a compound to participate in redox cycling, leading to the generation of reactive oxygen and nitrogen species that are toxic to microbial cells.[6][7] In the context of the benzodioxepine scaffold, a nitro group has been shown to be favorable for antibacterial activity.[3]

  • The Acetamido Group: The acetamido group is an electron-donating group. In some contexts, acetamido-substituted compounds have demonstrated significant biological activities, including antifungal and cytotoxic effects.[10] Its presence can influence the overall lipophilicity and hydrogen bonding capacity of the molecule, which can affect its ability to cross cell membranes and interact with biological targets.

Predicted Biological Activity Profile of this compound

Based on the structure-activity relationships of its analogs, we can formulate a predictive biological activity profile for this compound:

  • Primary Predicted Activity: Antimicrobial Agent: The presence of the nitro group on the benzodioxepine ring is a strong indicator of potential antimicrobial, particularly antibacterial, activity. The mechanism is likely to involve the intracellular reduction of the nitro group. The acetamido group may modulate the potency and spectrum of this activity.

  • Secondary Predicted Activity: Cytotoxic/Anticancer Agent: The combination of the benzodioxepine scaffold with both nitro and acetamido groups suggests a potential for cytotoxicity against cancer cell lines. This prediction is based on the known anticancer properties of some benzodioxane derivatives and the cytotoxic effects of related functional groups in other molecular contexts.

The following table summarizes the predicted activity based on the analysis of its structural components.

Structural ComponentKnown Analog ActivitiesPredicted Contribution to Target Compound
3,4-dihydro-2H-1,5-benzodioxepine core Antibacterial, Anticancer, Adrenergic & Serotonergic receptor modulationCore scaffold for biological activity
Nitro group Potent electron-withdrawing group, key for antimicrobial activity in many compoundsLikely to confer significant antibacterial and potentially cytotoxic properties
Acetamido group Electron-donating group, present in some antifungal and cytotoxic compoundsMay modulate the potency, selectivity, and pharmacokinetic properties of the compound

Experimental Validation: Proposed Protocols

To validate the predicted biological activities, a series of in vitro assays are recommended. The following are detailed protocols for initial screening.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution.

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a bacterial strain.

Materials:

  • Test compound (this compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Test Compound: Dissolve the compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the 96-well plate using CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include wells with bacteria and no compound (growth control), wells with media only (sterility control), and wells with a known antibiotic (positive control).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Protocol 2: MTT Assay for Cytotoxicity Assessment

This assay measures the metabolic activity of cells as an indicator of cell viability.

Objective: To determine the concentration of the test compound that reduces the viability of a cancer cell line by 50% (IC50).

Materials:

  • Test compound

  • Human cancer cell line (e.g., PC-3 for prostate cancer)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium and add them to the wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizations

G cluster_core Benzodioxepine Core cluster_substituents Substituents Core 3,4-dihydro-2H-1,5-benzodioxepine Target This compound Core->Target Nitro Nitro Group (-NO2) Nitro->Target Acetamido Acetamido Group (-NHCOCH3) Acetamido->Target Antimicrobial? Antimicrobial? Target->Antimicrobial? Prediction 1 Cytotoxic? Cytotoxic? Target->Cytotoxic? Prediction 2

Caption: Predicted bioactivity of the target compound.

workflow cluster_antimicrobial Antimicrobial Activity Validation cluster_cytotoxicity Cytotoxicity Validation Start_AM Prepare Compound & Bacterial Inoculum MIC_Assay Perform Broth Microdilution (MIC) Start_AM->MIC_Assay MBC_Assay Determine Minimum Bactericidal Concentration (MBC) MIC_Assay->MBC_Assay Result_AM Antimicrobial Profile MBC_Assay->Result_AM Start_Cyto Culture Cancer Cell Lines MTT_Assay Perform MTT Assay Start_Cyto->MTT_Assay IC50_Calc Calculate IC50 Value MTT_Assay->IC50_Calc Result_Cyto Cytotoxic Profile IC50_Calc->Result_Cyto

Caption: Experimental workflow for bioactivity validation.

References

  • A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation - PubMed. Available at: [Link]

  • (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives - ResearchGate. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes - PubMed. Available at: [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives - ResearchGate. Available at: [Link]

  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed. Available at: [Link]

  • 3-Methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol | C10H12O3 | CID 12637528 - PubChem. Available at: [Link]

  • 3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class - of p-Adrenergic Stimulants. Available at: [Link]

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives - PubMed. Available at: [Link]

  • Antimicrobial and cytotoxicity potential of acetamido, amino and nitrochalcones - PubMed. Available at: [Link]

  • The Anti-Fungal Activity of Nitropropenyl Benzodioxole (NPBD), a Redox-Thiol Oxidant and Tyrosine Phosphatase Inhibitor - MDPI. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepine | C9H10O2 | CID 81635 - PubChem. Available at: [Link]

  • (PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. Available at: [Link]

  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. Available at: [Link]

  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - MDPI. Available at: [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available at: [Link]

  • Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents - PubMed. Available at: [Link]

  • Compound. Available at: [Link]

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The Versatile Benzodioxepine Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The benzodioxepine scaffold, a seven-membered heterocyclic ring system fused to a benzene ring, represents a "privileged structure" in medicinal chemistry. Its inherent conformational flexibility and diverse substitution possibilities have enabled the development of a wide array of biologically active molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of substituted benzodioxepines and their close analogs across different therapeutic areas, including central nervous system (CNS) disorders, infectious diseases, and oncology. By examining the impact of specific structural modifications on biological activity, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this versatile scaffold.

Central Nervous System (CNS) Activity: Modulating Muscarinic and Benzodiazepine Receptors

The benzodioxepine core has been successfully exploited to develop potent and selective ligands for CNS targets, notably muscarinic acetylcholine receptors and benzodiazepine receptors. These targets are crucial for regulating a wide range of neurological functions, and their modulation offers therapeutic potential for various psychiatric and neurological disorders.

1,5-Benzodioxepine Derivatives as Muscarinic M3 Receptor Antagonists

Muscarinic M3 receptors play a significant role in mediating smooth muscle contraction and glandular secretion. Antagonists of the M3 receptor are clinically used for the treatment of overactive bladder. A series of novel 1,5-benzodioxepine derivatives have been identified as potent and selective M3 receptor antagonists[1].

The SAR studies revealed several key structural features that govern the affinity and selectivity of these compounds for the M3 receptor. The general structure consists of a 1,5-benzodioxepine core, a piperidine ring, and a substituted mandelic acid moiety.

  • Substitution on the Benzodioxepine Ring: The nature and position of substituents on the aromatic ring of the benzodioxepine nucleus have a profound impact on M3 receptor affinity.

  • The Piperidine Linker: The piperidine ring serves as a crucial linker between the benzodioxepine core and the mandelic acid moiety.

  • The Mandelic Acid Moiety: The stereochemistry and substitutions on the mandelic acid portion are critical for potent antagonist activity.

The following table summarizes the binding affinities of representative 1,5-benzodioxepine derivatives for muscarinic M1, M2, and M3 receptors.

CompoundRKi (nM) M1Ki (nM) M2Ki (nM) M3
1a H151303.4
1b 7-F121102.1
1c 8-Cl252005.6

Data synthesized from[1].

These data indicate that substitution on the benzodioxepine ring can modulate both affinity and selectivity. For instance, a fluorine atom at the 7-position (Compound 1b) enhances M3 affinity compared to the unsubstituted analog (Compound 1a)[1].

The affinity of the compounds for muscarinic receptor subtypes is determined using a radioligand binding assay with membranes prepared from cells expressing the respective human receptor subtypes (M1, M2, or M3)[2][3].

  • Membrane Preparation: Cell membranes from CHO-K1 cells stably expressing the human M1, M2, or M3 receptors are prepared by homogenization and centrifugation.

  • Binding Assay: The assay is performed in a 96-well plate. Each well contains the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine), and varying concentrations of the test compound.

  • Incubation: The plates are incubated at room temperature to allow the binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation[2].

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation mix Incubate Membranes, Radioligand & Test Compound prep->mix filter Separate Bound & Free Ligand mix->filter count Quantify Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze

Workflow for Radioligand Binding Assay.
Benzodioxepine Analogs as Benzodiazepine Receptor Ligands

The benzodiazepine (BZD) binding site on the GABAA receptor is a well-established target for anxiolytic, sedative, and anticonvulsant drugs. The conformational properties of the seven-membered ring in benzodiazepines are crucial for their binding affinity. Benzodioxepine and benzoxathiepine derivatives have been explored as analogs of benzodiazepines[4].

Conformational analysis using 1H NMR spectroscopy, single-crystal X-ray analysis, and computer modeling has shown that the seven-membered ring in these analogs adopts specific conformations that influence their interaction with the BZD receptor[4]. The study of 1,5-benzodioxepin-3-ones revealed that certain structural features are important for receptor binding.

Antibacterial Activity: Targeting Bacterial Cell Processes

The emergence of antibiotic-resistant bacteria has created an urgent need for novel antibacterial agents. The benzodioxepine scaffold has been investigated as a promising starting point for the development of new antibacterial drugs.

Benzodioxepine-Biphenyl Amide Derivatives as FabH Inhibitors

The enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) is a key component of the bacterial fatty acid synthesis pathway and is a validated target for antibacterial drug discovery. A series of novel benzodioxepine-biphenyl amide derivatives have been synthesized and shown to possess significant antibacterial activity, with evidence suggesting FabH as a potential target[6][7].

The general structure of these compounds features a benzodioxepine core linked to a biphenyl moiety via an amide bond.

  • Substitution on the Biphenyl Ring: The substitution pattern on the biphenyl ring significantly influences the antibacterial potency.

  • The Amide Linker: The amide bond is a stable isostere for previously reported less stable Schiff base and hydrazone linkages, contributing to improved metabolic stability[7].

The following table presents the minimum inhibitory concentration (MIC) values for a series of benzodioxepine-biphenyl amide derivatives against Staphylococcus aureus.

CompoundR1R2R3MIC (µg/mL)
E1 HHH16
E2 FHH8
E3 ClHH4
E4 BrHH2
E5 HFH16
E6 HClH8
E7 HBrH4
E8 HHF32

Data synthesized from[7].

The data clearly demonstrate that halogen substitution on the terminal phenyl ring of the biphenyl moiety enhances antibacterial activity. Specifically, a bromine atom at the para-position (Compound E4) resulted in the most potent activity[7].

The antibacterial activity of the compounds is determined by measuring their MIC values against various bacterial strains using the broth microdilution method[8][9][10].

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria[10].

cluster_1 MIC Assay Workflow prep Prepare Bacterial Inoculum dilute Serial Dilution of Test Compounds prep->dilute inoculate Inoculate Wells dilute->inoculate incubate Incubate Plates inoculate->incubate read Determine Lowest Inhibitory Concentration incubate->read

Workflow for Minimum Inhibitory Concentration Assay.

Anticancer Activity: Targeting Tubulin Polymerization

The dibenzo[b,f]oxepine scaffold, a close structural relative of benzodioxepine, has been investigated for its potential as an anticancer agent. Several derivatives have demonstrated potent cytotoxic activity against various cancer cell lines by targeting the microtubule network, a critical component of the cellular cytoskeleton involved in cell division.

Dibenzo[b,f]oxepine Derivatives as Tubulin Polymerization Inhibitors

Tubulin is the protein subunit of microtubules, and agents that interfere with its polymerization are effective anticancer drugs. Certain dibenzo[b,f]oxepine derivatives have been shown to bind to the colchicine-binding site on tubulin, leading to microtubule depolymerization and cell cycle arrest[11][12][13].

The cytotoxic activity of these compounds is highly dependent on the substitution pattern on the dibenzo[b,f]oxepine core.

  • Nitro and Methoxy Groups: The presence and position of nitro and methoxy groups on the aromatic rings are key determinants of activity.

  • Amino Groups: The introduction of amino groups can also modulate the cytotoxic profile.

The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected dibenzo[b,f]oxepine derivatives against human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) cell lines.

CompoundSubstitutionIC50 (µM) HCT116IC50 (µM) MCF-7
2i 2-NO2, 8-OCH30.8 ± 0.11.2 ± 0.2
2j 2-OCH3, 8-NO20.9 ± 0.11.5 ± 0.3
3h 2,8-di-NH21.5 ± 0.22.1 ± 0.4

Data synthesized from[11].

These results highlight that specific substitution patterns, such as a combination of nitro and methoxy groups (compounds 2i and 2j), lead to potent anticancer activity[11].

The in vitro cytotoxicity of the compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells (e.g., HCT116 or MCF-7) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

cluster_2 MTT Assay Workflow seed Seed Cancer Cells treat Treat with Test Compounds seed->treat mtt Add MTT Reagent treat->mtt solubilize Solubilize Formazan mtt->solubilize measure Measure Absorbance solubilize->measure calculate Calculate IC50 measure->calculate

Workflow for MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The benzodioxepine scaffold and its analogs have demonstrated remarkable versatility, yielding compounds with potent and diverse biological activities. The SAR studies highlighted in this guide underscore the critical role of substituent patterns on the heterocyclic and fused aromatic rings in determining the pharmacological profile of these molecules.

  • For CNS applications , fine-tuning of substituents on the 1,5-benzodioxepine core can lead to highly selective muscarinic M3 antagonists. Further exploration of the conformational constraints of the seven-membered ring could yield novel benzodiazepine receptor modulators.

  • In the antibacterial arena , the benzodioxepine-biphenyl amide scaffold has emerged as a promising platform for developing novel FabH inhibitors. Future work could focus on expanding the SAR to include a wider range of substituents and exploring other potential bacterial targets.

  • As anticancer agents , dibenzo[b,f]oxepine derivatives have shown potent tubulin polymerization inhibitory activity. The synthesis and evaluation of a broader library of analogs with diverse substitution patterns could lead to the discovery of more potent and selective anticancer drug candidates.

This comparative guide illustrates the power of medicinal chemistry in leveraging a single core structure to address a multitude of therapeutic challenges. The continued exploration of the chemical space around the benzodioxepine nucleus holds significant promise for the discovery of next-generation therapeutics.

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A Comparative In Vivo Efficacy Analysis of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine in a Preclinical Model of Diabetes Mellitus

Author: BenchChem Technical Support Team. Date: January 2026

Editor's Note: The development of novel antihyperglycemic agents is a cornerstone of modern medicinal chemistry. While the benzodioxepine scaffold has shown promise in various therapeutic areas, comprehensive in vivo data for many of its derivatives are not yet publicly available. This guide presents a scientifically grounded, hypothetical case study on the in vivo efficacy of a novel derivative, 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (hereafter designated BDP-AN), against established first- and second-line antidiabetic drugs. The experimental design, data, and mechanistic interpretations are projected based on established preclinical models and the known activities of structurally related compounds, providing a robust framework for future research.

Introduction: The Quest for Novel Antidiabetic Therapeutics

The global prevalence of diabetes mellitus necessitates a continuous search for new therapeutic agents that are not only effective in glycemic control but also offer improved safety profiles and potentially address the underlying pathophysiology of the disease. The benzodioxole and benzodioxepine heterocyclic systems have emerged as privileged scaffolds in drug discovery, with derivatives demonstrating a wide range of biological activities, including antibacterial and, notably, antidiabetic properties.[1][2] Recent studies on benzodioxol carboxamide derivatives have shown significant glucose-lowering effects in a streptozotocin (STZ)-induced diabetic mouse model, validating this chemical class as a promising starting point for novel antidiabetic drug development.[1]

This guide focuses on BDP-AN, a novel compound featuring a 1,5-benzodioxepine core with acetamido and nitro functional groups, substitutions that offer intriguing possibilities for modulating its electronic and steric properties and, consequently, its biological activity. We will outline a comparative in vivo study to assess its hypothetical efficacy against two widely prescribed antidiabetic drugs with distinct mechanisms of action:

  • Metformin: The cornerstone of type 2 diabetes therapy, primarily acting by inhibiting hepatic gluconeogenesis and enhancing peripheral insulin sensitivity.[3]

  • Glibenclamide (Glyburide): A second-generation sulfonylurea that stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.[4][5][6][7]

The objective is to provide a comprehensive preclinical framework for evaluating BDP-AN, from experimental design and data interpretation to detailed protocols and mechanistic postulations.

In Vivo Experimental Design: A Head-to-Head Comparison

The causality behind our experimental design is to create a rigorous and reproducible model to test the antihyperglycemic potential of BDP-AN. The streptozotocin (STZ)-induced diabetic mouse model is selected for its well-characterized ability to induce a state of hyperglycemia by selectively destroying pancreatic β-cells, thereby mimicking key aspects of diabetes.[8]

Animal Model and Diabetes Induction
  • Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction: Diabetes is induced by intraperitoneal (i.p.) injection of STZ (60 mg/kg/day) dissolved in a citrate buffer (pH 4.5) for five consecutive days.[8] Control animals receive the citrate buffer vehicle alone.

  • Confirmation of Diabetes: Three weeks post-injection, animals with random blood glucose levels ≥300 mg/dL are considered diabetic and included in the study.[8]

Experimental Groups and Dosing Regimen

The diabetic mice are randomly assigned to one of the following five groups (n=8 per group):

  • Non-Diabetic Control: Healthy mice receiving vehicle (5% CMC-Na).

  • Diabetic Control (STZ): STZ-induced diabetic mice receiving vehicle.

  • BDP-AN Treated (STZ + BDP-AN): Diabetic mice receiving BDP-AN (hypothetical dose: 50 mg/kg/day, oral gavage).

  • Metformin Treated (STZ + Met): Diabetic mice receiving Metformin (250 mg/kg/day, oral gavage), a clinically relevant dose.[8]

  • Glibenclamide Treated (STZ + Glib): Diabetic mice receiving Glibenclamide (10 mg/kg/day, oral gavage).

Treatment is administered daily for 14 consecutive days.

Efficacy and Safety Parameters
  • Primary Efficacy Endpoint: Blood glucose levels, measured every five days.

  • Secondary Efficacy Endpoints:

    • Body weight changes.

    • Water intake as a measure of polydipsia.

    • Serum insulin levels at the end of the study.

    • Glycated hemoglobin (HbA1c) levels at the end of the study.

  • Safety Monitoring: General health and behavior of the animals are monitored daily.

Experimental Workflow Diagram

G cluster_acclimatization Phase 1: Acclimatization cluster_induction Phase 2: Diabetes Induction cluster_treatment Phase 3: Treatment cluster_analysis Phase 4: Final Analysis Acclimatize Acclimatize C57BL/6 Mice (1 week) STZ_Inject STZ Injection (60 mg/kg/day) or Vehicle (5 consecutive days) Acclimatize->STZ_Inject Confirm Confirm Diabetes (Blood Glucose ≥300 mg/dL) (3 weeks post-STZ) STZ_Inject->Confirm Group Randomize into 5 Groups: 1. Control 2. Diabetic Control 3. BDP-AN (50 mg/kg) 4. Metformin (250 mg/kg) 5. Glibenclamide (10 mg/kg) Confirm->Group Treat Daily Oral Gavage (14 days) Group->Treat Monitor Monitor: - Blood Glucose - Body Weight - Water Intake Treat->Monitor Terminal Terminal Sacrifice (Day 35) Treat->Terminal Analysis Measure: - Serum Insulin - HbA1c Terminal->Analysis

Caption: Experimental workflow for the in vivo comparative study.

Comparative Efficacy Data (Hypothetical)

The following tables summarize the projected outcomes of the study. The data for BDP-AN is designed to be competitive, suggesting a potent antihyperglycemic effect.

Table 1: Effect on Blood Glucose Levels (mg/dL)

GroupDay 21 (Baseline)Day 28Day 35% Reduction from Baseline (Day 35)
Non-Diabetic Control95 ± 898 ± 796 ± 9N/A
Diabetic Control (STZ)452 ± 25465 ± 30478 ± 28-5.7%
STZ + BDP-AN (50 mg/kg)448 ± 28285 ± 20 185 ± 1858.7%
STZ + Metformin (250 mg/kg)455 ± 30350 ± 22295 ± 2535.2%
STZ + Glibenclamide (10 mg/kg)445 ± 26290 ± 19 210 ± 2052.8%
*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 vs. Diabetic Control.

Table 2: Effect on Body Weight and Serum Insulin

GroupInitial Body Weight (g)Final Body Weight (g)Final Serum Insulin (ng/mL)
Non-Diabetic Control24.5 ± 1.226.8 ± 1.51.5 ± 0.2
Diabetic Control (STZ)24.8 ± 1.318.5 ± 1.10.4 ± 0.1
STZ + BDP-AN (50 mg/kg)24.6 ± 1.122.1 ± 1.0 1.1 ± 0.15
STZ + Metformin (250 mg/kg)24.9 ± 1.419.2 ± 1.20.5 ± 0.1
STZ + Glibenclamide (10 mg/kg)24.7 ± 1.221.5 ± 1.11.3 ± 0.2**
Data are presented as Mean ± SEM. **p<0.05, **p<0.01 vs. Diabetic Control.

Table 3: Effect on Glycated Hemoglobin (HbA1c)

GroupFinal HbA1c (%)
Non-Diabetic Control4.2 ± 0.3
Diabetic Control (STZ)10.5 ± 0.8
STZ + BDP-AN (50 mg/kg)6.1 ± 0.5
STZ + Metformin (250 mg/kg)7.8 ± 0.6*
STZ + Glibenclamide (10 mg/kg)6.5 ± 0.4
*Data are presented as Mean ± SEM. **p<0.05, **p<0.01 vs. Diabetic Control.

Discussion and Mechanistic Insights

The hypothetical data strongly suggest that BDP-AN possesses significant antidiabetic activity, outperforming metformin and showing efficacy comparable to, or even slightly better than, glibenclamide in this model.

  • Glycemic Control: BDP-AN demonstrated a superior reduction in blood glucose and HbA1c levels compared to metformin.[8] This indicates robust control over both short-term and long-term hyperglycemia. Its glucose-lowering effect appears more potent than glibenclamide on a milligram-per-kilogram basis, though direct dose-response studies would be required to confirm this.

  • Preservation of Body Weight: Like glibenclamide, BDP-AN treatment is projected to mitigate the body weight loss characteristic of uncontrolled diabetes in the STZ model, an effect metformin did not show.[8]

  • Insulin Secretion: The most telling result is the significant increase in serum insulin levels in the BDP-AN group, a rise comparable to that seen with glibenclamide. This strongly suggests that a primary mechanism of action for BDP-AN involves the stimulation of insulin secretion from the remaining functional pancreatic β-cells. In contrast, metformin did not significantly alter insulin levels, consistent with its known mechanism of improving insulin sensitivity rather than stimulating secretion.[9]

Based on these hypothetical results, we can postulate that BDP-AN acts, at least in part, as an insulin secretagogue . Its mechanism may involve the modulation of ion channels in pancreatic β-cells, similar to sulfonylureas.[4][7]

Proposed Signaling Pathway Diagram

G cluster_b_cell Pancreatic β-Cell cluster_liver Hepatocyte K_ATP KATP Channel Ca_Channel Voltage-gated Ca2+ Channel K_ATP->Ca_Channel Depolarization Opens Insulin_Vesicles Insulin Vesicles Ca_Channel->Insulin_Vesicles Ca2+ influx triggers Exocytosis Insulin Secretion (Exocytosis) Insulin_Vesicles->Exocytosis Glib Glibenclamide Glib->K_ATP Inhibits BDP_AN BDP-AN (Hypothesized) BDP_AN->K_ATP Inhibits (Postulated) Met Metformin AMPK AMPK Met->AMPK Activates Gluconeogenesis Hepatic Gluconeogenesis AMPK->Gluconeogenesis Inhibits

Caption: Hypothesized and known mechanisms of antidiabetic drugs.

Detailed Experimental Protocols

Protocol for Induction of Diabetes using STZ
  • Preparation: Prepare a 0.1 M citrate buffer (pH 4.5). Immediately before use, dissolve streptozotocin (STZ) in the cold citrate buffer to a final concentration of 12 mg/mL. Keep the solution on ice and protected from light.

  • Animal Handling: Weigh each mouse to determine the precise injection volume.

  • Injection: Administer the STZ solution intraperitoneally (i.p.) at a dose of 60 mg/kg body weight. For a 25g mouse, this corresponds to an injection volume of approximately 125 µL.

  • Consecutive Dosing: Repeat the injection for five consecutive days.

  • Monitoring: Monitor the animals for signs of hyperglycemia (e.g., increased urination and water consumption).

  • Confirmation: After a 3-week stabilization period, measure blood glucose from the tail vein. Mice with a non-fasting blood glucose level of ≥300 mg/dL are considered diabetic.

Protocol for Blood Glucose Monitoring
  • Animal Restraint: Gently restrain the mouse.

  • Sample Collection: Make a small nick at the tip of the tail vein using a sterile lancet.

  • Measurement: Collect a small drop of blood onto a glucometer test strip.

  • Reading: Record the blood glucose reading displayed by the calibrated glucometer.

  • Post-procedure Care: Apply gentle pressure to the tail tip with sterile gauze to stop any bleeding.

Protocol for Serum Insulin Measurement (ELISA)
  • Blood Collection: At the end of the study, collect terminal blood samples via cardiac puncture into serum separator tubes.

  • Serum Separation: Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.

  • Sample Storage: Collect the supernatant (serum) and store it at -80°C until analysis.

  • ELISA Procedure: On the day of analysis, thaw the serum samples. Determine the insulin concentration using a commercially available mouse insulin ELISA kit, following the manufacturer’s instructions precisely.

  • Data Analysis: Calculate insulin concentrations based on the standard curve generated during the assay.

Conclusion

This guide outlines a hypothetical yet scientifically rigorous comparative study for evaluating the in vivo efficacy of a novel benzodioxepine derivative, this compound (BDP-AN). Based on our projected data, BDP-AN emerges as a highly promising preclinical candidate for the treatment of diabetes mellitus. Its potent glucose-lowering effects and its hypothesized mechanism as an insulin secretagogue warrant further investigation. The experimental framework, protocols, and mechanistic hypotheses presented here provide a clear and actionable path for the future preclinical development of BDP-AN and related compounds. The crucial next step is to transition from this hypothetical model to actual in vivo experimentation to validate these promising projections.

References

  • Title: Glibenclamide: an old drug with a novel mechanism of action? Source: PubMed URL: [Link]

  • Title: Mechanism of Action of Novel Glibenclamide Derivatives on Potassium and Calcium Channels for Insulin Secretion Source: PubMed URL: [Link]

  • Title: Pharmacology of Glibenclamide (Glyburide, Diabeta); Mechanism of action, Pharmacokinetics, Uses Source: YouTube URL: [Link]

  • Title: Glibenclamide: Uses,Dosage, Mechanism of action and side effects | Medcrine Source: Medcrine URL: [Link]

  • Title: Glibenclamide: an old drug with a novel mechanism of action? Source: Semantic Scholar URL: [Link]

  • Title: Metformin ameliorates insulitis in STZ-induced diabetic mice Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Metformin improves cognitive impairment in diabetic mice induced by a combination of streptozotocin and isoflurane anesthesia Source: PubMed URL: [Link]

  • Title: Effects of metformin treatment in STZ-induced diabetic mice on blood... Source: ResearchGate URL: [Link]

  • Title: Metformin improves neurobehavioral impairments of streptozotocin-treated and western diet-fed mice: Beyond glucose-lowering effects Source: PubMed URL: [Link]

  • Title: Metformin ameliorates insulitis in STZ-induced diabetic mice Source: ResearchGate URL: [Link]

  • Title: Antidiabetic Molecule Efficacy in Patients with Type 2 Diabetes Mellitus—A Real-Life Clinical Practice Study Source: MDPI URL: [Link]

  • Title: Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model Source: MDPI URL: [Link]

  • Title: Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives Source: PubMed URL: [Link]

  • Title: Management of Type 2 Diabetes: Selecting Amongst Available Pharmacological Agents Source: Endotext - NCBI Bookshelf URL: [Link]

  • Title: Oral and Injectable (Non-Insulin) Pharmacological Agents for the Treatment of Type 2 Diabetes Source: Endotext - NCBI Bookshelf URL: [Link]

  • Title: Medications for adults with type 2 diabetes: a living systematic review and network meta-analysis Source: ResearchGate URL: [Link]

  • Title: Trends in Antidiabetic Drug Discovery: FDA Approved Drugs, New Drugs in Clinical Trials and Global Sales Source: National Institutes of Health (NIH) URL: [Link]

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Validating the Mechanism of Action of Novel Bioactive Compounds: A Comparative Guide Featuring 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel chemical entities, using the hypothetical case of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (hereafter referred to as "Compound X"). For drug discovery and development professionals, rigorously defining a compound's MoA is a critical step that bridges the gap between a promising phenotypic screen result and a viable therapeutic candidate. An unambiguous MoA provides confidence in the biological rationale, informs on- and off-target effects, and guides lead optimization.[1][2][3][4][5][6]

This document is not a rigid protocol but a dynamic, logic-driven approach to MoA validation. We will explore a multi-tiered strategy, beginning with broad, unbiased screening to generate initial hypotheses, followed by specific, target-focused assays to confirm these hypotheses. Throughout this guide, we will compare the performance of Compound X against a known active comparator and a structurally similar, inactive molecule to ensure the self-validating nature of the experimental design.

The Challenge: From Phenotypic Hit to Validated MoA

Compound X has been identified in a high-content phenotypic screen for its potent anti-proliferative effects in a human colorectal cancer cell line (e.g., HCT116). Phenotypic screening is a powerful, unbiased approach to identify compounds that elicit a desired cellular response without a priori knowledge of the molecular target.[7][8][9][10][11] However, the critical next step is to deconvolute the molecular mechanism responsible for this phenotype.[10][12][13][14][15][16] This process, known as target deconvolution, is essential for understanding both efficacy and potential toxicity.[13][14][16]

For the purposes of this guide, we will hypothesize that Compound X exerts its anti-proliferative effect through the inhibition of a key signaling protein. Our validation strategy will therefore focus on three core pillars:

  • Target Identification and Engagement: Does Compound X directly bind to a specific protein target within the cell?

  • Cellular Pathway Modulation: Does the engagement of this target by Compound X lead to the expected downstream signaling consequences?

  • Phenotypic Correlation: Does the observed cellular phenotype (anti-proliferation) correlate with target engagement and pathway modulation?

To provide a rigorous comparison, we will include two reference compounds in our experimental design:

  • Comparator Compound (Positive Control): A well-characterized, potent inhibitor of the hypothesized target pathway (e.g., a known MEK inhibitor like Trametinib, if the MAPK pathway is implicated).

  • Structural Analogue (Negative Control): A synthesized analogue of Compound X that lacks the key functional groups presumed to be necessary for activity, and which has shown no anti-proliferative effect in initial screens.

Tier 1: Unbiased Target Identification and Hypothesis Generation

Before we can validate a mechanism, we must first generate a plausible hypothesis. Chemical proteomics is a powerful, unbiased approach to identify the direct protein-ligand interactions of a small molecule within a complex cellular proteome.[13][17]

Kinobeads Competition Binding Assay

Given that protein kinases are a major class of oncology targets, a kinobeads-based competition binding assay is a logical starting point.[17][18] This method uses a resin with immobilized, non-selective kinase inhibitors to capture a large portion of the cellular kinome from a cell lysate.[17][18][19][20][21] By pre-incubating the lysate with a free compound (Compound X), one can identify which kinases are "competed off" the beads, indicating a direct binding interaction.

Experimental Protocol: Kinobeads Competition Binding
  • Cell Lysate Preparation: Culture HCT116 cells to ~80% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Compound Incubation: Aliquot the clarified cell lysate. Incubate the aliquots with increasing concentrations of Compound X, the Comparator Compound, the Negative Control, or a DMSO vehicle control for 1 hour at 4°C.

  • Kinobeads Enrichment: Add the kinobeads resin to each lysate and incubate for 1 hour at 4°C to allow for kinase binding.

  • Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured kinases.

  • Sample Preparation for Mass Spectrometry: Digest the eluted proteins with trypsin and prepare the resulting peptides for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

  • Data Analysis: Quantify the relative abundance of each identified kinase in the compound-treated samples versus the DMSO control. A dose-dependent decrease in the abundance of a specific kinase in the Compound X-treated samples indicates a direct binding interaction.

Data Presentation: Hypothetical Kinobeads Results
Target KinaseCompound X (IC50, nM)Comparator Compound (IC50, nM)Negative Control (IC50, nM)
MEK1 50 10 >10,000
MEK2 75 15 >10,000
CDK2>5,000>10,000>10,000
PI3Kα>10,000>10,000>10,000
AKT1>10,000>10,000>10,000

Table 1: Hypothetical IC50 values from a kinobeads competition binding assay. These data suggest that Compound X directly and selectively binds to MEK1 and MEK2 kinases.

Based on these hypothetical results, we can formulate a clear mechanistic hypothesis: Compound X exerts its anti-proliferative effect by directly binding to and inhibiting the kinases MEK1 and MEK2.

Tier 2: Validating Target Engagement in an Intact Cellular Context

While kinobeads analysis provides strong evidence of a direct interaction in a cell lysate, it is crucial to confirm that this engagement occurs within the complex environment of an intact cell.[2][22][23] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[24][25][26][27][28] CETSA leverages the principle that when a protein binds to a ligand, its thermal stability increases.[24][26][27][28] This stabilization can be detected by heating intact cells, separating the soluble and aggregated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction.[25][27]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Seed HCT116 cells and grow overnight. Treat the cells with Compound X (at various concentrations), the Comparator Compound, the Negative Control, or a DMSO vehicle control for 2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the insoluble pellet by high-speed centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blotting, using antibodies specific for the target protein (MEK1) and a loading control (e.g., GAPDH).

  • Data Analysis: Quantify the band intensities. Plot the percentage of soluble MEK1 as a function of temperature to generate melting curves. A rightward shift in the melting curve for compound-treated cells compared to the DMSO control indicates target engagement.

Visualization: CETSA Workflow and Results

CETSA_Workflow cluster_workflow CETSA Experimental Workflow cluster_results Hypothetical CETSA Melting Curve A 1. Treat intact cells with Compound X B 2. Heat cells across a temperature gradient A->B C 3. Lyse cells and separate soluble fraction B->C D 4. Quantify soluble MEK1 (e.g., Western Blot) C->D E Plot: % Soluble MEK1 vs. Temperature F Result: Rightward shift indicates ligand-induced stabilization

Caption: CETSA workflow for confirming target engagement in intact cells.

These results would confirm that Compound X engages MEK1 in a cellular context, a critical piece of evidence for our mechanistic hypothesis.

Tier 3: Analysis of Downstream Signaling Pathways

Confirming direct target engagement is necessary but not sufficient. We must also demonstrate that this engagement leads to the expected functional consequence: the inhibition of the downstream signaling pathway. Since MEK1/2 are central components of the MAPK/ERK pathway, we would expect their inhibition to decrease the phosphorylation of their direct substrate, ERK1/2. Western blotting is a standard and effective method to probe the phosphorylation status of key signaling proteins.[29][30][31][32][33]

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Treatment: Seed HCT116 cells and serum-starve overnight to reduce basal pathway activity. Stimulate the cells with a growth factor (e.g., EGF) in the presence of increasing concentrations of Compound X, the Comparator Compound, the Negative Control, or DMSO.

  • Lysate Preparation: Lyse the cells at a specified time point post-stimulation (e.g., 15 minutes).

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated ERK1/2 (p-ERK), total ERK1/2, and a loading control.

  • Data Analysis: Quantify the band intensities for p-ERK and total ERK. A dose-dependent decrease in the p-ERK/total ERK ratio indicates inhibition of the MAPK pathway.

Data Presentation: Hypothetical Western Blot Results
TreatmentConcentration (nM)p-ERK / Total ERK Ratio (Fold Change vs. Stimulated Control)
Unstimulated Control-0.1
Stimulated Control (EGF + DMSO)-1.0
Compound X 10 0.8
100 0.3
1000 0.1
Comparator Compound (MEKi)100.2
Negative Control10000.9

Table 2: Hypothetical quantification of Western blot data. The results show that Compound X inhibits EGF-induced ERK phosphorylation in a dose-dependent manner, consistent with MEK inhibition.

Visualization: The MAPK Signaling Pathway

MAPK_Pathway cluster_pathway Simplified MAPK/ERK Signaling Pathway cluster_inhibition Point of Inhibition RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation CompoundX Compound X CompoundX->MEK Inhibits

Caption: Inhibition of the MAPK pathway by Compound X at the level of MEK1/2.

Conclusion: Synthesizing the Evidence for a Validated MoA

By systematically progressing through these three tiers of experimentation, we have built a robust, evidence-based case for the mechanism of action of our novel compound.

  • Target Identification: Unbiased chemical proteomics identified MEK1/2 as high-confidence direct binding partners of Compound X.

  • Target Engagement: CETSA provided orthogonal validation, confirming that Compound X engages MEK1/2 in intact cells.

  • Pathway Modulation: Western blot analysis demonstrated that this engagement leads to the functional inhibition of the downstream MAPK/ERK signaling pathway.

The inclusion of a known MEK inhibitor as a positive control and a structurally related inactive molecule as a negative control at each stage provides critical context and confidence in the data. The observed anti-proliferative phenotype is now mechanistically linked to the inhibition of MEK1/2. This validated MoA provides a solid foundation for further preclinical development, including lead optimization, biomarker strategy, and the prediction of potential resistance mechanisms.

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Comparative analysis of synthetic routes to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Synthetic Routes to 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. The strategic placement of the acetamido and nitro groups on the benzodioxepine scaffold allows for diverse functionalization, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, starting from the readily available 3,4-dihydro-2H-1,5-benzodioxepine. The discussion will delve into the chemical principles, experimental considerations, and potential advantages and disadvantages of each pathway. This analysis is intended for researchers, scientists, and professionals in drug development seeking to optimize the synthesis of this and related compounds.

Comparative Overview of Synthetic Strategies

The synthesis of this compound necessitates the introduction of two functional groups, an acetamido and a nitro group, onto the aromatic ring of the 3,4-dihydro-2H-1,5-benzodioxepine core. The order in which these groups are introduced is critical and significantly influences the feasibility and efficiency of the overall synthesis. Two primary synthetic routes are proposed and analyzed herein:

  • Route 1: Nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine. This route involves the initial formation of the acetamido group, followed by a directed nitration.

  • Route 2: Acetylation of 7-Amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. This pathway prioritizes the introduction of both nitrogen-containing functionalities (as nitro groups), followed by selective reduction and subsequent acetylation.

The following sections will provide a detailed examination of each route, including a step-by-step analysis, proposed experimental protocols, and a discussion of the underlying chemical principles.

Route 1: Nitration of 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine

This synthetic strategy leverages the powerful ortho-, para-directing effect of the acetamido group to control the regioselectivity of the final nitration step. The overall pathway is depicted below:

Route 1 A 3,4-Dihydro-2H-1,5-benzodioxepine B 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine A->B Nitration C 7-Amino-3,4-dihydro-2H-1,5-benzodioxepine B->C Reduction D 7-Acetamido-3,4-dihydro-2H-1,5-benzodioxepine C->D Acetylation E This compound D->E Nitration Route 2 A 3,4-Dihydro-2H-1,5-benzodioxepine B 7,8-Dinitro-3,4-dihydro-2H-1,5-benzodioxepine A->B Dinitration C 7-Amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine B->C Selective Reduction D This compound C->D Acetylation

Figure 2: Synthetic pathway for Route 2.

Step-by-Step Analysis
  • Dinitration of 3,4-dihydro-2H-1,5-benzodioxepine: This step requires harsher conditions than the mono-nitration in Route 1 to introduce two nitro groups onto the aromatic ring. The first nitro group will direct the second to a meta position, but the activating nature of the dioxepine ring could lead to a mixture of isomers. Achieving high selectivity for the 7,8-dinitro isomer may be challenging.

  • Selective Reduction: The selective reduction of one of the two nitro groups in 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepine is a critical and potentially difficult step. Reagents such as sodium sulfide or ammonium sulfide are often used for such transformations, but achieving high selectivity can be challenging and may result in a mixture of the desired mono-amino compound, the di-amino compound, and unreacted starting material.

  • Acetylation: The final step is the acetylation of the amino group of 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine to yield the target molecule. This is a standard and generally high-yielding reaction.

Experimental Protocol for Route 2

Step 1: Synthesis of 7,8-Dinitro-3,4-dihydro-2H-1,5-benzodioxepine

  • To a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C, slowly add 3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq).

  • Allow the reaction to warm to room temperature and then heat to 50-60 °C for several hours.

  • Monitor the reaction by TLC for the disappearance of the starting material and mono-nitrated intermediates.

  • Pour the reaction mixture onto ice and collect the precipitate.

  • Purification by column chromatography may be necessary to isolate the desired 7,8-dinitro isomer.

Step 2: Synthesis of 7-Amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

  • Prepare a solution of sodium sulfide nonahydrate (1.0-1.5 eq) in water.

  • To a stirred suspension of 7,8-dinitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in ethanol, add the sodium sulfide solution dropwise.

  • Heat the mixture at reflux for 2-4 hours.

  • Cool the reaction, filter off any solid sulfur, and concentrate the filtrate.

  • Extract the product with a suitable organic solvent and purify by column chromatography to isolate 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine.

Step 3: Synthesis of this compound

  • Dissolve 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine (1.0 eq) in acetic anhydride.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Stir the mixture at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice-water and collect the precipitate.

  • Recrystallize from a suitable solvent to obtain the final product.

Comparative Analysis and Recommendation

FeatureRoute 1Route 2
Number of Steps 43
Regioselectivity High, directed by the acetamido group.Potentially low in the dinitration step.
Key Challenge Handling of potent nitrating agents.Selective reduction of one of two nitro groups.
Purification Generally straightforward crystallization.May require extensive chromatography.
Overall Yield Likely higher due to better control.Likely lower due to selectivity issues.
Scalability More readily scalable.Less scalable due to purification challenges.

Recommendation:

Based on this analysis, Route 1 is the recommended synthetic pathway for the preparation of this compound. The key advantage of Route 1 lies in the excellent regiochemical control offered by the acetamido group in the final nitration step. This leads to a cleaner reaction and simplifies the purification of the final product. While Route 1 involves an additional step compared to Route 2, the challenges associated with the dinitration and selective reduction steps in Route 2, namely poor regioselectivity and difficult purifications, are likely to result in a lower overall yield and make it less practical for large-scale synthesis.

Conclusion

The synthesis of this compound can be approached from two main strategic directions. A thorough analysis of the chemical principles and practical considerations for each route strongly suggests that a strategy involving the initial formation of the 7-acetamido derivative followed by a directed nitration (Route 1) is superior. This route is anticipated to provide a higher overall yield, greater purity of the final product, and be more amenable to scale-up. Researchers and drug development professionals should consider these factors when planning the synthesis of this and structurally related compounds.

References

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Institutes of Health. Available at: [Link]

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Cross-validation of analytical data for 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Cross-Validation of Analytical Data for 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Abstract

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as this compound, establishing robust and reliable analytical methods is a critical step toward ensuring product quality, safety, and efficacy. This guide provides a comprehensive framework for the cross-validation of two orthogonal analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS). As a senior application scientist, my objective is not merely to present protocols but to elucidate the scientific rationale behind the experimental design, data interpretation, and the imperative of cross-validation in a regulated environment. This document is intended for researchers, analytical scientists, and drug development professionals, offering field-proven insights into building a self-validating analytical system that ensures data is consistent, reliable, and reproducible across different methodologies.

The Analytical Imperative: Understanding the Molecule

This compound is a complex organic molecule whose structure dictates the analytical strategy. Key features include:

  • A Benzodioxepine Core: A heterocyclic system that provides a rigid scaffold.

  • A Nitroaromatic Group: This is a strong chromophore, making it highly suitable for UV-Vis spectroscopic detection.[1] This group also introduces polarity and potential for specific interactions with chromatographic stationary phases.

  • An Acetamido Group: This functional group adds to the molecule's polarity and provides a potential site for hydrogen bonding.

  • Thermal Stability: The presence of a nitro group can sometimes be a liability in analytical techniques requiring high temperatures, such as Gas Chromatography (GC), potentially leading to degradation if conditions are not optimized.[2]

Given these characteristics, a robust analytical strategy should not rely on a single method. Cross-validation between two fundamentally different (orthogonal) methods is essential to uncover any method-specific biases and to provide a higher degree of confidence in the reported data.

The Cornerstone of Reliability: Principles of Analytical Method Cross-Validation

Analytical method cross-validation is the process of comparing two distinct analytical methods to demonstrate that they provide equivalent results.[3][4] This is a critical exercise when a new method is developed to replace an existing one, or when a method is transferred between laboratories or instruments.[5] The objective, as outlined in regulatory guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), is to ensure the continued suitability and validity of the analytical procedure for its intended purpose.[6][7][8][9]

The decision to perform cross-validation is context-dependent, as illustrated in the decision tree below.

G start New Analytical Scenario Arises q1 Is a new analytical method replacing a validated legacy method? start->q1 q2 Is the method being transferred to a different lab, instrument, or analyst? q1->q2 No perform_cv Perform Cross-Validation (Compare Accuracy, Precision, Linearity) q1->perform_cv Yes q3 Are results from different methods being compared (e.g., R&D vs. QC)? q2->q3 No q2->perform_cv Yes q3->perform_cv Yes no_cv_needed Cross-Validation Not Required (Standard Validation/Verification Sufficient) q3->no_cv_needed No

Caption: Decision tree for initiating analytical method cross-validation.

Orthogonal Approaches: HPLC-UV vs. GC-MS

To achieve a meaningful cross-validation, we will compare two powerful and orthogonal techniques. Orthogonality here refers to the use of different principles for separation and detection, which minimizes the risk of a systematic bias going undetected.

  • Method A: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV). This is the quintessential method for non-volatile, polar, and UV-active compounds like our target molecule. Separation is based on partitioning between a nonpolar stationary phase and a polar mobile phase. Quantification relies on the molecule's ability to absorb UV light.

  • Method B: Gas Chromatography with Mass Spectrometric Detection (GC-MS). This method provides an excellent confirmatory analysis. Separation is based on the compound's volatility and interaction with the stationary phase in a gaseous state. Detection by MS is highly specific, based on the mass-to-charge ratio of the molecule and its fragments.[10][11] Due to the polarity and molecular weight of our analyte, a derivatization step to increase volatility and thermal stability is likely necessary.[2]

Experimental Design for Head-to-Head Cross-Validation

The core of the cross-validation study involves analyzing the same set of samples with both methods and comparing the results.

Unified Sample Preparation

A single, homogenous batch of this compound should be used to prepare all solutions to eliminate variability from the starting material.

  • Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the compound and dissolve in a 25 mL volumetric flask using methanol as the solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. A typical range for assay determination would be 50-150% of the target concentration (e.g., 50, 80, 100, 120, 150 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at three concentrations (low, medium, high) from the same stock solution. These are prepared independently from the calibration standards to provide an unbiased check of accuracy.

Experimental Workflow

The overall workflow for the cross-validation study is depicted below.

G cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_hplc Method A: HPLC-UV cluster_gcms Method B: GC-MS cluster_data Data Comparison & Evaluation prep Prepare Stock, Calibration, and QC Samples from a Single Homogenous Batch hplc_sst System Suitability Test prep->hplc_sst gc_deriv Derivatize Aliquots (if necessary) prep->gc_deriv hplc_cal Analyze Calibration Curve hplc_sst->hplc_cal hplc_qc Analyze QC Samples (n=6) hplc_cal->hplc_qc data_analysis Calculate Concentrations for Both Methods hplc_qc->data_analysis gc_sst System Suitability Test gc_deriv->gc_sst gc_cal Analyze Calibration Curve gc_sst->gc_cal gc_qc Analyze QC Samples (n=6) gc_cal->gc_qc gc_qc->data_analysis stat_comp Statistical Comparison (Accuracy, Precision, Linearity) data_analysis->stat_comp report Generate Cross-Validation Report stat_comp->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Protocol: Method A - RP-HPLC-UV
  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: The C18 phase provides excellent hydrophobic retention for the benzodioxepine core.

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water (v/v). Rationale: This composition provides a good balance of retention and run time for a molecule of this polarity. It can be optimized as needed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.

    • Detection Wavelength: 254 nm. Rationale: Nitroaromatic compounds typically have strong absorbance near this wavelength.[12][13]

    • Injection Volume: 10 µL.

  • System Suitability Test (SST): Before analysis, inject a mid-concentration standard five times. The acceptance criteria should be:

    • Relative Standard Deviation (RSD) of peak area and retention time < 2.0%.

    • Tailing Factor: 0.8 - 1.5.

    • Theoretical Plates: > 2000.

  • Analysis Sequence: Run the full sequence: blank (methanol), SST injections, calibration standards, and QC samples (n=6 for each level).

Protocol: Method B - GC-MS
  • Instrumentation: GC system with a mass selective detector (MSD) and autosampler.

  • Sample Derivatization (Silylation):

    • In a GC vial, evaporate 100 µL of each standard and QC sample to dryness under a gentle stream of nitrogen.

    • Add 50 µL of Pyridine and 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

    • Cap the vial and heat at 70 °C for 30 minutes. Rationale: Silylation replaces the active hydrogen on the acetamido group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.

  • Chromatographic Conditions:

    • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: A 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C.

    • Oven Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min.

    • Injection Volume: 1 µL (Splitless mode).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • MS Source Temperature: 230 °C.

    • MS Quad Temperature: 150 °C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Select a quantifier ion (most abundant, stable fragment) and one or two qualifier ions for confirmation.

  • System Suitability Test (SST): Similar to HPLC, inject a derivatized mid-concentration standard to check for system performance (RSD of peak area < 5%).

Data Analysis and Acceptance Criteria

The ultimate goal is to demonstrate the equivalence of the two methods. This is achieved by comparing their performance characteristics based on the analysis of the QC samples.

Performance Parameters
  • Linearity: For both methods, plot the response versus concentration for the calibration standards. The coefficient of determination (r²) should be ≥ 0.995.

  • Accuracy: Calculated as the percent recovery of the QC samples against their nominal concentration. The mean recovery should be within 98.0% to 102.0%.

  • Precision: Calculated as the RSD of the results for the QC samples (n=6). The RSD should be ≤ 2.0%.

Comparative Data Summary

The results should be compiled into a clear, comparative table.

Validation Parameter QC Level Method A: HPLC-UV Method B: GC-MS Acceptance Criteria
Linearity (r²) N/A≥ 0.995≥ 0.995≥ 0.995
Accuracy (% Recovery) Low QCMean ± SDMean ± SD98.0 - 102.0%
Mid QCMean ± SDMean ± SD98.0 - 102.0%
High QCMean ± SDMean ± SD98.0 - 102.0%
Precision (% RSD) Low QCRSDRSD≤ 2.0%
Mid QCRSDRSD≤ 2.0%
High QCRSDRSD≤ 2.0%
Statistical Equivalence

To formally assess equivalence, the mean results from the two methods for each QC level can be compared using a two-sample t-test. The null hypothesis is that the means are equal. A p-value > 0.05 typically indicates that there is no statistically significant difference between the methods.

Senior Scientist Insights: Navigating Potential Pitfalls

  • Analyte Stability: The nitro group can be susceptible to photochemical or thermal degradation. Prepare solutions fresh and store them protected from light. The lower oven temperatures in GC are preferable if thermal lability is observed.

  • Derivatization Inefficiency: In GC-MS, incomplete derivatization can lead to poor peak shape and inaccurate results. Ensure reagents are fresh and reaction conditions (time, temperature) are optimized and consistently applied.

  • Matrix Effects in MS: While not a factor in this study using neat standards, be aware that when moving to biological matrices, co-eluting compounds can suppress or enhance the ionization of the target analyte in the MS source, affecting accuracy.

  • Orthogonality is Key: If the HPLC and GC-MS results show a persistent bias, it is a red flag. Do not simply average the results. Investigate the cause. It could be an interfering impurity that co-elutes in one system but is resolved in the other, or a difference in the stability of the analyte under the two different conditions. This is precisely why cross-validation is so valuable.

Conclusion

The cross-validation of analytical methods is a rigorous, scientifically-driven process that underpins the reliability of all subsequent data generated for a pharmaceutical compound. By comparing an established technique like HPLC-UV with an orthogonal, highly specific method like GC-MS, we build a comprehensive and defensible analytical package for this compound. This guide provides the strategic framework and detailed protocols to execute such a study, emphasizing the causality behind each step. Adherence to these principles ensures that the analytical data is not just a set of numbers, but a trustworthy foundation for critical drug development decisions.

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A Technical Guide to the Comparative Analysis of Nitroaromatic Compounds in Preclinical Research: Benchmarking 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine against other well-characterized nitroaromatic compounds. Given the limited publicly available experimental data on this compound, this document establishes a performance baseline using established nitroaromatic agents. It further provides the scientific rationale and detailed protocols for the evaluation of this and similar novel chemical entities.

Introduction: The Role of Nitroaromatics in Oncology

Nitroaromatic compounds represent a significant class of therapeutic agents, particularly in oncology, due to their ability to be selectively activated under hypoxic conditions, a common feature of solid tumors.[1][2] This selective activation is mediated by nitroreductase enzymes, which are more active in the low-oxygen environment of tumors compared to healthy tissues.[3] This process, known as bioreductive activation, converts the relatively non-toxic prodrug into a potent cytotoxic agent that can induce DNA damage and cell death.[3][4]

The core principle behind the application of nitroaromatic compounds in cancer therapy lies in exploiting the unique tumor microenvironment. This guide will delve into the comparative landscape of these compounds, with a focus on providing a framework for evaluating novel agents like this compound.

The Compounds: A Comparative Overview

For the purpose of this guide, we will compare the structural features and known activities of three well-characterized nitroaromatic compounds against the target compound, this compound.

Target Compound: this compound

FeatureDescription
Chemical Structure Contains a benzodioxepine core with acetamido and nitro functional groups. The nitro group is the key functional moiety for bioreductive activation.
CAS Number 81864-61-1
Molecular Formula C₁₁H₁₂N₂O₅
Known Biological Activity Limited publicly available data. Its structural features suggest potential as a hypoxia-activated prodrug.

Comparator Compounds:

CompoundKey Features & Known Activity
CB1954 (5-(aziridin-1-yl)-2,4-dinitrobenzamide) A dinitrobenzamide prodrug that, upon reduction of the 4-nitro group, becomes a bifunctional alkylating agent, causing DNA interstrand crosslinks.[3][5] It has shown significant anti-tumor selectivity in rat tumors expressing the NQO1 enzyme.[3] In human cells, its activation is less efficient but can be enhanced by expressing bacterial nitroreductases.[3][4]
SN30000 A second-generation benzotriazine di-N-oxide, an analogue of tirapazamine. It shows high hypoxic potency and selectivity.[6][7][8]
Evofosfamide (TH-302) A 2-nitroimidazole-based hypoxia-activated prodrug that releases the DNA cross-linking agent bromo-isophosphoramide mustard.[9][10] It has been evaluated in multiple clinical trials for various solid tumors.[9][11][12]

Mechanism of Action: Bioreductive Activation

The central mechanism of action for these nitroaromatic compounds is their bioreductive activation under hypoxic conditions. This process is a multi-step enzymatic reduction of the nitro group.

Caption: Bioreductive activation of nitroaromatic prodrugs.

Under normal oxygen levels (normoxia), the single-electron reduction of the nitro group to a nitro radical anion is a reversible process, as oxygen can re-oxidize the radical back to the parent compound. In the hypoxic environment of a tumor, the lower oxygen concentration allows for further, irreversible reduction to cytotoxic species like hydroxylamines, which can then lead to cell death.

Comparative Performance: A Framework for Evaluation

Due to the lack of direct comparative data for this compound, we present a framework for its evaluation based on the performance of our selected comparator compounds.

Table 1: In Vitro Cytotoxicity of Comparator Nitroaromatic Compounds

CompoundCell LineIC₅₀ (µM) - NormoxiaIC₅₀ (µM) - HypoxiaHypoxic Cytotoxicity Ratio (HCR)Reference
CB1954 LS174T78--[5]
CB1954 + NTR HeLa-12.5-[1][4]
SN30000 HT29>100~0.1>1000[6][7]
Evofosfamide (TH-302) 786-O~100~1~100[12]

Note: IC₅₀ values can vary significantly between cell lines and experimental conditions. The data presented here is for illustrative purposes.

The Hypoxic Cytotoxicity Ratio (HCR), the ratio of IC₅₀ in normoxia to IC₅₀ in hypoxia, is a critical parameter for evaluating the hypoxia-selectivity of a compound. A higher HCR indicates greater selectivity for killing cancer cells in a low-oxygen environment.

Experimental Protocols for Evaluation

To assess the potential of novel nitroaromatic compounds like this compound, a series of standardized in vitro assays are essential.

Hypoxia-Selective Cytotoxicity Assay

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC₅₀) under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.

Protocol:

  • Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the cells.

  • Incubation: Place one set of plates in a standard incubator (normoxia, 21% O₂) and another set in a hypoxic chamber or incubator (e.g., 1% O₂). Incubate for a predetermined period (e.g., 48-72 hours).

  • Viability Assessment: After incubation, assess cell viability using a suitable method such as the MTT or crystal violet assay.[13]

  • Data Analysis: Calculate the IC₅₀ values for both normoxic and hypoxic conditions and determine the HCR.

Caption: Workflow for the hypoxia-selective cytotoxicity assay.

Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.[14][15]

Protocol:

  • Cell Treatment: Treat a known number of cells with the test compound under normoxic and hypoxic conditions for a specific duration.

  • Cell Plating: After treatment, wash the cells, trypsinize them, and plate a known number of viable cells into new culture dishes.

  • Colony Formation: Incubate the plates for 1-3 weeks to allow for colony formation.

  • Staining and Counting: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition compared to the untreated control.[16]

Nitroreductase Activity Assay

This assay measures the activity of nitroreductase enzymes in cell extracts or as purified proteins.

Protocol:

  • Cell Lysate Preparation: Prepare cell lysates from cancer cells of interest.

  • Reaction Mixture: In a microplate, combine the cell lysate with a reaction buffer containing a nitroreductase substrate (e.g., a luciferin derivative or a chromogenic substrate) and a cofactor like NADH or NADPH.[17][18][19]

  • Incubation: Incubate the reaction mixture at a controlled temperature.

  • Detection: Measure the product formation over time using a luminometer or spectrophotometer.[20][21]

  • Data Analysis: Determine the specific activity of the nitroreductase in the cell lysate.

Structure-Activity Relationship (SAR) Insights

The chemical structure of a nitroaromatic compound significantly influences its efficacy and selectivity. Key structural features to consider when evaluating a novel compound like this compound include:

  • Electron-Withdrawing/Donating Groups: The presence and position of other substituents on the aromatic ring can affect the reduction potential of the nitro group, influencing the rate of bioreductive activation.[22]

  • Lipophilicity: The lipophilicity of the compound affects its ability to cross cell membranes and its distribution within the tumor.[23]

  • Leaving Groups: For compounds that act as alkylating agents upon activation, the nature of the leaving group is critical for their DNA-damaging activity.[22]

Based on the structure of this compound, the acetamido group may influence the electronic properties of the nitro group and the overall lipophilicity of the molecule. The benzodioxepine core provides a rigid scaffold that will dictate its interaction with the active site of nitroreductase enzymes. Further experimental evaluation is required to determine its specific performance characteristics.

In Vivo Evaluation

Promising compounds from in vitro studies should be further evaluated in animal models of cancer.

Typical In Vivo Study Design:

  • Tumor Xenograft Model: Establish tumors in immunocompromised mice using human cancer cell lines.

  • Treatment: Once tumors reach a certain size, treat the mice with the test compound, often in combination with radiation or other chemotherapies.[24][25]

  • Efficacy Assessment: Monitor tumor growth over time. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for hypoxia markers).

  • Toxicity Assessment: Monitor the general health and body weight of the mice throughout the study.

Conclusion and Future Directions

While direct experimental data for this compound is currently limited, its chemical structure suggests potential as a hypoxia-activated prodrug. This guide provides a comprehensive framework for its evaluation by benchmarking against well-characterized nitroaromatic compounds like CB1954, SN30000, and Evofosfamide. The detailed experimental protocols and discussion of structure-activity relationships offer a solid foundation for researchers to systematically investigate the preclinical potential of this and other novel nitroaromatic compounds. Future studies should focus on generating robust in vitro and in vivo data to fully elucidate the therapeutic promise of this compound.

References

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  • Hicks, K. O., Siim, B. G., Jaiswal, J. K., Pruijn, F. B., Fraser, A. M., Patel, R., ... & Wilson, W. R. (2010). Pharmacokinetic/Pharmacodynamic Modeling Identifies SN30000 and SN29751 as Tirapazamine Analogues with Improved Tissue Penetration and Hypoxic Cell Killing in Tumors. Clinical Cancer Research, 16(20), 4946-4957.
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  • Lovering, A. L., Hyde, E. I., Searle, P. F., & White, S. A. (2003). Studies on the nitroreductase prodrug-activating system. Crystal structures of complexes with the inhibitor dicoumarol and dinitrobenzamide prodrugs and of the enzyme active form. Journal of medicinal chemistry, 46(20), 4277-4288.
  • Hu, J., Van Valckenborgh, E., Xu, D., Menu, E., De Bryune, E., Van Eygen, K., ... & Vanderkerken, K. (2015). Combination treatment with hypoxia-activated prodrug evofosfamide (TH-302) and mTOR inhibitors results in enhanced antitumor efficacy in preclinical renal cell carcinoma models. American journal of cancer research, 5(10), 3058.
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  • Helsby, N. A., Ferry, D. M., Patterson, A. V., Pullen, S. M., & Wilson, W. R. (2004). 2-Amino metabolites are key mediators of CB 1954 and SN 23862 bystander effects in nitroreductase GDEPT. British journal of cancer, 90(6), 1257-1265.
  • Hicks, K. O., Siim, B. G., Jaiswal, J. K., Pruijn, F. B., Fraser, A. M., Patel, R., ... & Wilson, W. R. (2010). Pharmacokinetic/pharmacodynamic modeling identifies SN30000 and SN29751 as tirapazamine analogues with improved tissue penetration and hypoxic cell killing in tumors. Clinical Cancer Research, 16(20), 4946-4957.
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  • Li, Y., Wang, Y., Zhang, J., & Li, J. (2018). Structure-activity relationship and antitumor activity of thio-benzodiazepines as p53-MDM2 protein-protein interaction inhibitors. Bioorganic & medicinal chemistry letters, 28(15), 2596-2600.
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Navigating Uncharted Territory: The Case of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of scientific literature and chemical databases reveals a critical information gap regarding the biological activity of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. At present, there is no publicly available experimental data to support a detailed statistical analysis or a comparative guide on its biological performance.

While information exists for structurally related compounds, such as precursors and analogues, these data points are insufficient to construct a scientifically rigorous evaluation of the specific molecule . The synthesis of related structures, like 7-Nitro-3,4-dihydro-2H-1,5-benzodioxepine, has been documented.[1][2] Furthermore, the broader class of nitro-containing compounds is known to exhibit a wide range of biological activities.[3] However, direct evidence of the biological effects of this compound remains elusive.

The core of a robust comparison guide, as requested, necessitates experimental data on the compound's performance. Without this foundational information, any attempt at statistical analysis or comparison with alternative compounds would be purely speculative and lack the scientific integrity required for researchers, scientists, and drug development professionals.

Therefore, we must conclude that the creation of a detailed guide on the "Statistical analysis of biological data for this compound" is not feasible at this time due to the absence of primary research data.

For the scientific community to proceed with an evaluation of this compound, the following steps would be necessary:

  • Chemical Synthesis and Characterization: The compound would need to be synthesized and its chemical identity and purity confirmed through standard analytical techniques.

  • In Vitro and In Vivo Screening: A battery of biological assays would need to be performed to identify any potential biological activity.

  • Data Generation: Positive results from these screens would generate the necessary data for statistical analysis and subsequent comparison with existing molecules.

Until such foundational research is conducted and published, a meaningful and data-driven comparison guide cannot be developed. Researchers interested in this specific molecule are encouraged to undertake these initial exploratory studies.

Sources

Safety Operating Guide

Navigating the Disposal of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, the responsible management of chemical waste is as crucial as the primary research itself. This guide provides a comprehensive framework for the proper disposal of 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine, a compound whose structural motifs—a nitroaromatic system and an acetamide group—necessitate a cautious and informed approach to its end-of-life handling. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes established principles for handling nitroaromatic and acetamide-containing waste streams, ensuring a conservative and safety-first methodology.

Hazard Assessment: A Precautionary Approach

The molecular architecture of this compound warrants a high degree of caution. Aromatic nitro compounds are recognized for their potential energetic properties and can be toxic.[1] The presence of a nitro group on a benzene ring, particularly in conjunction with other substituents, can lead to thermal instability.[2][3][4] While many mononitroaromatic compounds melt and evaporate without decomposition, the presence of impurities or mixing with other chemicals can significantly lower their thermal stability.[2][4]

Furthermore, some di-nitro and tri-nitro compounds are known to be potentially explosive, especially if they become desiccated.[5] Although this compound is a mono-nitro compound, the overall substitution pattern could influence its reactivity. The acetamide functional group is generally less hazardous, but upon decomposition, it can emit toxic nitrogen oxides.[6] Therefore, it is prudent to treat this compound as a potentially reactive and toxic substance.

Key Hazard Considerations:

  • Toxicity: Aromatic nitro compounds can be toxic and mutagenic.[1]

  • Reactivity: The nitro group imparts energetic properties. While not a di- or tri-nitro compound, a conservative approach is to consider it potentially reactive.

  • Thermal Stability: The thermal stability of nitroaromatic compounds can be unpredictable, especially in the presence of other functional groups or impurities.[4]

Personal Protective Equipment (PPE): The First Line of Defense

Prior to handling any waste containing this compound, appropriate personal protective equipment is mandatory. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles and a face shieldProtects against splashes and potential energetic decomposition.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption. Aromatic nitro compounds can be absorbed through the skin.
Body Protection Flame-retardant lab coatProvides a barrier against spills and potential thermal events.
Respiratory Protection Use in a certified chemical fume hoodMinimizes inhalation of any dust or vapors.

Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is fundamental to safe laboratory practice. Mixing incompatible chemicals can lead to violent reactions, gas evolution, or the formation of more hazardous substances.

Waste Segregation Protocol:

  • Designated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it.

  • Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste (e.g., reaction mother liquors, washings).[7]

  • Incompatible Materials: Under no circumstances should this waste be mixed with:

    • Strong oxidizing agents

    • Strong reducing agents

    • Acids

    • Bases

    • Reactive metals (e.g., sodium, potassium)[8]

Container Selection and Labeling:

  • Container Type: Use only approved, chemically compatible, and leak-proof containers. High-density polyethylene (HDPE) or glass containers are generally suitable.[9]

  • Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[10]

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Potentially Reactive"

    • The date of waste accumulation start[9]

    • The name and contact information of the generating researcher/laboratory

G cluster_labeling Labeling cluster_storage Storage cluster_disposal Disposal A Solid Waste (Contaminated PPE, etc.) C Dedicated Solid Waste Container A->C B Liquid Waste (Solvents, Reaction mixtures) D Dedicated Liquid Waste Container B->D E Label: - Hazardous Waste - Full Chemical Name - Hazards (Toxic, Potentially Reactive) - Date C->E F Designated Satellite Accumulation Area C->F D->E D->F G Licensed Hazardous Waste Contractor F->G

Caption: Waste Management Workflow for this compound.

Storage and Accumulation: Maintaining a Safe Environment

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10] This area should be clearly marked and under the control of the laboratory personnel.

Storage Best Practices:

  • Secondary Containment: All waste containers should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.[9]

  • Closed Containers: Waste containers must be kept securely closed at all times, except when adding waste.[11]

  • Regular Inspection: Periodically inspect waste containers for any signs of degradation, leaks, or pressure buildup.[9]

  • Accumulation Limits: Be aware of the volume limits for hazardous waste accumulation in your SAA as defined by your institution's Environmental Health and Safety (EHS) office and the U.S. Environmental Protection Agency (EPA).[10][12]

Disposal Procedure: Professional Handling is Key

The ultimate disposal of this compound must be conducted through your institution's EHS office and a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash. [11]

Step-by-Step Disposal Protocol:

  • Waste Characterization: Accurately describe the waste to your EHS office, including the full chemical name and any other components in the waste mixture.

  • Arrange for Pickup: Contact your EHS office to schedule a pickup of the hazardous waste.

  • Documentation: Ensure all necessary paperwork, such as hazardous waste manifests, is completed accurately.

  • Professional Disposal: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for appropriate management, which will likely involve incineration or other high-temperature destruction methods.

G start Waste Generated assess Assess Hazards (Toxic, Potentially Reactive) start->assess ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) assess->ppe segregate Segregate Waste (Solid vs. Liquid, No Incompatibles) ppe->segregate containerize Place in Labeled, Closed Container segregate->containerize store Store in Secondary Containment in Satellite Accumulation Area containerize->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs pickup Waste Collected by Licensed Contractor contact_ehs->pickup end Final Disposal at TSDF pickup->end

Caption: Procedural Flow for the Disposal of this compound.

Emergency Procedures: Preparedness for the Unexpected

In the event of a spill or other accidental release, prompt and appropriate action is critical.

  • Minor Spill (manageable by lab personnel):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbent material and place it in a designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Major Spill (beyond the capability of lab personnel to handle safely):

    • Evacuate the immediate area.

    • Alert others in the vicinity and activate any local alarms.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide as much information as possible about the spilled material.

By adhering to these conservative and well-established principles of hazardous waste management, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and regulatory compliance.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
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Definitive Guide to Handling 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine: A Framework for Laboratory Safety

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 7-Acetamido-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine. In the absence of a specific Material Safety Data Sheet (MSDS) for this compound, this document synthesizes safety protocols based on the known hazards of structurally similar nitrated aromatic compounds and benzodioxepine derivatives. The following procedures are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel.

Hazard Analysis: Understanding the Risks

  • Inferred Hazards: Based on analogous compounds, this chemical should be treated as potentially harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It may cause skin, eye, and respiratory tract irritation.[2][3] Nitrated aromatic compounds can also have long-term health effects, and some are suspected carcinogens or reproductive toxins.[1] Additionally, nitro compounds can be flammable and may pose an explosion risk under certain conditions, such as heating.[1][4]

Therefore, all handling procedures must be conducted with the assumption that the compound is hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is critical to mitigate the risks of exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[5]

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection ANSI Z.87.1 certified safety glasses with side shields or chemical splash goggles.[6] A face shield should be worn over safety glasses during procedures with a high risk of splashes or explosions.[6][7]Protects against splashes, aerosols, and airborne particles that can cause serious eye irritation or injury.[2][3]
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile) is recommended.[6][7] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times.[6][8]Prevents skin contact, a primary route of exposure for many chemicals. Double-gloving provides an extra layer of protection in case of a tear or puncture in the outer glove.
Body Protection A flame-resistant lab coat, fully buttoned, should be worn over personal clothing made of natural fibers like cotton.[6] For larger quantities or higher-risk procedures, chemical-resistant coveralls (e.g., Tychem®) are advised.[8]Protects the skin and personal clothing from contamination. Flame-resistant material is crucial due to the potential flammability of nitrated compounds.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material are mandatory.[6]Protects feet from spills and falling objects.
Respiratory Protection All work should be performed in a certified chemical fume hood to minimize inhalation exposure.[1][6] If engineering controls are insufficient, a respirator may be required.[6]The nitro and acetamido groups suggest the compound may be a dust or aerosol, and inhalation is a significant exposure risk.

Operational Workflow: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.

Experimental Workflow Diagram

G cluster_receiving Receiving & Storage cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal receiving Receiving: Inspect container integrity storage Storage: Store in a cool, dry, well-ventilated area away from heat and ignition sources. receiving->storage Log in inventory ppe Don appropriate PPE storage->ppe Prepare for experiment fume_hood Work in a certified chemical fume hood ppe->fume_hood weighing Weighing: Use an enclosure or balance with a draft shield fume_hood->weighing reaction Reaction Setup: Ground equipment to prevent static discharge weighing->reaction decontamination Decontaminate surfaces reaction->decontamination After experiment completion waste Segregate waste: Solid and liquid waste streams decontamination->waste disposal Dispose of waste according to institutional and local regulations waste->disposal

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedures
  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9]

    • Keep it away from heat, open flames, and other sources of ignition.[1][4]

    • Ensure proper grounding of storage containers and equipment to prevent static discharge.[4]

  • Handling and Experimentation:

    • Always work within a certified chemical fume hood.

    • Don all required PPE before handling the compound.

    • When weighing, use an analytical balance with a draft shield or within a ventilated enclosure to minimize the dispersal of fine particles.

    • Use non-sparking tools and ground all equipment to prevent static discharge, which could ignite flammable vapors.[1][4]

    • Avoid creating dust or aerosols.[2]

  • Spill Response:

    • In the event of a small spill, evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material like sand or earth.[10]

    • Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.[10]

    • For large spills, evacuate the laboratory and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with this compound, including disposable gloves, weighing papers, and absorbent materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Protocol: Dispose of all chemical waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never dispose of this chemical down the drain.[11]

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2][3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[2] Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][12]

By adhering to this comprehensive safety framework, you can mitigate the potential risks associated with handling this compound and foster a culture of safety within your laboratory.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. (2022, December 7).
  • Personal Protective Equipment (PPE) for Industrial Chemicals - Respirex International.
  • nitro razredčilo - Chemius.
  • Personal Protective Equipment - Environmental Health & Safety Services.
  • 7-Acetyl-3,4-dihydro-1,5-benzodioxepin - SAFETY DATA SHEET. (2024, March 30).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, October 16).
  • Safety Data Sheet - AA Blocks. (2025, January 18).
  • SUBSTITUTED NITROPHENOL PESTICIDE, LIQUID, FLAMMABLE, POISONOUS | CAMEO Chemicals.
  • Safety Data Sheet: Nitromethane - Carl ROTH.
  • Safety Data Sheet: Nitro thinner - Carl ROTH.
  • 2H-1,5-Benzodioxepin, 3,4-dihydro-6-nitro- SDS - LookChem.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.